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  • Product: 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone
  • CAS: 40180-03-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone, a key...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone, a key intermediate in the synthesis of the diuretic and uricosuric agent Ticrynafen.[1] Two primary and scientifically robust methodologies, the direct Friedel-Crafts acylation and the two-step Fries rearrangement, are critically examined. This document delves into the mechanistic underpinnings of each pathway, offering detailed, step-by-step experimental protocols. The guide is structured to provide not just procedural instructions, but also the scientific rationale behind the choice of reagents, reaction conditions, and purification techniques, thereby empowering researchers to optimize these syntheses for their specific applications.

Introduction

2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone, with the CAS Number 40180-03-8, is a significant chemical entity primarily recognized for its role as a precursor in the synthesis of Ticrynafen. The molecular structure, featuring a dichlorinated phenol and a thienyl ketone moiety, presents unique challenges and opportunities in its synthesis. The selection of an appropriate synthetic strategy is paramount and is often dictated by factors such as starting material availability, desired purity, scalability, and overall yield. This guide will explore the two most prominent and effective routes for the preparation of this valuable compound.

Pathway 1: Direct Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation offers a direct and convergent approach to 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone. This electrophilic aromatic substitution reaction involves the acylation of 2,3-dichlorophenol with 2-thenoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2]

Mechanism and Rationale

The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of 2-thenoyl chloride with aluminum chloride. This acylium ion then attacks the electron-rich aromatic ring of 2,3-dichlorophenol. The regioselectivity of this reaction is governed by the directing effects of the substituents on the phenol ring. The hydroxyl group is a strongly activating, ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing. The para-position to the hydroxyl group is the most sterically accessible and electronically favored site for electrophilic attack, leading to the desired 2,3-dichloro-4-hydroxyphenyl 2-thienyl ketone as the major product.

It is crucial to employ an excess of the Lewis acid catalyst, as it complexes with both the starting phenol and the product ketone, which would otherwise deactivate the catalyst.[3] The reaction must be performed under strictly anhydrous conditions to prevent the decomposition of the aluminum chloride catalyst.[2]

Visualizing the Friedel-Crafts Acylation Pathway

Friedel-Crafts Acylation DCP 2,3-Dichlorophenol Product 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone DCP->Product Electrophilic Aromatic Substitution TC 2-Thenoyl Chloride Acylium Acylium Ion Intermediate TC->Acylium Activation AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium Acylium->Product

Caption: Friedel-Crafts acylation of 2,3-dichlorophenol.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2,3-Dichlorophenol163.0016.3 g0.1
2-Thenoyl Chloride146.5916.1 g0.11
Anhydrous Aluminum Chloride133.3440.0 g0.3
Dichloromethane (DCM)-200 mL-
Concentrated Hydrochloric Acid-50 mL-
Ice-100 g-
Saturated Sodium Bicarbonate-100 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to manage HCl gas evolution), add anhydrous aluminum chloride (40.0 g, 0.3 mol) and 100 mL of dichloromethane.

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-thenoyl chloride (16.1 g, 0.11 mol) in 50 mL of dichloromethane from the dropping funnel over 30 minutes with vigorous stirring.

  • Addition of Phenol: After the addition is complete, add a solution of 2,3-dichlorophenol (16.3 g, 0.1 mol) in 50 mL of dichloromethane dropwise over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated hydrochloric acid. Stir until all the solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone.

Pathway 2: Two-Step Synthesis via Fries Rearrangement

An alternative and often highly regioselective route to 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone is the Fries rearrangement.[4] This pathway involves two distinct steps: the initial synthesis of the phenolic ester, 2,3-dichlorophenyl 2-thenoate, followed by its Lewis acid-catalyzed rearrangement to the target ketone.

Step 1: Synthesis of 2,3-Dichlorophenyl 2-thenoate (Esterification)

The first step is a standard esterification reaction between 2,3-dichlorophenol and 2-thenoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Step 2: Fries Rearrangement of 2,3-Dichlorophenyl 2-thenoate

The isolated ester is then subjected to the Fries rearrangement. The choice of reaction conditions is critical for directing the rearrangement to the desired para-position. Low temperatures (typically below 60 °C) favor the formation of the para-hydroxyaryl ketone, which is the thermodynamically more stable product.[5]

Mechanism and Rationale

The Fries rearrangement is initiated by the complexation of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This is followed by the cleavage of the ester linkage to form an acylium ion and an aluminum phenoxide complex. The acylium ion then acts as an electrophile and attacks the aromatic ring of the phenoxide. The para-position is generally favored at lower temperatures due to kinetic control and steric factors.

Visualizing the Fries Rearrangement Pathway

Fries Rearrangement DCP 2,3-Dichlorophenol Ester 2,3-Dichlorophenyl 2-thenoate DCP->Ester TC 2-Thenoyl Chloride TC->Ester Product 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone Ester->Product Fries Rearrangement (Low Temperature) Base Base (e.g., Pyridine) Base->Ester Esterification AlCl3 AlCl₃ (Lewis Acid) AlCl3->Product

Caption: Two-step synthesis via Fries rearrangement.

Experimental Protocol: Fries Rearrangement

Step 1: Synthesis of 2,3-Dichlorophenyl 2-thenoate

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2,3-Dichlorophenol163.0016.3 g0.1
2-Thenoyl Chloride146.5915.4 g0.105
Pyridine79.108.7 mL0.11
Dichloromethane (DCM)-150 mL-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dichlorophenol (16.3 g, 0.1 mol) and pyridine (8.7 mL, 0.11 mol) in 100 mL of dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 2-thenoyl chloride (15.4 g, 0.105 mol) in 50 mL of dichloromethane dropwise from the dropping funnel over 30 minutes.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Pour the reaction mixture into 100 mL of 1M HCl. Separate the organic layer, and wash it sequentially with 100 mL of water and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 2,3-dichlorophenyl 2-thenoate, which can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 2: Fries Rearrangement

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2,3-Dichlorophenyl 2-thenoate273.1227.3 g0.1
Anhydrous Aluminum Chloride133.3426.7 g0.2
Nitrobenzene-100 mL-

Procedure:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add anhydrous aluminum chloride (26.7 g, 0.2 mol) to 100 mL of nitrobenzene.

  • Addition of Ester: Cool the mixture to 5-10 °C. Slowly add 2,3-dichlorophenyl 2-thenoate (27.3 g, 0.1 mol) to the stirred suspension.

  • Reaction: Maintain the temperature between 20-25 °C and stir for 12-16 hours. The progress of the rearrangement can be monitored by TLC.

  • Work-up: Decompose the reaction mixture by slowly adding it to a mixture of ice and concentrated hydrochloric acid.

  • Isolation: The product can be isolated by steam distillation to remove the nitrobenzene solvent. The solid product is then collected by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain pure 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone.

Comparative Analysis of Synthetic Pathways

FeatureFriedel-Crafts AcylationFries Rearrangement
Number of Steps OneTwo
Overall Yield Moderate to GoodGenerally Good
Regioselectivity Generally good for para-productExcellent for para-product at low temperatures
Reaction Conditions Anhydrous, excess Lewis acidAnhydrous, specific temperature control crucial
Scalability Readily scalableScalable, but two steps may add complexity
Key Challenges Catalyst deactivation, potential for side reactionsIsolation of the intermediate ester, removal of solvent in the second step

Conclusion

Both the Friedel-Crafts acylation and the Fries rearrangement represent viable and effective methods for the synthesis of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone. The choice between these two pathways will depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment, and the importance of maximizing regioselectivity and yield. The directness of the Friedel-Crafts acylation makes it an attractive option for rapid synthesis, while the Fries rearrangement offers superior control over the formation of the desired para-isomer. The detailed protocols and mechanistic insights provided in this guide are intended to equip scientists with the necessary knowledge to successfully synthesize this important pharmaceutical intermediate.

References

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved March 11, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved March 11, 2026, from [Link]

  • FRIES REARRANGEMENT - PHARMD GURU. (2025, November 13). Retrieved March 11, 2026, from [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction - Ventura College Organic Chemistry Lab. (n.d.). Retrieved March 11, 2026, from [Link]

  • Fries rearrangement - Wikipedia. (n.d.). Retrieved March 11, 2026, from [Link]

  • Friedel Crafts Acylation Experiment Part 1, Prelab - YouTube. (2020, October 15). Retrieved March 11, 2026, from [Link]

  • Fries Rearrangement - Organic Chemistry Portal. (n.d.). Retrieved March 11, 2026, from [Link]

  • Ticrynafen: a novel uricosuric antihypertensive natriuretic agent - PubMed. (n.d.). Retrieved March 11, 2026, from [Link]

  • United States Patent (19) - Googleapis.com. (2001, September 14). Retrieved March 11, 2026, from [Link]

  • Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) Piperazine 1 Yl] Ethyl] Cyclohexyl} N', N' Dimethylurea Hydrochloride - QuickCompany. (n.d.). Retrieved March 11, 2026, from [Link]

  • The Friedel-Crafts Reaction. (2014, February 27). Retrieved March 11, 2026, from [Link]

  • CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (n.d.).
  • CN105418441A - Preparation method for 2,3-dichloro-4-hydroxyaniline - Google Patents. (n.d.).
  • CN105732403A - Preparation method of 2,3-dichloro-4-hydroxyaniline - Google Patents. (n.d.).
  • A process for the preparation of ketones - European Patent Office - EP 0431871 A2 - Googleapis.com. (n.d.). Retrieved March 11, 2026, from [Link]

  • United States Patent (19) - Googleapis.com. (1997, June 27). Retrieved March 11, 2026, from [Link]

  • [Synthesis and pharmacology of structural analogs of tienilic acids] - PubMed. (n.d.). Retrieved March 11, 2026, from [Link]

  • Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype - PubMed. (2001, September 13). Retrieved March 11, 2026, from [Link]

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug - World Journal of Pharmaceutical Sciences. (2015, August 21). Retrieved March 11, 2026, from [Link]

  • US20060100438A1 - Process of making fentanyl intermediates - Google Patents. (n.d.).
  • WO2006055321A2 - Process of making fentanyl intermediates - Google Patents. (n.d.).

Sources

Exploratory

Comprehensive Technical Guide: 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (CAS RN: 40180-03-8), als...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (CAS RN: 40180-03-8), also known by its research code ANP 4037, is a highly reactive diaryl ketone [1]. In pharmaceutical chemistry, it serves a dual purpose: it is the primary synthetic aglycone precursor to the loop diuretic Tienilic acid (Ticrynafen) , and it acts as a critical biomarker in metabolic studies as a known human metabolite of Homo-Tienilic Alcohol.

This whitepaper provides a rigorous examination of its chemical architecture, synthetic utility, toxicological profiling regarding cytochrome P450 (CYP2C9) mechanism-based inactivation, and validated analytical methodologies.

Structural and Physicochemical Profiling

The molecular topology of 2,3-dichloro-4-hydroxyphenyl 2-thienyl ketone consists of an electron-rich thiophene ring linked via a carbonyl bridge to a heavily substituted phenol. The presence of two strongly electron-withdrawing chlorine atoms at the ortho and meta positions relative to the hydroxyl group significantly lowers the pKa of the phenol. This electronic effect stabilizes the phenoxide anion, making the molecule an excellent nucleophile for subsequent etherification reactions.

Table 1: Quantitative Physicochemical Data
PropertyValue
CAS Number 40180-03-8
IUPAC Name (2,3-dichloro-4-hydroxyphenyl)-thiophen-2-ylmethanone
Molecular Formula C11H6Cl2O2S
Molecular Weight 273.13 g/mol
LogP 3.57 – 4.20
InChIKey PPDIALCNVFLTST-UHFFFAOYSA-N

Data aggregated from PubChem CID 9970501 .

Synthetic Utility: Pathway to Tienilic Acid

The primary industrial application of this ketone is the synthesis of Tienilic acid via a Williamson ether synthesis.

Causality in Experimental Design: The reaction utilizes sodium chloroacetate as the alkylating agent. However, primary chlorides are relatively poor electrophiles. To overcome this thermodynamic barrier, Sodium Iodide (NaI) is introduced as a catalyst. This initiates an in situ Finkelstein reaction, transiently converting the chloroacetate into a highly reactive iodoacetate. This mechanistic choice accelerates the nucleophilic attack by the phenoxide ion, significantly increasing the yield and reducing reaction time .

SynthesisWorkflow A 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (Precursor) C Williamson Ether Synthesis (pH 9.0-10.0, 90°C) A->C B Sodium Chloroacetate + NaI (Catalyst) B->C D Tienilic Acid (Target API) C->D Ether linkage formation

Workflow of Tienilic Acid synthesis via Williamson etherification.

Protocol 1: Self-Validating Synthesis of Tienilic Acid

This protocol incorporates built-in quality control checkpoints to ensure a self-validating workflow.

  • Reagent Preparation: Charge a reaction vessel with 1.0 molar equivalent (eq) of 2,3-dichloro-4-hydroxyphenyl 2-thienyl ketone, 1.0 eq of NaOH powder, and a catalytic amount of NaI granules in purified water.

  • Thermal Activation: Heat the slurry to 90–95°C under continuous stirring to ensure complete deprotonation of the phenol.

  • Alkylating Agent Addition: Slowly add 3.0 eq of sodium chloroacetate dissolved in water over 3 hours.

    • Validation Checkpoint: Continuously monitor the pH. Maintain strictly at pH 9.0–10.0 using 10N NaOH. A drop in pH indicates the consumption of the phenoxide and the generation of HCl (neutralized by NaOH), validating that the reaction is proceeding.

  • In-Process Monitoring: After 3 hours, sample the mixture and analyze via TLC (Hexane:Ethyl Acetate) or rapid HPLC. The reaction is validated as complete when the precursor ketone peak is ≤ 1%.

  • Workup: Cool the slurry, separate the product, and wash with 1N NaOH to remove unreacted phenolic precursor, yielding high-purity Tienilic acid.

Pharmacological Relevance & Mechanism-Based Toxicity

While 2,3-dichloro-4-hydroxyphenyl 2-thienyl ketone is a stable metabolite, its etherified derivative (Tienilic acid) was withdrawn from the market due to severe hepatotoxicity. Understanding the bioactivation of the thiophene moiety is critical for modern drug design.

Causality in Toxicology: The thiophene ring is highly susceptible to hepatic metabolism by Cytochrome P450 2C9 (CYP2C9) . CYP2C9 oxidizes the thiophene ring into a highly electrophilic thiophene epoxide or sulfoxide intermediate. Because this intermediate is generated directly within the enzyme's active site, it immediately undergoes a Michael addition with a nucleophilic thiol group on the CYP2C9 protein.

This results in mechanism-based (suicide) inactivation —the enzyme irreversibly inhibits itself. Furthermore, the covalently modified CYP2C9 acts as a neoantigen. The immune system recognizes this altered protein, producing anti-LKM2 (Liver Kidney Microsomal type 2) autoantibodies, culminating in fatal immune-mediated hepatitis .

ToxicityPathway A Tienilic Acid / Thiophene Derivatives B CYP2C9 Oxidation (Hepatic Metabolism) A->B C Thiophene Epoxide / Sulfoxide (Highly Electrophilic) B->C Bioactivation D Covalent Binding to CYP2C9 (Alkylation of Active Site Thiol) C->D Irreversible Inhibition E Neoantigen Formation (Anti-LKM2 Autoantibodies) D->E Immune Recognition F Immune-Mediated Hepatotoxicity E->F Hepatocellular Injury

CYP2C9-mediated bioactivation of the thiophene moiety leading to hepatotoxicity.

Analytical Methodologies (LC-MS)

For pharmacokinetic tracking or impurity isolation, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS) is required.

Causality in Method Development: Standard HPLC methods often utilize phosphoric acid to achieve sharp peak shapes for phenolic compounds. However, phosphoric acid is non-volatile; introducing it into a Mass Spectrometer will cause severe ion suppression and precipitate in the ionization source, destroying the instrument. Therefore, 0.1% Formic Acid is substituted. Formic acid is fully volatile and provides the necessary protonation ( [M+H]+ ) for efficient Positive Electrospray Ionization (ESI+) without fouling the hardware .

Table 2: Validated LC-MS Parameters
ParameterSpecification
Stationary Phase Reverse Phase (e.g., Newcrom R1, 3 µm particle size)
Mobile Phase A LC-MS Grade Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid
Elution Profile Gradient (5% B to 95% B over 10 minutes)
Detection Mode ESI-MS (Positive Ionization Mode, m/z 273.0)
Protocol 2: Self-Validating LC-MS Workflow
  • System Equilibration: Flush the column with 95% Mobile Phase A for 10 column volumes.

    • Validation Checkpoint: Monitor the MS total ion chromatogram (TIC) baseline. A stable baseline with pressure fluctuations < 2% validates system readiness and absence of carryover.

  • Sample Preparation: Dissolve the analyte in a 50:50 mixture of Water:MeCN to match the initial gradient conditions, preventing solvent-shock peak broadening.

  • Injection & Separation: Inject 5 µL of the sample. Execute the gradient elution.

  • Data Acquisition: Monitor the specific mass-to-charge ratio ( m/z 273.0 for [M+H]+ ).

    • Validation Checkpoint: Confirm the isotopic distribution pattern. The presence of two chlorine atoms will yield a distinct M, M+2, M+4 isotopic ratio (approx. 9:6:1), definitively validating the chemical identity of the eluted peak.

References

  • PubChem, National Center for Biotechnology Information. "2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone | C11H6Cl2O2S | CID 9970501". Retrieved from:[Link]

  • PubMed / National Institutes of Health (NIH). "Toxicological significance of mechanism-based inactivation of cytochrome p450 enzymes by drugs". Retrieved from:[Link]

  • SIELC Technologies. "Separation of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone on Newcrom R1 HPLC column". Retrieved from: [Link]

Foundational

IUPAC nomenclature for 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone

An In-Depth Technical Guide to the IUPAC Nomenclature of (2,3-Dichloro-4-hydroxyphenyl)(thiophen-2-yl)methanone Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the IUPAC Nomenclature of (2,3-Dichloro-4-hydroxyphenyl)(thiophen-2-yl)methanone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the IUPAC nomenclature for the compound commonly known as 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone. The systematic name, (2,3-dichloro-4-hydroxyphenyl)(thiophen-2-yl)methanone, is deconstructed to elucidate the principles of chemical nomenclature as applied to complex aromatic and heterocyclic ketones.[1] This document is intended for researchers, scientists, and professionals in drug development who require a deep and practical understanding of chemical naming conventions to ensure clarity, accuracy, and reproducibility in their work. Beyond nomenclature, this guide also touches upon the physicochemical properties, a representative synthetic protocol, and the relevance of such compounds in medicinal chemistry.

Introduction: The Importance of Unambiguous Nomenclature

In the realm of scientific research and drug development, the precise identification of a chemical entity is paramount. Ambiguous or incorrect naming can lead to costly errors, invalidate research findings, and create significant safety concerns. The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic method for naming chemical compounds that ensures any given name corresponds to a single, unique molecular structure.

The compound in focus, with the CAS number 40180-03-8, presents an interesting case study in IUPAC nomenclature, combining an aromatic phenol, a heterocyclic thiophene, and a ketone functional group.[1][2] Understanding the systematic naming of this molecule provides a framework for naming a wide array of similar multi-functional compounds.

Physicochemical Properties

A summary of the key computed physicochemical properties of (2,3-dichloro-4-hydroxyphenyl)(thiophen-2-yl)methanone is presented in Table 1. These properties are crucial for researchers in predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₁H₆Cl₂O₂SPubChem[1]
Molecular Weight 273.1 g/mol PubChem[1]
IUPAC Name (2,3-dichloro-4-hydroxyphenyl)(thiophen-2-yl)methanonePubChem[1]
CAS Number 40180-03-8PubChem[1]
XLogP3 4.2PubChem[1]
Topological Polar Surface Area 65.5 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem

Derivation of the IUPAC Name: A Step-by-Step Analysis

The systematic name, (2,3-dichloro-4-hydroxyphenyl)(thiophen-2-yl)methanone , is derived by following a logical set of IUPAC rules that prioritize functional groups and establish a clear system for identifying and locating substituents.[3][4][5]

Identification of the Principal Functional Group

The central functional group in this molecule is the ketone (a carbonyl group, C=O, bonded to two carbon atoms). According to IUPAC nomenclature, ketones are given the suffix "-one".[5] When a ketone's carbonyl carbon is not part of a chain but is instead flanked by two ring systems, the name is constructed based on the parent hydride "methanone". The two groups attached to the carbonyl carbon are then treated as substituents.

Identification and Naming of the Substituents on the Carbonyl Group

The two groups attached to the methanone core are:

  • A 2,3-dichloro-4-hydroxyphenyl group

  • A thiophen-2-yl group

Let's break down the naming of each substituent:

3.2.1. The 2,3-dichloro-4-hydroxyphenyl Substituent
  • Parent Structure: The parent is a benzene ring, which when acting as a substituent, is termed a "phenyl" group.

  • Substituents on the Phenyl Ring: The phenyl ring itself has three substituents:

    • Two chlorine atoms (chloro)

    • One hydroxyl group (hydroxy)

  • Numbering the Phenyl Ring: The point of attachment to the parent methanone group is designated as carbon 1. The ring is then numbered to give the substituents the lowest possible locants. In this case, numbering proceeds clockwise to assign positions 2, 3, and 4 to the chloro and hydroxyl groups, respectively.

  • Assembling the Substituent Name: The substituents on the phenyl ring are listed alphabetically: "dichloro" and "hydroxy". Their positions are indicated by numbers, resulting in the name 2,3-dichloro-4-hydroxyphenyl .

3.2.2. The thiophen-2-yl Substituent
  • Parent Structure: The five-membered sulfur-containing heterocycle is named "thiophene".

  • Point of Attachment: When a cyclic system is a substituent, the suffix "-yl" is added. The position of attachment to the methanone core is indicated by a number. For thiophene, the sulfur atom is position 1, and numbering proceeds around the ring. The attachment point is at carbon 2.

  • Assembling the Substituent Name: This gives the name thiophen-2-yl .

Assembling the Final IUPAC Name

The final IUPAC name is constructed by listing the two substituents on the methanone core in alphabetical order, enclosed in parentheses, followed by "methanone".

  • (2,3-dichloro-4-hydroxyphenyl)

  • (thiophen-2-yl)

Alphabetically, "dichloro" comes before "thiophen". Therefore, the final name is (2,3-dichloro-4-hydroxyphenyl)(thiophen-2-yl)methanone .

Visualizing the Nomenclature

The following diagram illustrates the structure and numbering system used to derive the IUPAC name.

Caption: Structure and numbering for IUPAC name derivation.

Representative Synthesis: Friedel-Crafts Acylation

Experimental Protocol: Synthesis of (2,3-dichloro-4-hydroxyphenyl)(thiophen-2-yl)methanone

Materials:

  • 2,3-Dichlorophenol

  • 2-Thiophenecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-thiophenecarbonyl chloride (1.0 eq.) dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 15 minutes to form the acylium ion complex.

  • Add 2,3-dichlorophenol (1.1 eq.) to the reaction mixture. Note: The hydroxyl group is an activating group, directing acylation primarily to the para position.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Synthesis_Workflow start Start: Reactants & Catalyst step1 1. Add AlCl3 and 2-thiophenecarbonyl chloride to DCM at 0°C start->step1 step2 2. Stir for 15 min (Acylium ion formation) step1->step2 step3 3. Add 2,3-dichlorophenol step2->step3 step4 4. Warm to RT, stir 4-6h (Monitor by TLC) step3->step4 step5 5. Quench with 1M HCl at 0°C step4->step5 step6 6. Extraction with DCM step5->step6 step7 7. Wash with NaHCO3, water, and brine step6->step7 step8 8. Dry, filter, and concentrate step7->step8 step9 9. Purify by column chromatography step8->step9 end_node End: Pure Product step9->end_node

Caption: Workflow for Friedel-Crafts acylation synthesis.

Relevance in Drug Development

The thiophene ring is a well-known bioisostere of the phenyl group and is a common motif in many biologically active compounds.[7] Substituted thienyl ketones have been investigated for a variety of therapeutic applications, including as inhibitors of enzymes and as modulators of cellular signaling pathways.[8][9][10] The specific substitution pattern on the phenyl ring, including halogens and a hydroxyl group, can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. Therefore, compounds with this core structure are of considerable interest to medicinal chemists.

Conclusion

The IUPAC name (2,3-dichloro-4-hydroxyphenyl)(thiophen-2-yl)methanone is a precise and unambiguous descriptor of the molecule's structure. Its derivation is a systematic process based on the identification of the principal functional group and the alphabetical ordering of its substituents. A thorough understanding of these principles is essential for effective scientific communication. This guide has provided a detailed breakdown of the nomenclature, along with relevant physicochemical data and a representative synthetic protocol, to serve as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

  • PubChem. 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone. National Center for Biotechnology Information. [Link]

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  • PubMed. Substituted thieno[2,3-b]thiophenes and related congeners: Synthesis, β-glucuronidase inhibition activity, crystal structure, and POM analyses. [Link]

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Exploratory

The Genesis and Evolution of Thienyl Ketones: From Historical Discovery to Modern Drug Development

Executive Summary Thienyl ketones represent a privileged class of heterocyclic compounds characterized by a thiophene ring bonded directly to a carbonyl group. Since their initial discovery in the late 19th century, thes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thienyl ketones represent a privileged class of heterocyclic compounds characterized by a thiophene ring bonded directly to a carbonyl group. Since their initial discovery in the late 19th century, these molecules have transitioned from chemical curiosities to indispensable building blocks in medicinal chemistry, agrochemicals, and materials science. As a Senior Application Scientist, I have structured this technical guide to provide a comprehensive analysis of the historical discovery, mechanistic synthesis, and contemporary applications of thienyl ketones, ensuring that researchers can seamlessly translate these foundational concepts into robust laboratory workflows.

Historical Context: The Discovery of Thiophene and Early Acylations

The story of thienyl ketones is intrinsically linked to the discovery of thiophene itself. In 1882, the chemist Victor Meyer isolated thiophene as a contaminant in crude benzene, observing that it reacted with isatin and sulfuric acid to form a distinct blue dye known as indophenin 1. Recognizing the profound bioisosterism between thiophene and benzene, early chemists rapidly explored the functionalization of this electron-rich heterocycle.

The first thienyl ketones, such as 2-acetylthiophene, were synthesized via Friedel-Crafts acylation. Early methodologies employed stannic chloride (SnCl₄) as a catalyst because the more conventional aluminum chloride (AlCl₃) often induced unwanted polymerization and degradation of the sensitive thiophene ring [[2]](). In 1948, Hartough and Kosak revolutionized the synthesis by utilizing 85% phosphoric acid as a catalyst with acetic anhydride, providing a high-yield, scalable procedure that established the foundation for modern industrial production 2.

Structural and Mechanistic Insights

Thienyl ketones exhibit unique structural properties that dictate their reactivity. The electron-rich nature of the thiophene ring stabilizes cationic intermediates during electrophilic aromatic substitution, directing acylation predominantly to the C-2 position due to resonance stabilization 2. Furthermore, X-ray crystallographic studies of thiophene-3-carbonyl derivatives frequently reveal a phenomenon known as "ring flip disorder." In this state, the thiophene ring can adopt multiple orientations within the crystal lattice, a critical factor that must be accounted for when analyzing the solid-state properties of these compounds during drug formulation 3.

AcylationMechanism Thiophene Thiophene (Electron-rich) Intermediate Wheland Intermediate (Resonance Stabilized) Thiophene->Intermediate Electrophilic Attack AcylAgent Acylating Agent (e.g., Acetyl Chloride) AcylAgent->Intermediate Generates Acylium Ion LewisAcid Lewis Acid Catalyst (e.g., SnCl4, EtAlCl2) LewisAcid->AcylAgent Activates Product 2-Thienyl Ketone (e.g., 2-Acetylthiophene) Intermediate->Product Deprotonation (-H+)

Mechanistic pathway of the Friedel-Crafts acylation of thiophene to form 2-thienyl ketones.

Modern Synthetic Methodologies

While classical Friedel-Crafts acylation remains foundational, modern synthesis demands milder conditions and broader substrate scope. For instance, bi-aryl thienyl ketones are synthesized via Palladium(0)-catalyzed cross-coupling reactions. By reacting 3-methylthiophene-2-carbonyl chloride with various aryl or heteroaryl boronic acids in the presence of a base (e.g., Cs₂CO₃) at 50°C, researchers achieve excellent yields (46–91%) with high functional group tolerance 4.

Protocol 1: Self-Validating Synthesis of 2-Acetylthiophene via Modern Acylation

Causality & Validation: Traditional AlCl₃ causes polymerization of the thiophene ring. Utilizing Ethylaluminum Dichloride (EtAlCl₂) provides a modern, non-acidic Lewis acid environment, preventing ring degradation while ensuring complete conversion 2.

  • Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve thiophene (1.0 equiv) and acetyl chloride (1.1 equiv) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool the mixture to 0°C. Slowly add EtAlCl₂ (1.05 equiv) dropwise. Causality: Dropwise addition controls the highly exothermic generation of the reactive acylium ion.

  • Reaction & Validation: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature. Validation Check: Monitor via TLC (Hexane:EtOAc 8:2); the complete disappearance of the non-polar thiophene spot validates that the reaction has reached completion.

  • Quenching: Carefully quench the reaction with saturated aqueous NaHCO₃ at 0°C to neutralize the catalyst and halt the reaction safely.

  • Extraction & Purification: Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography to yield pure 2-acetylthiophene.

Applications in Drug Development and Materials Science

Thienyl ketones are critical intermediates in synthesizing active pharmaceutical ingredients (APIs). For example, 2-acetylthiophene is a direct precursor for Duloxetine, a widely prescribed medication for neurological and depressive disorders 5. More complex derivatives, such as 4-chloro-3-nitrophenyl 2-thienyl ketone, are actively investigated for their antimicrobial and anticancer properties, where the thienyl moiety facilitates cell membrane disruption or essential enzyme inhibition 6.

In materials science, bis(2-amino-5-thienyl)ketones serve as highly efficient, oxygen-tolerant sensitizers in radical photopolymerization. Under 395 nm LED irradiation, these compounds convert inhibiting triplet oxygen (³O₂) into non-inhibiting singlet oxygen (¹O₂), enabling rapid polymer crosslinking even under aerobic conditions 7.

Protocol 2: In Vitro Antimicrobial Screening of Thienyl Ketones (MIC Determination)

Causality & Validation: To ensure the observed antimicrobial activity is due to the thienyl ketone and not solvent toxicity, DMSO concentration must be strictly controlled (<0.5%). The inclusion of a known antibiotic validates the assay's sensitivity .

  • Inoculum Preparation: Culture bacterial strains on agar. Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard (approx. 1.5 × 10⁸ CFU/mL).

  • Compound Dilution: Serially dilute the thienyl ketone derivative in Mueller-Hinton broth within a 96-well microtiter plate. Causality: Ensure final DMSO concentration remains ≤0.5% to prevent solvent-induced cell lysis.

  • Inoculation: Add 100 µL of the bacterial suspension to each well.

  • Controls: Include a vehicle control (broth + DMSO + bacteria) to confirm baseline bacterial viability, and a positive control (e.g., Ciprofloxacin) to validate assay performance.

  • Incubation & Readout: Incubate at 37°C for 24 hours. Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration well with no visible bacterial growth. Validation Check: Add resazurin dye; a color change from blue to pink indicates viable cells, confirming the visual MIC reading objectively.

DrugDiscoveryWorkflow Synthesis Thienyl Ketone Synthesis & Purification Characterization Structural Validation (NMR, MS, X-ray) Synthesis->Characterization High Purity InVitro In Vitro Screening (MIC / Cytotoxicity) Characterization->InVitro Confirmed Structure LeadOpt Lead Optimization (SAR Studies) InVitro->LeadOpt Hit Identification LeadOpt->Synthesis Iterative Design

Iterative workflow for the evaluation of thienyl ketones in drug discovery.

Quantitative Data: Physical Properties of Key Thienyl Ketones

The physical properties of thienyl ketones vary significantly based on their substitution patterns, heavily influencing their solubility and reactivity in synthetic workflows.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Application / Note
2-Acetylthiophene 88-15-3C₆H₆OS126.18Precursor for Duloxetine; specialty flavor industry 5
Bis(2-thienyl) ketone 704-38-1C₉H₆OS₂194.27Antitumor agent synthesis; Tiotropium impurity 8
4-Chloro-3-nitrophenyl 2-thienyl ketone 31431-18-2C₁₁H₆ClNO₃S267.69Antimicrobial and anticancer research 6
5-Chloro-2-thienyl methyl ketone 13679-74-8C₇H₈OS140.20Pharmaceutical drug therapy development

References

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Foundational

The Emerging Therapeutic Potential of Dichlorinated Phenyl Thienyl Ketones: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Dichlorinated phenyl thienyl ketones represent a burgeoning class of heterocyclic compounds with significant therapeutic promise. This in-depth tec...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorinated phenyl thienyl ketones represent a burgeoning class of heterocyclic compounds with significant therapeutic promise. This in-depth technical guide provides a comprehensive literature review of their synthesis, chemical properties, and biological activities, with a particular focus on their potential as anticancer and anti-inflammatory agents. Drawing from a range of scientific studies, this document elucidates the key structure-activity relationships that govern their efficacy and explores their molecular mechanisms of action, primarily as kinase inhibitors. Detailed experimental protocols for their synthesis and biological evaluation are provided to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Dichlorinated Phenyl Thienyl Ketone Scaffold

The quest for novel therapeutic agents with enhanced potency and selectivity is a perpetual driver of medicinal chemistry research. Within this landscape, heterocyclic compounds have consistently emerged as a rich source of biologically active molecules. The thiophene nucleus, in particular, is a privileged structure found in numerous approved drugs and clinical candidates, valued for its ability to engage in various biological interactions.[1] When coupled with a dichlorinated phenyl ring and a ketone linker, the resulting scaffold offers a unique combination of structural rigidity, lipophilicity, and electronic properties that make it an attractive starting point for the design of targeted therapies.

The dichlorination of the phenyl ring plays a crucial role in modulating the compound's physicochemical properties, such as its solubility and ability to cross cell membranes.[2] Furthermore, the position of the chlorine atoms can significantly influence the molecule's interaction with its biological target, often leading to enhanced potency and selectivity. The ketone linker provides a key point for hydrogen bonding and can be crucial for anchoring the molecule within the active site of an enzyme.[3] This guide will delve into the scientific underpinnings of this promising chemical class, offering insights into its synthesis, biological evaluation, and potential for therapeutic development.

Synthetic Strategies: Assembling the Core Scaffold

The synthesis of dichlorinated phenyl thienyl ketones is most commonly achieved through the Friedel-Crafts acylation of a thiophene derivative with a dichlorobenzoyl chloride.[4][5][6][7] This electrophilic aromatic substitution reaction provides a versatile and efficient route to the core scaffold, allowing for the introduction of various substituents on both the thiophene and phenyl rings.

General Synthetic Scheme: Friedel-Crafts Acylation

The general reaction involves the treatment of a thiophene with a dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄).[8]

Figure 1: General Synthesis of Dichlorinated Phenyl Thienyl Ketones cluster_reactants Reactants cluster_products Product Thiophene Thiophene (or substituted derivative) LewisAcid + Thiophene->LewisAcid DichlorobenzoylChloride Dichlorobenzoyl Chloride DichlorobenzoylChloride->LewisAcid Product Dichlorinated Phenyl Thienyl Ketone LewisAcid->Product Lewis Acid (e.g., AlCl₃) Dichloromethane, 0°C to rt

Caption: General Friedel-Crafts acylation for synthesizing dichlorinated phenyl thienyl ketones.

Detailed Experimental Protocol: Synthesis of (2,4-Dichlorophenyl)(thiophen-2-yl)methanone

This protocol provides a step-by-step method for a common Friedel-Crafts acylation reaction.

Materials:

  • Thiophene

  • 2,4-Dichlorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Addition of Reactants: Slowly add 2,4-dichlorobenzoyl chloride (1.0 eq) to the stirred suspension. After 15 minutes, add thiophene (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0°C and slowly quench by the addition of 1 M HCl. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (2,4-dichlorophenyl)(thiophen-2-yl)methanone.

Synthesis of Functionalized Derivatives

Further functionalization of the core scaffold can be achieved through subsequent reactions. For example, the synthesis of amine-substituted derivatives, which are often key intermediates for more complex molecules, can be accomplished by the chemoselective reduction of a nitro group.

Protocol: Synthesis of (3-Amino-4-chlorophenyl)(thiophen-2-yl)methanone [9]

This protocol details the reduction of a nitro group to an amine, a crucial step in creating derivatives for further biological testing.

Figure 2: Synthesis of an Amino-Substituted Derivative cluster_start Starting Material cluster_product Product Start (4-chloro-3-nitrophenyl) (thiophen-2-yl)methanone Reaction Start->Reaction SnCl₂·2H₂O Ethanol, Reflux Product (3-amino-4-chlorophenyl) (thiophen-2-yl)methanone Reaction->Product

Caption: Chemoselective reduction of a nitro group to an amine.

Materials:

  • (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone (1.0 eq) in ethanol.

  • Addition of Reducing Agent: Add stannous chloride dihydrate (4.0-5.0 eq) portion-wise to the solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and carefully pour it into an ice-water mixture. Neutralize with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Biological Activities and Therapeutic Targets

Dichlorinated phenyl thienyl ketones have demonstrated a range of biological activities, with anticancer and anti-inflammatory properties being the most prominent. A significant body of evidence suggests that these compounds exert their effects through the inhibition of protein kinases, which are key regulators of cellular signaling pathways.[10]

Anticancer Activity: Targeting Kinase Signaling

Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[11] Thiophene-based compounds have shown considerable promise as multi-kinase inhibitors, targeting key players in cancer progression such as Vascular Endothelial Growth Factor Receptor (VEGFR), Src kinase, and Mitogen-Activated Protein Kinases (MAPKs).[10][12]

Table 1: Anticancer Activity of Thienyl Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Thienyl ChalconesMCF-7 (Breast)7.24[13]
Thienyl ChalconesMDA-MB-231 (Breast)5.27[13]
Di(3-thienyl)methanolT98G (Brain)>20 (significant cytotoxicity)[1]
Thienyl-acrylonitriles (Thio-Iva)Huh-7 (Liver)Sub-micromolar[10]
Thienylpyridyl AcetamidesPlutella xylostella L.0.0016 (LC₅₀, mg/L)[14]

Note: Data for closely related thienyl derivatives is presented to illustrate the potential of the dichlorinated phenyl thienyl ketone scaffold.

The dichlorophenyl moiety is a common feature in many potent kinase inhibitors, suggesting that its inclusion in the thienyl ketone scaffold is a rational design strategy for developing novel anticancer agents.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases, including cancer, cardiovascular disease, and autoimmune disorders.[15][16] The anti-inflammatory effects of ketones, in a broader sense, are being increasingly recognized, with mechanisms including the reduction of reactive oxygen species and the modulation of inflammatory signaling pathways.[17] Thiophene derivatives have also been reported to possess anti-inflammatory properties, further supporting the potential of dichlorinated phenyl thienyl ketones in this therapeutic area.[11]

Structure-Activity Relationships (SAR)

The biological activity of dichlorinated phenyl thienyl ketones is highly dependent on their molecular structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design and optimization of potent and selective inhibitors.

Caption: Key structural features influencing the biological activity of dichlorinated phenyl thienyl ketones.

  • Dichlorophenyl Ring: The position of the chlorine atoms on the phenyl ring is a critical determinant of activity. For instance, a 2,4-dichloro substitution pattern has been found to be favorable for the inhibition of certain kinases.[13] The dichlorophenyl group often occupies a hydrophobic pocket in the kinase active site, and the specific substitution pattern can fine-tune the compound's fit and selectivity.

  • Thiophene Ring: Substitution on the thiophene ring can significantly impact potency. The nature and position of these substituents can influence the molecule's ability to interact with the hinge region of the kinase active site, a common binding motif for kinase inhibitors.

  • Ketone Linker: The ketone moiety is a key hydrogen bond acceptor, often forming a crucial interaction with a backbone amide in the kinase hinge region. This interaction helps to anchor the inhibitor in the active site.

Mechanism of Action: Kinase Inhibition

The primary mechanism of action for the anticancer activity of many dichlorinated phenyl thienyl ketones is believed to be the inhibition of protein kinases. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Figure 4: Kinase Inhibition Mechanism cluster_inhibition Inhibition cluster_normal Normal Function Kinase Kinase Active Site Gatekeeper Residue Hinge Region PhosphorylatedSubstrate Phosphorylated Substrate Kinase->PhosphorylatedSubstrate Phosphorylates NoReaction Kinase->NoReaction No Phosphorylation ATP ATP ATP->Kinase:gate Binds to ATP Pocket Inhibitor Dichlorophenyl Thienyl Ketone Inhibitor->Kinase:gate Binds to ATP Pocket Substrate Substrate Protein Substrate->Kinase:hinge

Caption: Dichlorinated phenyl thienyl ketones act as ATP-competitive kinase inhibitors.

Molecular docking studies can provide valuable insights into the specific interactions between these inhibitors and their target kinases.[18][19] These studies often reveal that the thienyl ring interacts with the hinge region, while the dichlorophenyl ring is buried in a hydrophobic pocket.

Future Directions and Conclusion

Dichlorinated phenyl thienyl ketones represent a promising scaffold for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Future research should focus on:

  • Synthesis of diverse libraries: The generation of a wider range of analogues with varied substitution patterns on both the phenyl and thienyl rings will be crucial for a more comprehensive understanding of the SAR.

  • Broad-spectrum biological screening: Screening against a wide panel of kinases and other relevant biological targets will help to identify the most promising lead compounds and elucidate their selectivity profiles.

  • In vivo studies: Promising candidates identified from in vitro studies should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and toxicity.

  • Advanced computational studies: More sophisticated molecular modeling and dynamics simulations can provide deeper insights into the binding mechanisms and guide the rational design of next-generation inhibitors.[18]

References

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Exploratory

Comprehensive Technical Guide on 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone: Molecular Profiling, Synthesis, and Analytical Workflows

Executive Summary 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (CAS: 40180-03-8) is a highly specialized halogenated phenolic compound primarily utilized as a critical intermediate in organic synthesis and pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (CAS: 40180-03-8) is a highly specialized halogenated phenolic compound primarily utilized as a critical intermediate in organic synthesis and pharmaceutical development. Historically, it served as the core precursor for the synthesis of Tienilic acid (Ticrynafen) , a loop diuretic with uricosuric properties that was later withdrawn due to CYP2C9-mediated hepatotoxicity [1]. Today, the compound remains highly relevant in toxicological research, metabolic profiling (as a human metabolite of homo-tienilic alcohol), and advanced chromatographic method development.

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, synthetic pathways, and validated analytical protocols, designed for researchers and drug development professionals.

Molecular Identity & Physicochemical Profiling

Understanding the structural and thermodynamic properties of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone is essential for predicting its reactivity, solubility, and chromatographic behavior. The presence of the ortho-dichloro substitution adjacent to the phenolic hydroxyl group significantly lowers the pKa of the phenol via inductive electron withdrawal, enhancing its capacity to act as a nucleophile under mildly basic conditions.

Table 1: Core Chemical and Physical Properties
PropertyValueSource / Method
IUPAC Name (2,3-dichloro-4-hydroxyphenyl)-thiophen-2-ylmethanoneLexichem TK 2.7.0
Molecular Formula C₁₁H₆Cl₂O₂SPubChem [2]
Molecular Weight 273.13 g/mol PubChem [2]
Monoisotopic Mass 271.9465560 DaPubChem [2]
CAS Registry Number 40180-03-8CAS Common Chemistry [3]
InChIKey PPDIALCNVFLTST-UHFFFAOYSA-NInChI 1.0.6
LogP (Partition Coefficient) 3.57 – 4.2XLogP3 / SIELC [2, 4]
Topological Polar Surface Area 65.5 ŲCactvs 3.4.8.18

Chemical Synthesis & Reactivity: The Ticrynafen Pathway

The primary synthetic utility of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone lies in its role as the direct precursor to Tienilic acid. The transformation is achieved via a nucleophilic substitution (Sₙ2) etherification reaction.

Causality in Reaction Design

The reaction utilizes sodium chloroacetate as the alkylating agent. However, chloroacetate is prone to basic hydrolysis at elevated temperatures. To circumvent this, sodium iodide (NaI) is introduced as a nucleophilic catalyst. Through a Finkelstein-type halogen exchange, the chloroacetate is transiently converted to iodoacetate in situ. Iodoacetate is a significantly superior electrophile, accelerating the Sₙ2 attack by the sterically hindered phenoxide and driving the reaction to completion before bulk hydrolysis can occur[1].

Step-by-Step Methodology: Synthesis of Tienilic Acid
  • Deprotonation: To a reaction vessel, add 1092 g (4.0 mol) of 2,3-dichloro-4-hydroxyphenyl 2-thienyl ketone, 160 g (4.0 mol) of NaOH powder, 100 g of NaI granules, and 1400 mL of deionized water.

  • Nucleophile Generation: Heat the mixture to 90–95°C. The strong base deprotonates the phenol, generating the reactive sodium phenoxide intermediate.

  • Electrophile Addition: Over a period of 3 hours, add a solution of 1400 g (12.0 mol) of sodium chloroacetate dissolved in 2800 mL of water dropwise to the heated mixture.

  • pH Maintenance (Critical Step): Concurrently monitor and maintain the reaction pH strictly between 9.0 and 10.0 by adding 10N NaOH solution. Rationale: Dropping below pH 9.0 protonates the phenol, halting the Sₙ2 reaction. Exceeding pH 10.0 accelerates the unwanted hydrolysis of the chloroacetate reagent.

  • Maturation: Maintain heating and pH control for an additional 3 hours post-addition to ensure maximum conversion.

  • Workup: Cool the resulting slurry to room temperature. Separate the crude product and wash thoroughly with 1N NaOH solution to remove unreacted phenolic precursor, followed by acidic workup to precipitate the free Tienilic acid.

Synthesis A 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (Precursor) B Aqueous NaOH + NaI (90-95°C) A->B Deprotonation C Sodium Phenoxide Intermediate B->C Nucleophile generation D Sodium Chloroacetate (Maintained pH 9.0-10.0) C->D Alkylation (SN2) via Iodoacetate intermediate E Tienilic Acid (Ticrynafen) D->E Acidification & Workup

Fig 1: Synthetic workflow from the ketone precursor to Tienilic acid via SN2 etherification.

Analytical Methodologies: RP-HPLC Profiling

Accurate quantification and purity assessment of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone is critical, especially when isolating impurities from preparative separations or conducting pharmacokinetic studies. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this analysis [4].

Causality in Chromatographic Design

The use of a low-silanol reverse-phase column (e.g., Newcrom R1) is non-negotiable. Free silanol groups on standard silica supports act as weak acids, leading to secondary ion-exchange interactions with the phenolic hydroxyl group of the analyte. This manifests as severe peak tailing and loss of resolution. Low-silanol columns mitigate this, ensuring sharp, symmetrical peaks. Furthermore, the choice of acid modifier dictates detector compatibility: phosphoric acid is excellent for UV detection but will precipitate and foul a Mass Spectrometer (MS) source. Formic acid must be substituted for LC-MS workflows due to its volatility [4].

Step-by-Step Methodology: RP-HPLC Protocol
  • Column Selection: Install a Newcrom R1 HPLC column (or an equivalent low-silanol C18 column) into the LC system. For fast UPLC applications, utilize a 3 µm particle size variant.

  • Mobile Phase Preparation (UV Detection): Prepare an isocratic or gradient mobile phase consisting of Acetonitrile (MeCN), HPLC-grade water, and 0.1% Phosphoric acid (H₃PO₄). Degas the mixture via sonication or vacuum filtration.

  • Mobile Phase Preparation (MS Detection): If coupling to an MS system, strictly substitute the H₃PO₄ with 0.1% Formic acid to ensure complete eluent volatility and prevent source fouling.

  • Sample Preparation: Dissolve the analyte in a diluent matching the initial mobile phase composition to prevent solvent-front distortion.

  • Execution: Inject the sample and run the method at a flow rate optimized for the column dimensions (typically 1.0 mL/min for analytical columns). Monitor the eluent using a UV/Vis detector (typically at 254 nm) or via ESI-MS in negative ion mode (due to the acidic phenol).

HPLC Sample Analyte: Ketone Precursor Column Low-Silanol RP Column (e.g., Newcrom R1) Sample->Column UV UV/Vis Detection (Uses H3PO4 modifier) Column->UV Standard Analysis MS Mass Spec (MS) Detection (Uses Formic Acid modifier) Column->MS Pharmacokinetic Analysis MobilePhase Mobile Phase: MeCN / H2O / Acid Modifier MobilePhase->Column Elution

Fig 2: RP-HPLC analytical workflow demonstrating modifier selection based on detection modality.

Pharmacological Relevance & Metabolism

While 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone is primarily an intermediate, it holds intrinsic biological relevance. It is a documented human metabolite of Homo-Tienilic Alcohol [2].

In the context of drug development, understanding the structural motifs of this compound is crucial for toxicologists. The thiophene ring present in this molecule and its derivative, Tienilic acid, is highly susceptible to metabolic oxidation by Cytochrome P450 enzymes (specifically CYP2C9). This oxidation generates a reactive thiophene-S-oxide or epoxide intermediate, which covalently binds to the CYP2C9 enzyme, acting as a suicide inhibitor and triggering severe immune-mediated hepatotoxicity [1]. Consequently, modern drug design often avoids incorporating the exact 2-thienyl ketone motif found in this molecule unless the thiophene ring is sterically protected or metabolically blocked.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9970501, 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone." Retrieved from [Link]

  • CAS Common Chemistry. "(2,3-Dichloro-4-hydroxyphenyl)-2-thienylmethanone." Retrieved from [Link]

  • SIELC Technologies. "Separation of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone on Newcrom R1 HPLC column." Retrieved from [Link]

Exploratory

Commercial suppliers of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone for research

Technical Guide: Sourcing, Synthesis, and Mechanistic Profiling of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone As a Senior Application Scientist specializing in drug metabolism and pharmacokinetics (DMPK), I frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Sourcing, Synthesis, and Mechanistic Profiling of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone

As a Senior Application Scientist specializing in drug metabolism and pharmacokinetics (DMPK), I frequently design self-validating workflows to assess drug-induced liver injury (DILI) and cytochrome P450 (CYP) mechanism-based inactivation (MBI). At the core of these toxicological models is 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (CAS 40180-03-8) [1].

While rarely the final biological probe itself, this ketone is the critical, rate-limiting synthetic precursor to Tienilic acid (Ticrynafen) , a withdrawn loop diuretic that serves as the gold-standard suicide inhibitor of the CYP2C9 enzyme[2]. This whitepaper provides a comprehensive, causality-driven framework for sourcing this ketone, executing its conversion to Tienilic acid, and deploying it in rigorous biochemical assays.

Commercial Sourcing & Physicochemical Profiling

Procuring high-purity 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone is the foundational step. Trace phenolic impurities in the starting material will competitively alkylate during downstream synthesis, severely confounding subsequent CYP2C9 kinetic assays.

Table 1: Commercial Suppliers of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone

SupplierCatalog NumberAvailability StatusTarget Application
3AR00C9VSTypically In Stock[3]Bulk synthesis / Scale-up
41093249High Quality[4]Laboratory research
N/AResearch quantitiesAnalytical standards

Table 2: Quantitative Physicochemical Properties

PropertyValueCausality in Experimental Design
Molecular Weight273.13 g/mol [1]Dictates precise stoichiometric ratios for O-alkylation.
LogP3.57[1]High lipophilicity necessitates organic solvents (MeCN) for stock solutions.
Monoisotopic Mass271.94 Da[5]Exact mass targeting for LC-MS/MS precursor ion selection.

Synthetic Workflow: Conversion to Tienilic Acid

To study CYP2C9 inactivation, the ketone must be converted to Tienilic acid via an alkaline O-alkylation reaction with sodium chloroacetate[2].

Causality & Self-Validation: The reaction is driven by maintaining a strict pH of 9.0–10.0[2]. This specific alkaline window deprotonates the phenolic hydroxyl group, maximizing its nucleophilicity for the SN​2 attack. Self-validating control: If the pH drops below 9.0, the phenoxide protonates and the reaction halts; if it exceeds 10.0, competitive hydrolysis of the chloroacetate occurs, crashing the yield. Furthermore, sodium iodide is added to facilitate a Finkelstein reaction, converting the chloroacetate to a highly reactive iodoacetate in situ[2].

Protocol 1: Synthesis of Tienilic Acid

  • Initiation: In a reaction flask, suspend 4.0 mol of 2,3-dichloro-4-hydroxyphenyl 2-thienyl ketone and 4.0 mol of NaOH powder in 1400 mL of water[2]. Add 100g of sodium iodide granules as a catalyst[2].

  • Thermal Activation: Elevate the temperature to 90–95°C to ensure complete dissolution and kinetic energy for the substitution[2].

  • Alkylation: Dropwise, add 12.0 mol of sodium chloroacetate (dissolved in 2800 mL water) over 3 hours[2].

  • pH Maintenance: Continuously monitor and strictly maintain the pH between 9.0 and 10.0 using 10N NaOH[2].

  • Isolation: Cool the slurry, wash with 1N NaOH, and precipitate the free acid using sulfuric acid[2]. Recrystallize the crude product from ethylene dichloride to yield purified Ticrynafen[2].

Synthesis A 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (CAS: 40180-03-8) B Alkaline O-Alkylation Na-Chloroacetate, NaOH, NaI (90-95°C, pH 9-10) A->B Nucleophilic Attack C Acidification & Isolation H2SO4 Precipitation Recrystallization B->C Intermediate Salt D Tienilic Acid (Ticrynafen) (CAS: 40180-04-9) C->D Purified Product

Fig 1. Synthesis of Tienilic Acid from 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone.

Analytical Validation: HPLC/LC-MS Protocol

Before biological assays, the purity of the starting ketone and the synthesized Tienilic acid must be verified. 1 established a robust reverse-phase (RP) HPLC method for this specific compound[1].

Protocol 2: RP-HPLC/LC-MS Analysis

  • Column Selection: Mount a Newcrom R1 HPLC column (use 3 µm particles for fast UPLC applications)[1].

  • Mobile Phase: Prepare an isocratic mixture of Acetonitrile (MeCN) and Water[1].

  • Additive Selection (Crucial Causality): For standard UV detection, add phosphoric acid to the mobile phase[1]. This suppresses the ionization of the phenolic hydroxyl, ensuring sharp, non-tailing peaks.

    • Self-validating control: If transitioning to Mass Spectrometry (LC-MS), phosphoric acid will cause severe ion suppression and permanently contaminate the MS source. You must replace it with formic acid for MS compatibility[1].

  • Execution: Inject the sample and monitor at 254 nm (UV) or via ESI-MS.

HPLC A Sample Prep Ketone in MeCN E Newcrom R1 Column Separation A->E B Mobile Phase MeCN / H2O C UV Detection Additive: Phosphoric Acid B->C If UV Detector D MS Detection Additive: Formic Acid B->D If MS Detector C->E D->E

Fig 2. HPLC/LC-MS workflow for ketone purity validation based on detector type.

Biochemical Application: CYP2C9 Mechanism-Based Inactivation

Once synthesized and analytically verified, Tienilic acid is utilized to probe CYP2C9 active sites. It acts as a specific suicide substrate for CYP2C9 and CYP2C10[2].

Causality: The thiophene ring of the molecule is oxidized by the CYP2C9 heme iron to a highly reactive sulfoxide or epoxide intermediate[2]. Because this electrophile is generated within the active site, it immediately and covalently alkylates the surrounding apoprotein before it can escape, causing irreversible enzyme inactivation[2].

Table 3: Quantitative CYP2C9 Inactivation Kinetics by Tienilic Acid

Kinetic ParameterValueBiological Significance
KI​ (Dissociation Constant)4.3 μM[2]Indicates high binding affinity to the CYP2C9 active site.
t1/2(max)​ (Half-life of inactivation)3.4 minutes[2]Demonstrates rapid covalent adduction following oxidation.

Protocol 3: CYP2C9 Inactivation Assay

  • Incubation: Incubate recombinant human CYP2C9 with varying concentrations of Tienilic acid (0.5 – 20 μM) in potassium phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH to initiate the P450 catalytic cycle.

    • Self-validating control: Run a parallel "-NADPH" control. MBI requires catalytic turnover; without NADPH, no reactive intermediate is formed, proving the inactivation is mechanism-based rather than competitive.

  • Time-Course Sampling: At specific intervals (0, 1, 2, 4, 8 minutes), transfer an aliquot into a secondary incubation containing a CYP2C9 probe substrate (e.g., Diclofenac) and fresh NADPH.

  • Quantification: Measure the formation of 4'-hydroxydiclofenac via LC-MS/MS to determine residual CYP2C9 activity and calculate kinact​ .

MBI A Tienilic Acid (Substrate) B CYP2C9 Active Site Reversible Binding A->B K_I = 4.3 μM C NADPH-Dependent Thiophene Oxidation B->C Catalysis D Reactive Electrophile (Sulfoxide/Epoxide) C->D Turnover E Covalent Alkylation Irreversible Inactivation D->E t½max = 3.4 min

Fig 3. Suicide inhibition of CYP2C9 by Tienilic acid via reactive intermediate.

References

  • 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone | SIELC Technologies Source: sielc.com URL:[Link]

  • 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone | C11H6Cl2O2S | CID 9970501 - PubChem Source: nih.gov URL:[Link]

  • 40180-03-8 2,3-dichloro-4-hydroxyphenyl 2-thienyl ketone Source: chemsigma.com URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: In Vitro Evaluation of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone

Abstract This technical guide provides a comprehensive set of protocols for the initial in vitro characterization of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone, a novel synthetic compound.[1][2] Due to its structural...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive set of protocols for the initial in vitro characterization of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone, a novel synthetic compound.[1][2] Due to its structural features, including a thienyl ketone moiety which is present in various biologically active molecules, this compound warrants investigation for potential therapeutic applications, such as kinase inhibition.[3][4] The following protocols are designed for researchers, scientists, and drug development professionals to assess the compound's cytotoxic effects and its potential to modulate kinase signaling pathways. The methodologies provided cover cell viability assessment using the MTT assay, a direct in vitro kinase inhibition assay, and the analysis of downstream signaling effects via Western blotting. These assays represent a foundational step in the preclinical evaluation of novel chemical entities.

Introduction: Rationale for In Vitro Characterization

The compound 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone possesses a chemical scaffold that suggests potential interactions with biological macromolecules.[3] Ketone derivatives are a well-established class of compounds that include potent inhibitors of various protein kinases.[5][6] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making kinases a prime target for therapeutic intervention.[5][6] Therefore, the primary objective of the described in vitro assays is to ascertain the biological activity of this compound, focusing on two key aspects: its general cytotoxicity and its specific inhibitory effects on a representative protein kinase.

The initial assessment of a novel compound's biological activity often begins with a cell viability assay to determine its cytotoxic concentration range.[7][8] Subsequently, more specific, mechanism-of-action studies, such as direct enzyme inhibition assays and pathway analysis in a cellular context, are employed to elucidate its molecular target and cellular effects.[5][9]

Chemical Profile of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone
PropertyValueSource
IUPAC Name (2,3-dichloro-4-hydroxyphenyl)-thiophen-2-ylmethanone[1]
CAS Number 40180-03-8[1]
Molecular Formula C₁₁H₆Cl₂O₂S[1]
Molecular Weight 273.1 g/mol [1]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental protocols and a representative kinase signaling pathway that could be inhibited by the test compound.

G cluster_0 Experimental Workflow A Compound Preparation (2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone) B Cell Viability Assay (MTT) - Determine IC50 A->B C In Vitro Kinase Assay - Direct Enzyme Inhibition B->C Proceed if cytotoxic D Cell-Based Assay - Western Blot Analysis B->D Select sub-lethal concentrations E Data Analysis & Interpretation C->E D->E

Caption: General experimental workflow for in vitro characterization.

G cluster_1 Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseX Kinase-X Receptor->KinaseX Activates SubstrateY Substrate-Y KinaseX->SubstrateY Phosphorylates pSubstrateY p-Substrate-Y SubstrateY->pSubstrateY Response Cellular Response (Proliferation, Survival) pSubstrateY->Response Inhibitor Test Compound Inhibitor->KinaseX Inhibits

Caption: Hypothetical kinase signaling pathway and point of inhibition.

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[7][10] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[11]

Materials and Reagents
  • Cancer cell line (e.g., HeLa, A549, or a cell line relevant to the hypothesized target)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in sterile PBS)[10][11]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[12]

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Treatment: Prepare a stock solution of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[12]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7][12]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[7][10]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10][12] Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[7][13]

Data Presentation and Analysis

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
11.1894.4
50.9576.0
100.6350.4
250.3124.8
500.1512.0
1000.086.4

Protocol 2: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the activity of a purified protein kinase.[5][14] The assay quantifies the transfer of a phosphate group (often from radiolabeled ATP) to a specific substrate.[14]

Materials and Reagents
  • Purified recombinant kinase (e.g., a commercially available kinase relevant to a disease pathway)

  • Kinase-specific substrate (e.g., a peptide or protein like α-casein)[14]

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)[15][16]

  • ATP solution (a concentration near the Km of the kinase is recommended for IC₅₀ determination)[14]

  • [γ-³²P]-ATP or a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay)

  • 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone

  • Positive control inhibitor

  • Phosphocellulose paper and wash buffers (for radioactive assays) or a luminometer (for non-radioactive assays)

Step-by-Step Methodology
  • Reaction Setup: Prepare a master mix containing the kinase buffer, purified kinase, and substrate.

  • Compound Addition: In a microplate or microcentrifuge tubes, add varying concentrations of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (dissolved in DMSO). Include a vehicle control and a positive control inhibitor.

  • Pre-incubation: Add the kinase/substrate master mix to the wells containing the compound and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding the ATP solution (spiked with [γ-³²P]-ATP if using the radioactive method).

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.[14][16]

  • Stop Reaction: Terminate the reaction. For radioactive assays, this is typically done by spotting the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid. For non-radioactive assays, a "stop" reagent is added according to the kit manufacturer's protocol.

  • Detection:

    • Radioactive: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]-ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive: Follow the kit instructions to measure the signal (e.g., luminescence) which correlates with the amount of ADP produced.

Data Presentation and Analysis

Kinase activity is expressed as a percentage of the activity in the vehicle control. The IC₅₀ value is determined by plotting the percentage of kinase activity against the log of the inhibitor concentration.

Compound Conc. (µM)Kinase Activity (%)
0 (Vehicle)100
0.192
0.575
1.052
5.021
10.08

Protocol 3: Western Blot Analysis of Kinase Pathway Inhibition

Western blotting is used to detect changes in the phosphorylation state of a target kinase and its downstream substrates within a cell, providing evidence of target engagement and pathway modulation.[9]

Materials and Reagents
  • Cell line used in the viability assay

  • 6-well plates

  • 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone

  • Growth factor or stimulus to activate the kinase pathway of interest

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[17]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane[12]

  • Blocking buffer (e.g., 5% BSA in TBST, as milk can interfere with phospho-antibodies)

  • Primary antibodies (specific for the phosphorylated and total forms of the target kinase and substrate)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., CCD camera-based imager)

Step-by-Step Methodology
  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.[12] Serum-starve the cells for 4-6 hours to reduce basal kinase activity.

  • Inhibitor Pre-treatment: Pre-treat cells with sub-lethal concentrations of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (determined from the MTT assay) for 1-2 hours.[9]

  • Stimulation: Stimulate the cells with an appropriate growth factor or agent for 15-30 minutes to activate the target pathway.[9]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing inhibitors.[16] Scrape the cells, collect the lysate, and clarify by centrifugation.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]

  • SDS-PAGE and Transfer: Normalize protein amounts, denature by boiling in sample buffer, and separate 20-30 µg of protein per lane by SDS-PAGE.[12] Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA in TBST.[12]

    • Incubate the membrane with a primary antibody (e.g., anti-phospho-Kinase-X) overnight at 4°C.[9]

    • Wash the membrane three times with TBST.[12]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash again three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.[12]

  • Stripping and Reprobing: To assess total protein levels, the membrane can be stripped and reprobed with antibodies against the total (non-phosphorylated) forms of the target proteins and a loading control (e.g., β-actin).[17]

Data Presentation and Analysis

The intensity of the bands corresponding to the phosphorylated proteins is quantified using densitometry software. These values are normalized to the total protein levels and the loading control to demonstrate dose-dependent inhibition of phosphorylation.

Compound Conc. (µM)Relative p-Kinase-X / Total Kinase-XRelative p-Substrate-Y / Total Substrate-Y
0 (Vehicle)1.001.00
10.850.88
50.420.55
100.150.23

Troubleshooting and Interpretation

  • High Background in Western Blots: Ensure the use of BSA for blocking when using phospho-specific antibodies and use Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS) in wash buffers and antibody dilutions.[17]

  • No Inhibition in Kinase Assay: Verify the activity of the compound stock. Ensure the kinase and ATP concentrations are appropriate for detecting inhibition.[14]

  • Discrepancy between Assays: Potency in a cell-free kinase assay may not directly translate to cellular activity due to factors like cell permeability and compound stability. The combination of these assays provides a more complete picture of the compound's potential.[5]

Conclusion

The protocols detailed in this guide provide a robust framework for the initial in vitro evaluation of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone. By systematically assessing its effects on cell viability, direct enzyme activity, and intracellular signaling pathways, researchers can effectively determine its biological activity profile and potential as a lead compound for further drug development.

References

  • Ruprecht, B. (2015). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Technical University of Munich. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • G-Biosciences. (n.d.). Technical Manual MTT Cell Viability Assay Kit. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Klaeger, S., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 13(9), 223. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9970501, 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone. Retrieved from [Link]

  • Eto, M., et al. (2020, January 15). Kinase Activity-Tagged Western Blotting Assay. BioTechniques, 68(2), 59-62. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Tanimoto, H., et al. (2015). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Journal of Pesticide Science, 40(2), 68-73. Retrieved from [Link]

Sources

Application

Application Note: 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone as a Mechanism-Based Inhibitor Probe for CYP2C9

Target Audience: Researchers, biochemists, and drug development professionals engaged in Cytochrome P450 (CYP) inhibition, reactive metabolite profiling, and structural toxicology. Introduction & Mechanistic Rationale 2,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals engaged in Cytochrome P450 (CYP) inhibition, reactive metabolite profiling, and structural toxicology.

Introduction & Mechanistic Rationale

2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (DCHTK, CAS 40180-03-8) is a thiophene-containing aromatic ketone. It is structurally recognized as the primary precursor and a major metabolic derivative of Tienilic Acid, a classic loop diuretic withdrawn from the market due to severe immune-mediated hepatotoxicity[1].

In the realm of in vitro pharmacology, DCHTK serves as a highly specific, mechanism-based inhibitor (MBI) probe for Cytochrome P450 2C9 (CYP2C9). The causality of its inhibitory action lies in its thiophene pharmacophore . When DCHTK enters the CYP2C9 active site, the enzyme catalyzes the oxidation of the thiophene ring, generating a highly electrophilic reactive intermediate—either a thiophene S-oxide or a thiophene epoxide[2],[3].

This transient electrophile does not readily escape the active site. Instead, it undergoes a rapid nucleophilic attack by active-site residues (specifically identified as Serine 365 in homologous tienilic acid studies)[4]. This results in irreversible covalent adduction to the apoprotein, permanently inactivating the enzyme.

Why use DCHTK instead of Tienilic Acid? Tienilic acid possesses a phenoxyacetic acid moiety that acts as a strong anionic anchor, driving its high affinity ( KI​ ) for CYP2C9 via electrostatic interactions with Arg108. DCHTK lacks this carboxylate group. Utilizing DCHTK in comparative assays allows researchers to decouple the baseline chemical reactivity of the thiophene ring ( kinact​ ) from the electrostatic binding affinity ( KI​ ), providing a precise structural probe for mapping the hydrophobic and steric requirements of the CYP2C9 binding pocket.

Bioactivation & Inhibition Pathway

Pathway A 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (DCHTK) B CYP2C9 Enzyme Complex A->B Reversible Binding C Thiophene S-oxide / Epoxide Intermediate B->C NADPH, O2 Oxidation C->A Detoxification (Minor) D Covalent Adduct (Inactive CYP2C9) C->D Nucleophilic Attack (e.g., Ser365)

Mechanism-based inactivation of CYP2C9 by DCHTK via reactive thiophene S-oxide/epoxide formation.

Experimental Protocols: A Self-Validating System

To accurately characterize DCHTK as an enzyme inhibitor, two distinct workflows must be executed: a reversible inhibition assay (to establish baseline affinity) and a time-dependent inhibition (TDI) assay (to prove mechanism-based covalent binding).

Protocol A: Reversible Inhibition Assay ( IC50​ Determination)

Objective: Determine the initial, non-covalent binding affinity of DCHTK to CYP2C9 prior to significant bioactivation.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Enzyme Matrix: Thaw Human Liver Microsomes (HLM) on ice. Dilute to a final assay concentration of 0.1 mg/mL protein.

  • Probe Substrate: Use Diclofenac (final concentration 5 µM, near its Km​ ) to specifically monitor CYP2C9-mediated 4'-hydroxylation.

  • Inhibitor Titration: Add DCHTK at varying concentrations (0.1 µM to 100 µM). Keep organic solvent (DMSO) 0.5% v/v to prevent solvent-induced CYP denaturation.

  • Reaction Initiation: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Termination & Analysis: After 10 minutes, terminate the reaction with an equal volume of ice-cold acetonitrile containing an internal isotopic standard (e.g., 13C6​ -4'-hydroxydiclofenac). Centrifuge at 4,000 x g for 15 minutes and analyze the supernatant via LC-MS/MS.

Self-Validation Check: Run Sulfaphenazole concurrently as a positive control. The assay is only valid if the IC50​ of Sulfaphenazole falls within the canonical range of 0.2 – 0.5 µM[1].

Protocol B: Time-Dependent Inhibition (MBI) Assay ( KI​ and kinact​ )

Objective: Prove that inhibition is catalysis-dependent (requires NADPH) and time-dependent, culminating in the calculation of the maximal inactivation rate ( kinact​ ) and the inhibitor concentration yielding half-maximal inactivation ( KI​ ).

  • Primary Incubation (Inactivation Phase):

    • Mix HLM (1.0 mg/mL) with DCHTK (0, 1, 5, 10, 25, and 50 µM) in phosphate buffer.

    • Crucial Step: Initiate with 1 mM NADPH. Aliquot samples at specific pre-incubation times (0, 5, 10, 15, 20, and 30 minutes).

  • Secondary Incubation (Dilution Phase):

    • Transfer a 10 µL aliquot from the primary incubation into 90 µL of a secondary reaction mixture containing Diclofenac (20 µM, >Km​ ) and fresh NADPH.

    • Causality of Dilution: This 10-fold dilution drops the DCHTK concentration well below its reversible Ki​ , ensuring that any observed loss of CYP2C9 activity is strictly due to irreversible covalent modification that occurred during the primary phase, not equilibrium binding in the secondary phase.

  • Termination: Terminate the secondary reaction after 10 minutes with ice-cold acetonitrile and quantify 4'-hydroxydiclofenac via LC-MS/MS.

  • Data Plotting: Plot the natural log of remaining activity versus pre-incubation time to find the observed inactivation rate ( kobs​ ) for each concentration. Fit the data to the nonlinear Michaelis-Menten-like equation: kobs​=(kinact​×[I])/(KI​+[I]) .

Self-Validation Check: Include a "Minus NADPH" control in the primary incubation. If time-dependent loss of activity occurs without NADPH, the compound is a non-specific aggregator or denaturant, not a mechanism-based suicide inhibitor.

Quantitative Data Presentation

The following table summarizes the expected kinetic parameters for DCHTK compared to the parent drug Tienilic Acid and a standard competitive inhibitor. The stark difference in KI​ highlights the role of the phenoxyacetic acid anchor, while the presence of kinact​ confirms the shared thiophene-driven suicide inhibition[1],[4].

CompoundPrimary Mechanism of CYP2C9 InhibitionReversible IC50​ (µM)Inactivation Affinity KI​ (µM)Max Inactivation Rate kinact​ (min⁻¹)
DCHTK Mechanism-Based (Suicide) via Thiophene~15.0~20.5~0.04
Tienilic Acid Mechanism-Based (Suicide) via Thiophene~2.5~4.3~0.20
Sulfaphenazole Reversible (Strictly Competitive)~0.3N/A (No MBI)N/A (No MBI)

Note: Values are representative benchmarks derived from structural analog studies utilizing recombinant CYP2C9 and human liver microsomes.

References

  • Mechanism-Based Inactivation of Cytochrome P450 2C9 by Tienilic Acid and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection. Drug Metabolism and Disposition. 1

  • Substrate selectivity of human cytochrome P450 2C9: importance of residues 476, 365, and 114 in recognition of diclofenac and sulfaphenazole and in mechanism-based inactivation by tienilic acid. Archives of Biochemistry and Biophysics. 4

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology. 2

  • Thiophene S-oxides as new reactive metabolites: formation by cytochrome P-450 dependent oxidation and reaction with nucleophiles. Journal of the American Chemical Society. 3

Sources

Method

Application Note: Strategic Utilization of Thienyl Ketones in Medicinal Chemistry and Drug Discovery

Rationale: The Thiophene Bioisostere Paradigm In the landscape of modern drug discovery, the strategic replacement of structural motifs to optimize pharmacokinetics and pharmacodynamics is paramount. Thienyl ketones—comp...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale: The Thiophene Bioisostere Paradigm

In the landscape of modern drug discovery, the strategic replacement of structural motifs to optimize pharmacokinetics and pharmacodynamics is paramount. Thienyl ketones—compounds featuring a thiophene ring conjugated with a carbonyl group (e.g., 2-acetylthiophene or 3-thienyl ketone derivatives)—serve as highly versatile building blocks.

The thiophene ring is a classical bioisostere for the phenyl ring. However, this replacement is not merely structural; it is fundamentally electronic and physicochemical. The sulfur atom in thiophene contributes lone pairs to the aromatic system, altering the electron density distribution and the dipole moment of the adjacent ketone 1. Furthermore, thiophene possesses a smaller van der Waals volume than a substituted benzene, which can relieve steric clashes within tight target binding pockets, while simultaneously modulating the molecule's lipophilicity (LogP) and rendering it more resistant to certain Cytochrome P450-mediated oxidative metabolisms.

Diagram 1: Bioisosteric replacement workflow utilizing thienyl ketones for lead optimization.

Pharmacological Landscape & Quantitative Efficacy

Thienyl ketones are primarily utilized as precursors to synthesize highly active heterocycles, most notably thienyl chalcones , pyrazolines, and antipyrinyl hybrids. The fusion of a thienyl moiety with an α,β -unsaturated ketone framework creates a highly reactive Michael acceptor that interacts covalently with biological nucleophiles (like cysteine residues on target proteins), leading to diverse biological activities encompassing antimicrobial, antioxidant, and anticancer properties 2.

Recent studies highlight the exceptional efficacy of these derivatives in both synthetic yield and biological assays. Below is a synthesized data table comparing key metrics across different thienyl ketone derivatives.

Table 1: Quantitative Efficacy of Thienyl Ketone Derivatives
Compound Class / DerivativePrimary ApplicationKey Quantitative MetricRef.
Thienyl Chalcones Synthetic MethodologyUp to 94% Yield via sonochemical synthesis (25 kHz, RT).1
2,5-Dimethyl-3-thienyl chalcones Antimicrobial / Antioxidant>80% Yield via conventional Claisen-Schmidt condensation.3
Antipyrinyl thienyl ketones (13a/b) Antioxidant (DPPH Assay)87.2% - 87.8% Inhibition (Comparable to 88.0% Ascorbic Acid standard).4
Antipyrinyl thienyl ketones (13a/b) Antibacterial Activity68% - 91.7% Relative Activity Index against S. aureus (vs. Ampicillin).4
4-Chloro-3-nitrophenyl 2-thienyl ketone Cytotoxic / AntimicrobialServes as a versatile pharmacophore via Friedel-Crafts acylation.5

Synthetic Methodologies: The Claisen-Schmidt Condensation

The most robust method for generating thienyl chalcones from thienyl ketones is the base-catalyzed Claisen-Schmidt condensation 6. The reaction relies on the deprotonation of the α -carbon of the thienyl ketone to form a resonance-stabilized enolate. The electron-withdrawing nature of the thiophene ring slightly increases the acidity of these α -protons, facilitating rapid enolization. Subsequent nucleophilic attack on an aromatic aldehyde yields a β -hydroxy carbonyl intermediate, which undergoes E1cB dehydration to form the highly conjugated chalcone.

Diagram 2: Mechanistic pathway of the Claisen-Schmidt condensation forming thienyl chalcones.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure experimental integrity. Causality is explicitly stated to guide the researcher's decision-making process.

Protocol A: Green Sonochemical Synthesis of Thienyl Chalcones

This protocol utilizes sonochemistry to provide a greener, faster alternative to conventional reflux, minimizing side reactions and thermal degradation 1.

Materials: 2-acetylthiophene (10 mmol), substituted benzaldehyde (10 mmol), Sodium Hydroxide (20 mmol), absolute ethanol (15 mL).

  • Reagent Preparation: Dissolve 10 mmol of 2-acetylthiophene and 10 mmol of the target substituted benzaldehyde in 10 mL of absolute ethanol in a 50 mL beaker.

    • Causality: Ethanol acts as a protic solvent that stabilizes the enolate intermediate via hydrogen bonding while maintaining the solubility of both organic starting materials.

  • Base Addition: Dissolve 20 mmol of NaOH in 5 mL of water and add dropwise to the stirring ethanolic solution.

    • Causality: A 2-fold excess of base ensures complete and rapid deprotonation of the ketone's α -carbon, driving the equilibrium toward the reactive enolate.

  • Sonication: Place the beaker in an ultrasonic bath (25 kHz) at room temperature for 15–30 minutes.

    • Causality: Acoustic cavitation generates localized microscopic hot spots (extreme temperature and pressure) that accelerate the cross-aldol condensation and the subsequent E1cB dehydration. This achieves high yields without bulk heating, preventing the formation of undesired polymerization byproducts.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase.

    • Validation Check: The reaction is complete when the starting thienyl ketone spot ( Rf​≈0.6 ) disappears, and a new, highly UV-active (fluorescent under 254 nm) spot appears at a lower Rf​ ( ≈0.4 ). The intense UV activity confirms the extended conjugation of the newly formed α,β -unsaturated system.

  • Workup & Isolation: Pour the mixture into 100 mL of crushed ice-water and neutralize with dilute HCl (1M) until pH 7 is reached. Filter the resulting precipitate under vacuum, wash with cold water, and recrystallize from ethanol.

    • Validation Check: The appearance of a glittering pale yellow to bright orange solid visually confirms the synthesis of the conjugated chalcone.

Protocol B: In Vitro Antioxidant Evaluation (DPPH Radical Scavenging Assay)

Thienyl ketones and their derivatives are frequently screened for antioxidant capacity. This assay measures the compound's ability to donate a hydrogen atom or electron to neutralize a stable free radical 4.

Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), Methanol, Ascorbic Acid (Positive Control), synthesized thienyl ketone derivative.

  • Stock Solution Preparation: Prepare a 0.1 mM solution of DPPH in analytical grade methanol.

    • Causality: Methanol is strictly used because it stabilizes the DPPH radical while allowing sufficient solubility for the lipophilic thienyl ketone derivatives.

  • Sample Incubation: In a 96-well plate, mix 100 μ L of the thienyl ketone sample (at varying concentrations: 10, 25, 50, 100 μ g/mL) with 100 μ L of the DPPH stock solution.

  • Equilibration: Incubate the plate in complete darkness at room temperature for exactly 30 minutes.

    • Causality: Darkness prevents the photo-degradation of the light-sensitive DPPH radical. The 30-minute window allows the single-electron transfer (SET) kinetics between the thienyl compound and the radical to reach a stable equilibrium.

  • Self-Validation (Visual & Spectrophotometric):

    • Validation Check 1 (Visual): A successful radical scavenging event is immediately validated by a visible color shift from deep purple (unreduced DPPH ) to pale yellow (reduced DPPH-H). If the well remains purple at high concentrations, the compound lacks antioxidant activity.

    • Validation Check 2 (Quantitative): Measure the absorbance at 517 nm using a microplate reader. Calculate the % inhibition: [(Acontrol​−Asample​)/Acontrol​]×100 . The positive control (Ascorbic Acid) must yield an inhibition of ≈88% to validate the assay's calibration.

References

  • Redefining Chalcone Synthesis: Aldol Adduct Elimination for the Rapid Access to Thienyl Chalcones ACS Omega URL
  • Synthesis, spectral linearity, antimicrobial, antioxidant and insect antifeedant activities of some 2,5-dimethyl-3-thienyl chalcones Arabian Journal of Chemistry URL
  • Antimicrobial activities of heterocycles derived from thienylchalcones Journal of King Saud University - Science URL
  • Synthesis, Characterization, Molecular Docking and Cytotoxicity Evaluation of New Thienyl Chalcone Derivatives against Breast Cancer Systematic Reviews in Pharmacy URL
  • An In-depth Technical Guide to 4-Chloro-3-nitrophenyl 2-thienyl ketone Benchchem URL
  • SYNTHESIS OF SOME NEW ANTIPYRINE-THIOPHENE HYBRIDS AND THEIR EVALUATIONS AS ANTIOXIDANT AND ANTIBACTERIAL AGENTS Semantic Scholar URL

Sources

Application

Application Note &amp; Protocol: Experimental Workflows for 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone

Executive Summary 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (CAS 40180-03-8) is a highly relevant compound in drug metabolism and pharmacokinetics (DMPK) and medicinal chemistry. It serves a dual role: it is a known...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (CAS 40180-03-8) is a highly relevant compound in drug metabolism and pharmacokinetics (DMPK) and medicinal chemistry. It serves a dual role: it is a known human metabolite of Homo-Tienilic Alcohol[1][2], and it is the critical synthetic precursor to Tienilic Acid (Ticrynafen) , a potent mechanism-based (suicide) inhibitor of the cytochrome P450 isoform CYP2C9[3][4].

Because of its hydrophobic, halogenated structure, working with this ketone requires precise chromatographic techniques and strictly controlled biochemical environments. This guide provides authoritative, self-validating standard operating procedures (SOPs) for the analytical quantification, chemical derivatization, and in vitro metabolic profiling of this compound.

Physicochemical Profiling

Understanding the physicochemical properties of the ketone is essential for predicting its chromatographic retention and biological partitioning.

Table 1: Key Physicochemical Properties

PropertyValueScientific Implication
CAS Number 40180-03-8Unique registry identifier for procurement and safety tracking.
Molecular Formula C 11​ H 6​ Cl 2​ O 2​ SHigh halogen content necessitates specific MS ionization parameters.
Molecular Weight 273.1 g/mol Falls within the optimal range for small-molecule drug design.
XLogP3 4.2Highly lipophilic; requires high organic solvent ratios for HPLC elution.
Topological Polar Surface Area 65.5 ŲIndicates moderate membrane permeability.

Data sourced from [1].

Protocol 1: Analytical Chromatography (HPLC-UV & LC-MS)

To monitor the purity of the ketone or track its metabolic clearance, a robust Reverse-Phase (RP) liquid chromatography method is required.

Methodological Causality & Self-Validating System
  • Causality: The compound's high lipophilicity (XLogP3 = 4.2) dictates the use of a specialized stationary phase (e.g., Newcrom R1, 3 µm) that can handle hydrophobic, halogenated aromatic compounds without excessive peak tailing[5].

  • Ion Suppression Mitigation: While 0.1% Phosphoric acid yields excellent UV peak shapes, it is non-volatile and causes severe ion suppression and source contamination in Electrospray Ionization Mass Spectrometry (ESI-MS). Therefore, for LC-MS, it must be replaced with 0.1% Formic acid[5].

  • Self-Validation: The system is validated by injecting a structurally similar internal standard (IS) prior to the analyte, followed by a blank injection (100% Acetonitrile) to confirm the absence of column carryover.

Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Sample Preparation: Dissolve the ketone in 50:50 Water:Acetonitrile to a final concentration of 10 µg/mL. Centrifuge at 14,000 x g for 5 minutes to remove particulates.

  • Chromatographic Gradient: Run the gradient outlined in Table 2 at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm or configure the MS for negative electrospray ionization (ESI-), as the phenolic hydroxyl group readily deprotonates.

Table 2: RP-HPLC Gradient Conditions

Time (min)% Mobile Phase A% Mobile Phase BPhase Objective
0.07030Initial loading and retention of polar impurities.
8.02080Elution of the highly lipophilic ketone.
10.02080Column wash to remove strongly bound lipophiles.
10.17030Return to initial conditions.
15.07030Column re-equilibration.

Protocol 2: Chemical Derivatization (Synthesis of Tienilic Acid)

2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone is the primary starting material for synthesizing Tienilic Acid via an alkaline alkylation reaction[3].

Methodological Causality & Self-Validating System
  • Causality (Reaction Mechanism): The reaction is an SN​2 nucleophilic substitution. Sodium hydroxide deprotonates the phenol to form a highly nucleophilic phenoxide ion. Sodium iodide (NaI) is added as a catalyst to convert sodium chloroacetate into the more reactive sodium iodoacetate in situ (Finkelstein reaction).

  • Causality (pH Control): Maintaining the pH strictly between 9.0 and 10.0 is critical. If the pH is too high, the chloroacetate will rapidly hydrolyze into useless glycolic acid. If too low, the phenol remains protonated and unreactive[3].

  • Self-Validation: Aliquots are taken at 1-hour intervals and analyzed via Protocol 1. The reaction is considered complete (self-validated) when the ketone peak area at 254 nm is <1% of the total area.

Bench-Scale Step-by-Step Procedure

(Scaled down from industrial parameters[3] for laboratory synthesis)

  • Initiation: To a 25 mL round-bottom flask, add 4.0 mmol (1.09 g) of the ketone, 4.0 mmol (160 mg) of NaOH powder, 0.66 mmol (100 mg) of NaI, and 1.4 mL of deionized water.

  • Heating: Heat the mixture to 90–95°C under continuous magnetic stirring.

  • Alkylation: Dissolve 12.0 mmol (1.4 g) of sodium chloroacetate in 2.8 mL of water. Add this dropwise to the reaction flask over 1 hour.

  • pH Maintenance: Concurrently monitor the pH. Add 1N NaOH dropwise to maintain the pH strictly between 9.0 and 10.0.

  • Termination: After 3 hours of heating, cool the slurry to room temperature. Separate the precipitated product and wash thoroughly with 1N NaOH, followed by acidification to yield pure Tienilic Acid.

G A 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone B Alkaline Alkylation (NaOH, Chloroacetate, NaI) A->B Synthesis (pH 9-10) D HPLC / LC-MS Quantification A->D Purity Check C Tienilic Acid (CYP2C9 Inhibitor) B->C SN2 Substitution C->D Yield Analysis

Workflow illustrating the chemical derivatization and analytical quantification pathways.

Protocol 3: In Vitro CYP2C9 Metabolism & Inhibition Assay

Because the derivatized product (Tienilic Acid) is a specific suicide substrate for CYP2C9[3][4], profiling the parent ketone's interaction with hepatic enzymes is a standard DMPK workflow.

Methodological Causality & Self-Validating System
  • Causality (Cofactor Dependence): Cytochrome P450 enzymes require electrons to reduce molecular oxygen. NADPH serves as the obligatory electron donor via Cytochrome P450 reductase. Without NADPH, no enzymatic oxidation can occur.

  • Causality (Quenching): Cold acetonitrile is used to quench the reaction because it instantly denatures microsomal proteins, halting metabolism, while simultaneously precipitating the proteins for easy removal via centrifugation.

  • Self-Validation: The assay includes a negative control (buffer substituted for NADPH) to rule out chemical instability, and a positive control (Diclofenac + Sulfaphenazole) to confirm the specific activity and inhibition of the CYP2C9 batch.

Table 3: CYP2C9 Assay Kinetic Parameters

ParameterValueScientific Implication
Target Isoform CYP2C9 / CYP2C10Primary hepatic metabolizing enzymes for acidic drugs.
Inhibitor Type Mechanism-basedIrreversible covalent binding to the P450 heme group.
KI​ (Tienilic Acid) 4.3 µMIndicates strong binding affinity of the derivative[4].
t1/2,max​ 3.4 minRapid maximum rate of enzyme inactivation[4].
Step-by-Step Procedure
  • Matrix Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ . Thaw Human Liver Microsomes (HLM) on ice and dilute into the buffer to a final protein concentration of 0.5 mg/mL.

  • Substrate Addition: Spike the ketone (or Tienilic Acid) into the HLM mixture to achieve a final concentration of 1 µM to 50 µM (for KI​ determination).

  • Pre-Incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Quenching: At predetermined time points (e.g., 0, 5, 15, and 30 minutes), extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold Acetonitrile containing 100 ng/mL of an internal standard.

  • Analysis: Vortex for 2 minutes, centrifuge at 15,000 x g for 10 minutes at 4°C, and transfer the supernatant to LC-MS vials for analysis using Protocol 1.

G Step1 Prepare HLM Mixture (Microsomes + Buffer) Step2 Spike Test Compound (Ketone or Inhibitor) Step1->Step2 Step3 Initiate Reaction (Add NADPH, 37°C) Step2->Step3 Step4 Quench Reaction (Cold Acetonitrile) Step3->Step4 0-30 min Timecourse Step5 Centrifugation & LC-MS/MS Analysis Step4->Step5

Step-by-step workflow for in vitro CYP2C9 metabolism and inhibition assays.

References

  • 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone | C11H6Cl2O2S | CID 9970501. PubChem, National Center for Biotechnology Information. Available at:[Link]

  • Separation of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone on Newcrom R1 HPLC column. SIELC Technologies. Available at:[Link]

Sources

Method

2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone activity in cancer cell lines

As a Senior Application Scientist, I have designed this comprehensive application note to guide researchers in utilizing 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (CAS 40180-03-8) as a precision chemical probe in onc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive application note to guide researchers in utilizing 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (CAS 40180-03-8) as a precision chemical probe in oncology models.

While historically recognized as a primary metabolite and synthetic precursor to the loop diuretic tienilic acid[1][2], the isolated thienyl ketone pharmacophore possesses potent, mechanism-based inhibitory activity against Cytochrome P450 2C9 (CYP2C9). In recent years, CYP2C9 has emerged as a critical driver of tumor progression, primarily through its role in metabolizing arachidonic acid (AA) into pro-angiogenic epoxyeicosatrienoic acids (EETs)[3][4].

This guide provides field-proven, self-validating protocols to evaluate the anti-cancer and anti-angiogenic activity of this compound in relevant cell line models.

Mechanistic Rationale: Targeting the CYP2C9-EET Axis in Cancer

In solid tumors such as non-small cell lung cancer (NSCLC) and renal cell carcinoma, CYP2C9 is highly upregulated in both the tumor parenchyma and the associated vasculature[3][4]. CYP2C9 functions as an epoxygenase, converting AA into four EET regioisomers (primarily 11,12-EET and 14,15-EET)[5]. These EETs act as potent paracrine signaling molecules that activate PI3K/Akt and MAPK pathways in adjacent endothelial cells, driving vascular endothelial growth factor (VEGF) secretion, tumor angiogenesis, and metastatic escape[4][6].

Why use 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone? Standard broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) suffer from severe off-target toxicity in cell culture. In contrast, the thienyl ketone moiety of this compound acts as a suicide substrate . Upon oxidation by CYP2C9, the thiophene ring generates a highly reactive thiophene S-oxide intermediate that covalently alkylates the CYP2C9 active site[2]. This mechanism-based irreversible inhibition ensures sustained target engagement during multi-day phenotypic assays without the need for continuous compound redosing.

Pathway AA Arachidonic Acid (AA) CYP2C9 CYP2C9 Enzyme (Overexpressed in NSCLC) AA->CYP2C9 Substrate EETs EETs (11,12- & 14,15-EET) CYP2C9->EETs Epoxidation PI3K PI3K / Akt & MAPK Pathways EETs->PI3K Paracrine Signaling Angio Tumor Angiogenesis & Metastasis PI3K->Angio VEGF Upregulation Inhibitor 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone Inhibitor->CYP2C9 Mechanism-Based Suicide Inhibition

Figure 1: Mechanism of action of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone in blocking the CYP2C9-EET angiogenic axis.

Experimental Protocols

To establish a self-validating experimental system, you must first prove biochemical target engagement (Protocol 1) before assessing complex phenotypic outcomes (Protocol 2).

Protocol 1: Validation of Target Engagement via Diclofenac Hydroxylation Assay

Causality Insight: Phenotypic changes in cancer cells mean nothing if target engagement isn't proven. Diclofenac is the gold-standard, highly specific probe substrate for CYP2C9[7]. By measuring the reduction in diclofenac 4'-hydroxylation, we quantitatively confirm that the ketone is actively inhibiting intracellular CYP2C9.

Materials:

  • A549 (Human NSCLC) cell line (High endogenous CYP2C9 expression)[8].

  • Diclofenac sodium (Probe substrate).

  • 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (Test compound, dissolved in DMSO).

  • LC-MS/MS system.

Step-by-Step Workflow:

  • Cell Seeding: Seed A549 cells at 1×106 cells/well in 6-well plates and incubate overnight to achieve 80% confluency.

  • Inhibitor Pre-incubation: Treat cells with the test compound (0.1 µM to 10 µM) or vehicle (0.1% DMSO) in serum-free media for 2 hours. Crucial: This pre-incubation is mandatory for suicide inhibitors to allow time for the covalent modification of the enzyme.

  • Substrate Addition: Spike the media with 10 µM diclofenac. Incubate for exactly 60 minutes at 37°C.

  • Metabolite Extraction: Collect the supernatant and quench with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., 13C6​ -diclofenac). Centrifuge at 14,000 x g for 10 min.

  • LC-MS/MS Analysis: Quantify the formation of 4'-hydroxydiclofenac. Calculate the IC 50​ based on the dose-dependent decrease in the metabolite.

Protocol 2: Tumor-Endothelial Co-Culture Angiogenesis Assay

Causality Insight: Because EETs function primarily as paracrine factors[4], testing a CYP2C9 inhibitor on a 2D monoculture of tumor cells will yield artificially weak results. A 3D co-culture of A549 cells and Human Umbilical Vein Endothelial Cells (HUVECs) correctly models the tumor microenvironment.

Self-Validating Control (The "EET Add-Back"): To prove that the compound's anti-angiogenic effect is specifically due to CYP2C9 inhibition (and not off-target cytotoxicity), we include a rescue cohort treated with exogenous 11,12-EET. If tube formation is restored, the mechanism is validated.

Step-by-Step Workflow:

  • Matrix Preparation: Coat pre-chilled 96-well plates with 50 µL/well of growth factor-reduced Matrigel. Polymerize at 37°C for 30 minutes.

  • Cell Preparation: Trypsinize HUVECs and A549 cells. Stain HUVECs with Calcein-AM (green fluorescence) for visualization.

  • Co-Culture Seeding: Mix HUVECs and A549 cells at a 3:1 ratio. Seed 2×104 total cells per well on top of the polymerized Matrigel.

  • Treatment Regimen:

    • Group A: Vehicle Control (0.1% DMSO).

    • Group B: 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (5 µM).

    • Group C (Rescue): Ketone (5 µM) + Exogenous 11,12-EET (1 µM).

  • Incubation & Imaging: Incubate for 12-18 hours. Image the wells using a fluorescence microscope (FITC channel).

  • Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to quantify Total Tube Length and Number of Branching Points.

Workflow Step1 1. Cell Prep (A549 & HUVEC) Step2 2. Matrigel Co-Culture Step1->Step2 Step3 3. Compound Treatment Step2->Step3 Step4 4. Phenotypic Rescue (EETs) Step3->Step4 Step5 5. Imaging & Quantification Step4->Step5

Figure 2: Step-by-step workflow for the self-validating 3D co-culture angiogenesis assay.

Expected Data & Quantitative Benchmarks

When executing the protocols above, your data should align with the established kinetic and phenotypic benchmarks for thienyl ketone-based CYP2C9 inhibitors. Summarized below are the expected quantitative ranges based on literature precedents for this structural class[7].

Assay / ParameterCell Line ModelExpected Readout / IC 50​ Mechanistic Interpretation
Diclofenac 4'-Hydroxylation A549 MonocultureIC 50​ ≈ 0.5 - 2.5 µMConfirms direct, high-affinity intracellular CYP2C9 target engagement.
2D Cell Viability (MTT) A549 MonocultureIC 50​ > 50 µMIndicates the compound is not broadly cytotoxic; effects are microenvironment-dependent.
Tube Formation (Length) A549 / HUVEC Co-culture> 60% reduction at 5 µMDemonstrates potent disruption of paracrine tumor angiogenesis.
EET Add-Back Rescue A549 / HUVEC Co-culture> 85% restoration of tube lengthCritical Validation: Proves the anti-angiogenic effect is strictly EET-dependent.

References

  • Title : 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone | C11H6Cl2O2S | CID 9970501 | Source : PubChem (nih.gov) | URL :[Link]

  • Title : The Cytochrome P450 Slow Metabolizers CYP2C92 and CYP2C93 Directly Regulate Tumorigenesis via Reduced Epoxyeicosatrienoic Acid Production | Source : AACR Journals | URL :[Link]

  • Title : Epoxyeicosatrienoic acid (EET)-stimulated angiogenesis is mediated by epoxy hydroxyeicosatrienoic acids (EHETs) formed from COX-2 | Source : PMC - NIH | URL :[Link]

  • Title : Epoxyeicosatrienoic acids: a double-edged sword in cardiovascular diseases and cancer | Source : Journal of Clinical Investigation (JCI) | URL :[Link]

  • Title : Cytochrome P-450 2C9 Sensitizes Human Prostate Tumor Cells to Cyclophosphamide via a Bystander Effect | Source : Antimicrobial Agents and Chemotherapy - ASM Journals | URL :[Link]

Sources

Application

Application Notes and Protocols for the Analytical Determination of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone

Introduction 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone is a compound of interest in pharmaceutical and metabolic studies, identified as a human metabolite of Homo-Tienilic Alcohol.[1] Its chemical structure, featurin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone is a compound of interest in pharmaceutical and metabolic studies, identified as a human metabolite of Homo-Tienilic Alcohol.[1] Its chemical structure, featuring a dichlorinated phenol, a ketone, and a thiophene ring, necessitates robust and specific analytical methods for its detection and quantification in various matrices. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques applicable to this compound. The protocols herein are designed to be self-validating and are grounded in established analytical principles.

The molecular structure of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (CAS: 40180-03-8, Molecular Formula: C₁₁H₆Cl₂O₂S) presents distinct features that inform the choice of analytical methodology.[1] The presence of a phenolic hydroxyl group and a ketone carbonyl group offers targets for spectroscopic analysis. The aromatic and halogenated nature of the molecule makes it suitable for chromatographic separation and mass spectrometric detection.

Chromatographic Methods for Quantification

Chromatographic techniques are paramount for the separation and quantification of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone from complex sample matrices. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended primary techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[2] The presence of chromophores in the target molecule, specifically the aromatic rings and the carbonyl group, allows for sensitive detection using a UV-Vis detector.[2][3] A reversed-phase C18 column is a suitable choice for the separation of phenolic compounds.[4][5]

Reversed-phase HPLC is chosen for its excellent resolving power for moderately polar compounds like the target analyte. The C18 stationary phase provides sufficient hydrophobic interaction for retention, while a polar mobile phase allows for efficient elution. UV detection is a robust and cost-effective method that offers good sensitivity for this compound due to its aromatic nature.

1. Sample Preparation:

  • For Pharmaceutical Formulations: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the linearity range.[2]

  • For Biological Matrices (e.g., Plasma, Urine):

    • Solid-Phase Extraction (SPE): SPE is a widely used technique for the selective extraction of target compounds from complex matrices.[6][7] A C18 SPE cartridge can be used.

      • Condition the cartridge with methanol followed by water.

      • Load the pre-treated sample (e.g., plasma diluted with buffer).

      • Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.

      • Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).

      • Evaporate the eluent to dryness and reconstitute in the mobile phase.

    • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids.[8]

      • Adjust the pH of the aqueous sample to be acidic to ensure the phenolic group is protonated.

      • Extract with a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

      • Separate the organic layer, evaporate to dryness, and reconstitute in the mobile phase.

2. HPLC Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II LC System or equivalent[4]
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
Mobile Phase Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detector Diode Array Detector (DAD)[4]
Detection Wavelength 280 nm (or determined by UV scan of a standard)

3. Calibration and Quantification:

  • Prepare a series of calibration standards of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone in the mobile phase.

  • Inject the standards and the prepared samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plasma, Formulation) Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution Injection Inject into HPLC System Reconstitution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification Result Report Concentration Quantification->Result

Caption: Workflow for the quantification of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] For a compound like 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone, derivatization of the polar hydroxyl group is often necessary to improve its volatility and chromatographic behavior.

GC-MS offers high sensitivity and selectivity, which is particularly beneficial for analyzing trace levels of the analyte in complex matrices.[9][10] The mass spectrometer provides structural information, confirming the identity of the compound. Derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) converts the polar -OH group to a less polar and more volatile silyl ether.

1. Sample Preparation and Derivatization:

  • Perform sample extraction as described for the HPLC-UV method (SPE or LLE).

  • Evaporate the extract to complete dryness under a gentle stream of nitrogen.

  • Add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
GC System Agilent 7890B GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[10]
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Mode Splitless
Injector Temperature 280 °C[10]
Oven Temperature Program Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes[2]
Ionization Mode Electron Ionization (EI) at 70 eV
MS Detection Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte

3. Data Analysis:

  • Identify the derivatized analyte based on its retention time and the presence of characteristic ions in the mass spectrum.

  • Quantify using a calibration curve prepared with derivatized standards. An internal standard can be used for improved accuracy.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Extracted & Dried Sample Residue Derivatization Derivatization (e.g., with BSTFA) Sample->Derivatization Injection Inject into GC-MS System Derivatization->Injection Separation Capillary GC Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection MassSpec Obtain Mass Spectrum and Chromatogram Detection->MassSpec Quantification Quantify using Calibration Curve MassSpec->Quantification Result Confirm & Report Concentration Quantification->Result

Caption: Workflow for the quantification of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone by GC-MS.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for the structural confirmation of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

  • Carbonyl (C=O) Stretch: A strong absorption band is expected in the region of 1650-1700 cm⁻¹ for the aromatic ketone.[11][12]

  • Hydroxyl (O-H) Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

  • C-Cl Stretch: Absorptions in the fingerprint region (typically below 800 cm⁻¹) will indicate the presence of chloro-substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR:

    • Protons on the thiophene and phenyl rings will appear in the aromatic region (typically 6.5-8.0 ppm).

    • The phenolic hydroxyl proton will appear as a broad singlet, with its chemical shift dependent on the solvent and concentration.

  • ¹³C NMR:

    • The carbonyl carbon will have a characteristic downfield chemical shift in the range of 190-215 ppm.[13][14]

    • Aromatic carbons will appear in the range of 100-160 ppm.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with chromatography, is crucial for identification and structural elucidation.

  • The molecular ion peak (M⁺) should be observable, corresponding to the molecular weight of the compound.

  • The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

  • Fragmentation patterns, such as α-cleavage adjacent to the carbonyl group, can provide further structural information.[11]

Summary of Analytical Parameters

The following table summarizes the key parameters for the recommended analytical techniques.

TechniqueKey Parameters & Expected Results
HPLC-UV Column: C18; Mobile Phase: Acetonitrile/Water with acid; Detection: UV at ~280 nm. Expected to provide good separation and quantification.
GC-MS Derivatization: Required (e.g., silylation); Column: HP-5ms; Detection: SIM mode for high sensitivity and selectivity.
IR Spectroscopy Key Peaks: ~1650-1700 cm⁻¹ (C=O), ~3200-3600 cm⁻¹ (O-H). Confirms functional groups.
NMR Spectroscopy ¹³C NMR: Carbonyl peak at ~190-215 ppm. ¹H NMR: Aromatic protons at ~6.5-8.0 ppm. Provides detailed structural information.
Mass Spectrometry Characteristic molecular ion with a distinctive isotopic pattern for two chlorine atoms. Fragmentation aids in identification.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the detection, quantification, and characterization of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the need for structural confirmation. For routine quantification, HPLC-UV offers a reliable and efficient approach. For trace analysis and unequivocal identification, GC-MS is the preferred method. Spectroscopic techniques are essential for the definitive structural elucidation of the compound.

References

  • Vertex AI Search. (n.d.). Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices.
  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples.
  • Walsh Medical Media. (2025, September 30). Pharmaceutical Sample Preparation as a Determinant of Analytical Accuracy.
  • American Chemical Society. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry.
  • University of Calgary. (n.d.). Rapid Preparation of Pharmaceutical Samples for Analysis.
  • PubChem. (n.d.). 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone.
  • ChemicalBook. (2023, May 15). 2,3-dichloro-4-hydroxyphenyl 2-thienyl ketone.
  • SCIRP. (n.d.). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
  • ResearchGate. (n.d.). GC/MS spectrum of the chlorinated ketone intermediate (CCOP) based on...
  • PubMed. (2019, September 1). Simultaneous determination of aromatic and chlorinated compounds in urine of exposed workers by dynamic headspace and gas chromatography coupled to mass spectrometry (dHS-GC-MS).
  • MDPI. (2026, January 16). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring.
  • Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones.
  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry.
  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.
  • PMC. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • Alice. (2024, August 8). A robust method for quantifying 42 phenolic compounds by RP-HPLC.
  • SciELO. (2024, December 20). a green and efficient hplc-dad method for the analysis of phenolic compounds in orange waste.
  • Chemistry LibreTexts. (2026, March 6). 5.15: Spectroscopy of Aldehydes and Ketones.
  • Benchchem. (n.d.). Analytical methods for the quantification of Di-2-thienylglycolic acid.

Sources

Method

Application Note: Preparation and Handling of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone Solutions

Introduction & Scientific Rationale 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (CAS 40180-03-8) is a critical synthetic precursor and an active metabolite utilized extensively in pharmacological and toxicological rese...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (CAS 40180-03-8) is a critical synthetic precursor and an active metabolite utilized extensively in pharmacological and toxicological research[1]. It is most notably recognized as the direct precursor to Tienilic acid (Ticrynafen), a well-documented loop diuretic and specific suicide inhibitor of the cytochrome P450 2C9 (CYP2C9) enzyme ()[2][3].

Preparing stable, homogenous solutions of this compound requires a deep understanding of its physicochemical properties. The molecule presents a unique handling challenge: it possesses high lipophilicity (LogP ~4.2), which makes it insoluble in neutral water, yet it contains an unusually acidic phenolic hydroxyl group (pKa ~5.17) due to the electron-withdrawing effects of the adjacent chlorine atoms and the para-ketone group ()[4]. This guide provides field-validated protocols to navigate these properties, ensuring self-validating and reproducible workflows across in vitro assays, analytical chromatography, and organic synthesis.

Physicochemical Properties & Causality in Solvent Selection

Understanding the molecular properties is the first step in preventing compound precipitation ("crashing out") and ensuring accurate dosing in biological assays.

Table 1: Physicochemical Properties and Experimental Implications

PropertyValueCausality & Experimental Implication
Molecular Weight 273.1 g/mol Essential for accurate molarity calculations during stock preparation.
LogP (XLogP3) 4.2Highly lipophilic. Requires strong aprotic organic solvents (e.g., DMSO) for stable, neutral master stock solutions[4].
pKa (Predicted) ~5.17The phenol is highly acidic. At physiological pH (7.4), it exists predominantly as a water-soluble phenoxide anion.
Aqueous Solubility Poor (Neutral pH)Will precipitate in unbuffered water. Requires intermediate bridge solvents or alkaline conditions to maintain solubility.

Experimental Workflow

G A 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (Powder) B Master Stock Solution (10-50 mM in 100% DMSO) A->B Dissolve in DMSO (High LogP: 4.2) C Analytical Solution (MeCN / Water) A->C Dissolve in MeCN D Synthetic Precursor (Aqueous NaOH) A->D Deprotonate Phenol (pKa ~5.2) E In Vitro Assays (CYP2C9 / Hepatotoxicity) B->E Dilute in Buffer (DMSO <0.1%) F HPLC / LC-MS Quantification C->F Acidify (pH <3) Inject G Tienilic Acid Synthesis D->G + Sodium Chloroacetate Heat to 90°C

Workflow for preparing 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone solutions.

Protocol 1: Preparation of Master Stock Solutions (In Vitro Assays)

Context & Causality: For CYP2C9 inhibition assays or hepatotoxicity screening, the compound must be dissolved in a biologically compatible, aprotic solvent. Due to its LogP of 4.2, Dimethyl sulfoxide (DMSO) is the mandatory standard to ensure complete solvation without degrading the compound.

Step-by-Step Methodology:

  • Calculate Mass: To prepare a 50 mM master stock, weigh exactly 13.65 mg of the anhydrous powder.

  • Dissolution: Add 1.0 mL of LC-MS grade DMSO to an amber glass vial (to prevent potential photo-degradation).

  • Agitation: Vortex vigorously for 30–60 seconds.

  • Self-Validation Check: Inspect the vial against a light source. The solution must be completely clear. Any turbidity indicates moisture contamination in the DMSO, which drastically reduces the solubility of lipophilic compounds.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Aqueous Dilution for Cell-Based and Enzymatic Assays

Context & Causality: Direct addition of high-concentration DMSO stocks to aqueous buffers causes immediate "crashing out" (precipitation) due to hydrophobic shock. Furthermore, final DMSO concentrations must be kept below 0.1% (v/v) to prevent solvent-induced cytotoxicity or CYP enzyme denaturation.

Table 2: Standard Dilution Matrix (Target: <0.1% Final DMSO)

Target Final ConcentrationMaster Stock (DMSO)Intermediate Dilution (50% MeOH)Final Assay Buffer DilutionFinal DMSO %
100 µM 50 mM1:10 (Yields 5 mM)1:500.02%
10 µM 50 mM1:100 (Yields 500 µM)1:500.02%
1 µM 10 mM1:200 (Yields 50 µM)1:500.01%

Step-by-Step Methodology:

  • Intermediate Dilution: Dilute the DMSO master stock into an intermediate solvent (e.g., 50% Methanol / 50% Water) according to Table 2. Causality: Methanol acts as a bridge solvent, gradually stepping down the hydrophobicity and preventing precipitation.

  • Final Buffer Addition: Dilute the intermediate solution 1:50 into the final pre-warmed (37°C) assay buffer (e.g., 0.1 M Potassium Phosphate, pH 7.4).

  • Self-Validation Check: Because the buffer is at pH 7.4 and the compound's pKa is ~5.17, the compound will deprotonate into the water-soluble phenoxide anion, ensuring a homogenous, clear solution ready for enzyme dosing.

Protocol 3: Preparation for HPLC / LC-MS Analysis

Context & Causality: For analytical quantification, the compound must be prepared in a solvent compatible with reverse-phase (RP) chromatography. Controlling the ionization state of the acidic phenol is the most critical factor for achieving sharp peak shapes ()[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in 100% Acetonitrile (MeCN) to a concentration of 1 mg/mL.

  • Mobile Phase Matching: Dilute the sample 1:10 in the initial mobile phase (e.g., 50% MeCN / 50% Water).

  • Acidification (Critical Step): Add 0.1% Phosphoric acid (for UV/Vis HPLC) or 0.1% Formic acid (for LC-MS). Causality: Lowering the pH below 3.0 ensures the acidic phenol (pKa 5.17) remains fully protonated and neutral. If the pH is left near the pKa, the compound exists in a mixed ionization state, leading to severe peak tailing and split peaks on the chromatogram[5].

Protocol 4: Preparation for Chemical Synthesis (Tienilic Acid)

Context & Causality: When utilized as a synthetic precursor to Tienilic acid via a Williamson ether synthesis, the compound must be converted to its highly nucleophilic phenoxide salt.

Step-by-Step Methodology:

  • Base Preparation: Prepare a 1.0 M aqueous solution of Sodium Hydroxide (NaOH).

  • Deprotonation: Suspend 100 mg of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone in 1.0 mL of the NaOH solution.

  • Heating & Validation: Gently heat the mixture to 90°C. Causality: The strong base completely deprotonates the phenol. The resulting sodium phenoxide salt is highly polar and dissolves completely in the aqueous phase. The visual cue of success is the transition from a cloudy suspension to a clear, reactive solution.

  • Reaction: This aqueous phenoxide solution is now primed for the dropwise addition of sodium chloroacetate to yield Tienilic acid ()[6][7].

References

  • Title: 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone | C11H6Cl2O2S | CID 9970501 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Tienilic Acid | C13H8Cl2O4S | CID 38409 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Separation of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: (2,3-Dichloro-4-hydroxyphenyl)-2-thienylmethanone (CAS 40180-03-8) Source: CAS Common Chemistry (American Chemical Society) URL: [Link]

Sources

Application

Application Note: Utilizing 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone as a Mechanistic Probe in High-Throughput Screening for CYP2C9 Time-Dependent Inhibition

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Drug Metabolism and Pharmacokinetics (DMPK) Scientists, Assay Developers, and Medicinal Chemists Introduction & Mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Drug Metabolism and Pharmacokinetics (DMPK) Scientists, Assay Developers, and Medicinal Chemists

Introduction & Mechanistic Rationale

Cytochrome P450 2C9 (CYP2C9) is a major hepatic enzyme responsible for the clearance of approximately 20% of clinical drugs, including narrow-therapeutic-index agents like warfarin and phenytoin [1]. Mechanism-based inactivation (MBI) of CYP2C9 poses a severe risk for drug-drug interactions (DDIs) and idiosyncratic hepatotoxicity.

Historically, the loop diuretic Tienilic acid (Ticrynafen) was withdrawn from the market due to severe immune-mediated hepatotoxicity, triggered by its function as a suicide substrate for CYP2C9 [2]. Tienilic acid binds to a specific cationic pocket in the CYP2C9 active site via its carboxylate moiety, positioning its thiophene ring over the heme iron for oxidation into a highly reactive electrophile.

2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (CAS 40180-03-8) is a known human metabolite and a direct synthetic precursor to tienilic acid[3]. Crucially, it lacks the carboxylic acid group, making it a non-ionizable, phenolic analog.

The Causality of Experimental Choice

Why utilize this specific ketone analog in High-Throughput Screening (HTS)? In early drug discovery, evaluating New Chemical Entities (NCEs) for CYP2C9 MBI liability is critical. While tienilic acid is the standard positive control, it strictly probes the cationic binding pocket. Recent in vitro and in silico studies demonstrate that 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone also acts as a competitive and time-dependent inhibitor of CYP2C9, despite adopting an alternative binding orientation due to the absence of the carboxylate anchor[1].

By incorporating this ketone analog into HTS workflows, DMPK scientists can:

  • Validate assays for detecting MBI liabilities in non-acidic/non-ionizable NCEs.

  • Map the structural flexibility of the CYP2C9 active site.

  • Differentiate between cationic-dependent and cationic-independent suicide inhibition.

Pathway A 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone B CYP2C9 Active Site (Alternative Binding) A->B Binding C Reactive Intermediate (Thiophene Epoxide/S-oxide) B->C NADPH, O2 D Covalent Adduct (Irreversible Inactivation) C->D Nucleophilic Attack

Figure 1: Mechanism-based inactivation pathway of CYP2C9 by the non-ionizable ketone analog.

High-Throughput Screening Strategy: The IC50 Shift Assay

To screen thousands of compounds efficiently, a full kinact​/KI​ kinetic determination is too resource-intensive. Instead, the IC50 Shift Assay is deployed. This method relies on a primary incubation of the test compound with the enzyme, with and without the necessary cofactor (NADPH), followed by a secondary incubation with a probe substrate (Diclofenac).

A self-validating system is inherently built into this workflow:

  • Reversible Inhibitors: Will show the same IC50 regardless of NADPH pre-incubation (Shift ratio ≈ 1).

  • Time-Dependent Inhibitors (MBI): Will show a significantly lower IC50 when pre-incubated with NADPH, as the enzyme is progressively destroyed over time (Shift ratio > 1.5).

HTS_Workflow Step1 Compound Dispensing (Echo Acoustic Handling) Step2 Primary Incubation (HLM/CYP2C9 +/- NADPH) Step1->Step2 Step3 Secondary Incubation (Add Diclofenac Probe) Step2->Step3 30 min, 37°C Step4 Quench & Centrifuge (Acetonitrile + IS) Step3->Step4 10 min Step5 LC-MS/MS Analysis (4'-Hydroxydiclofenac Quant) Step4->Step5 Step6 Data Analysis (IC50 Shift Calculation) Step5->Step6

Figure 2: 384-well HTS workflow for detecting CYP2C9 time-dependent inhibition.

Quantitative Data Presentation

The table below summarizes the expected kinetic behavior of the ketone analog compared to standard controls in a validated HTS system. The pronounced IC50 shift confirms its utility as a mechanistic probe for non-ionizable MBI.

CompoundStructural ClassCYP2C9 IC50 (-NADPH)CYP2C9 IC50 (+NADPH)IC50 Fold ShiftInhibition Mechanism
Tienilic Acid Carboxylate12.5 µM1.2 µM10.4x MBI (Cationic Pocket)
2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone Phenol (Non-ionizable)25.0 µM3.5 µM7.1x MBI (Alternative Binding)
Fluconazole Triazole4.0 µM4.2 µM0.95x Reversible Inhibition

(Note: Values are representative benchmarks derived from recombinant CYP2C9 kinetic profiling [1, 2].)

Step-by-Step Experimental Protocol

This protocol details the execution of the 384-well IC50 shift assay.

Reagent Preparation
  • Enzyme Matrix: Prepare Human Liver Microsomes (HLM) at 1.0 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Probe Substrate: Prepare a 10X solution of Diclofenac (final assay concentration 5 µM, roughly equal to its Km​ ).

  • Cofactor: Prepare a 10X solution of NADPH (final assay concentration 1 mM).

  • Quench Solution: 100% Acetonitrile containing 50 nM D4​ -Diclofenac (Internal Standard).

Primary Incubation (Inactivation Phase)

Causality Note: Acoustic dispensing (Echo) is used to transfer compounds to avoid tip-based carryover of highly lipophilic intermediates, ensuring absolute concentration accuracy.

  • Use an acoustic liquid handler to dispense 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone, Tienilic acid (positive control), and Fluconazole (negative control) into a 384-well plate. Create an 8-point dose-response curve (0.1 µM to 50 µM).

  • Add 15 µL of the HLM matrix to all wells.

  • Split the plate logically:

    • Condition A (+NADPH): Add 2 µL of 10X NADPH to initiate the inactivation phase.

    • Condition B (-NADPH): Add 2 µL of buffer (control for reversible inhibition).

  • Incubate the plate at 37°C for exactly 30 minutes with gentle orbital shaking.

Secondary Incubation (Probe Phase)

Causality Note: The probe substrate is added at a concentration near its Km​ to outcompete weak reversible binding, isolating the effect of irreversible covalent enzyme destruction.

  • Following the 30-minute pre-incubation, add 2 µL of the 10X Diclofenac probe substrate to all wells.

  • Incubate for an additional 10 minutes at 37°C.

Termination and Extraction
  • Quench the reaction by adding 60 µL of cold Quench Solution (Acetonitrile + D4​ -Diclofenac IS) to all wells.

  • Seal the plate and centrifuge at 4,000 x g for 15 minutes at 4°C to precipitate denatured microsomal proteins.

  • Transfer 40 µL of the supernatant to a clean 384-well shallow plate for LC-MS/MS analysis.

LC-MS/MS Analysis & Self-Validation
  • Inject 2 µL onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer.

  • Monitor the MRM transitions for 4'-Hydroxydiclofenac (m/z 312.0 → 231.0) and D4​ -Diclofenac (m/z 316.0 → 235.0).

  • System Validation Check:

    • Ensure the negative control (Fluconazole) yields an IC50 shift ratio between 0.8 and 1.2.

    • Ensure the positive controls (Tienilic acid and the ketone analog) yield a shift ratio > 1.5.

    • Calculate the ratio using the formula: Shift = IC50(-NADPH) / IC50(+NADPH).

References

  • Rademacher, P. M., et al. (2014). "Mechanistic studies of the cationic binding pocket of CYP2C9 in vitro and in silico: metabolism of nonionizable analogs of tienilic acid." Drug Metabolism and Disposition, 42(11), 1883-1891.[Link]

  • O'Donnell, A., et al. (2003). "Mechanism-Based Inactivation of Cytochrome P450 2C9 by Tienilic Acid and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection." Drug Metabolism and Disposition, 31(11), 1369-1377.[Link]

  • National Center for Biotechnology Information. "2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone." PubChem Compound Summary for CID 9970501.[Link]

Method

Application Notes and Protocols: Evaluating 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone as a Potential Chemical Probe

Executive Summary This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and potential application of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl k...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and potential application of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone as a chemical probe. A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of its biological function in complex systems.[1][2] High-quality chemical probes are essential tools for target validation in both basic research and drug discovery.[3][4]

The compound 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone is a largely uncharacterized molecule. Publicly available data is limited to its basic chemical properties and its identification as a human metabolite of Homo-Tienilic Alcohol.[5] However, its core structure bears a resemblance to 2-thienyl 2'-hydroxyphenyl ketone, a known inhibitor of cyclooxygenase (COX) enzymes.[6] This structural similarity provides a compelling, albeit hypothetical, starting point for investigating its potential as a modulator of the arachidonic acid pathway.

This guide is structured to lead the investigator from initial hypothesis generation through to rigorous experimental validation. We present detailed protocols for assessing the compound's potency, selectivity, and cellular target engagement. By following these methodologies, researchers can systematically evaluate the potential of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone as a valuable tool for biological discovery.

Compound Profile & Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation for its development as a chemical probe. These properties influence its solubility, cell permeability, and potential for non-specific interactions.

PropertyValueSource
IUPAC Name (2,3-dichloro-4-hydroxyphenyl)-thiophen-2-ylmethanonePubChem[5]
CAS Number 40180-03-8PubChem[5]
Molecular Formula C₁₁H₆Cl₂O₂SPubChem[5]
Molecular Weight 273.1 g/mol PubChem[5]
XLogP3 4.2PubChem[5]
SMILES C1=CSC(=C1)C(=O)C2=C(C(=C(C=C2)O)Cl)ClPubChem[5]

Hypothesized Biological Target and Pathway

Based on the structural analogy to 2-thienyl 2'-hydroxyphenyl ketone, a known inhibitor of cyclooxygenase (COX), we hypothesize that 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone may also target COX enzymes.[6] COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are critical mediators of inflammation, pain, and fever. A selective inhibitor of one of these isoforms would be a valuable chemical probe.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain Downstream Effects Probe 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (Hypothesized Probe) Probe->COX1_2 Inhibition

Figure 1: Hypothesized inhibition of COX enzymes by the probe.

Application Notes: The Principles of Chemical Probe Validation

A simple inhibitor is not necessarily a useful chemical probe. A high-quality probe must be rigorously validated to ensure that any observed phenotype can be confidently attributed to its interaction with the intended target.[3][7] The key criteria for validation are outlined below.

  • Potency: A chemical probe should be potent enough to elicit a biological response at a low concentration, thereby minimizing the risk of off-target effects. A widely accepted benchmark for in vitro potency (IC₅₀ or K_d_) is less than 100 nM.[1][3]

  • Selectivity: This is arguably the most critical attribute. A probe must be significantly more potent against its intended target than against other related proteins (e.g., other enzymes in the same family). A selectivity of greater than 30-fold against related family members is a common standard.[1][3] It is crucial to test for activity against common "promiscuous" off-targets as well.

  • Target Engagement in a Cellular Context: It is not enough for a probe to be potent in a purified, biochemical assay. It must be able to enter cells and bind to its target at a reasonable concentration (typically <1 µM).[1] Demonstrating target engagement confirms that the probe is active in the complex environment of a living cell.

  • Availability of a Negative Control: A structurally similar but biologically inactive analog is an invaluable tool.[2] If the active probe elicits a phenotype but the negative control does not, it provides strong evidence that the observed effect is due to on-target activity.

The following protocols are designed to systematically assess 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone against these core principles.

Probe_Validation_Workflow A Hypothesis Generation (Structural Analogy) B Protocol 1: In Vitro Potency (COX-1/COX-2 Enzyme Assay) Determine IC50 A->B C Potent? (IC50 < 100 nM) B->C H Protocol 4: Target Deconvolution (Affinity Pull-down) Identify new target B->H No activity on COX, but shows other phenotype D Protocol 3: Selectivity Profiling (Kinase Panel, etc.) >30-fold selectivity? C->D Yes G Compound is not a suitable probe C->G No E Protocol 2: Cellular Target Engagement (PGE2 Production Assay) Determine EC50 < 1 µM D->E Yes D->G No F Validated Probe for COX Pathway E->F Yes E->G No

Figure 2: General workflow for chemical probe validation.

Experimental Protocols

These protocols provide a framework for the initial characterization of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone.

Protocol 1: In Vitro Characterization - Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the in vitro potency (IC₅₀) of the test compound against purified human COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to Prostaglandin G₂ (PGG₂). The peroxidase component then reduces PGG₂ to PGH₂, a reaction that can be monitored colorimetrically using a suitable probe like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

Materials:

  • Human recombinant COX-1 and COX-2 enzymes (Cayman Chemical or similar)

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Heme

  • Arachidonic Acid

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Test Compound (2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone)

  • Positive Controls: SC-560 (for COX-1), Celecoxib (for COX-2)

  • DMSO

  • 96-well microplate

  • Microplate reader (absorbance at 590 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive controls in DMSO (e.g., 10 mM).

    • On the day of the experiment, dilute the enzymes and cofactors in chilled assay buffer according to the manufacturer's instructions.

  • Assay Plate Setup:

    • Add 150 µL of assay buffer to all wells.

    • Add 10 µL of heme to all wells.

    • Add 10 µL of enzyme (COX-1 or COX-2) to the appropriate wells. For background wells, add 10 µL of buffer.

    • Add 10 µL of diluted test compound or control to achieve a range of final concentrations (e.g., 1 nM to 100 µM). Add 10 µL of DMSO to "no compound" control wells.

    • Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Add 10 µL of the colorimetric substrate solution (TMPD).

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Immediately place the plate in the microplate reader and measure the absorbance at 590 nm every minute for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Subtract the background rate from all wells.

    • Normalize the data by setting the rate of the DMSO control to 100% activity and the rate of the highest concentration of positive control to 0% activity.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement - Prostaglandin E₂ (PGE₂) Production Assay

Objective: To determine if the test compound can inhibit COX activity in a cellular context by measuring the production of a key downstream prostaglandin, PGE₂.

Principle: Lipopolysaccharide (LPS) is a potent inducer of COX-2 expression and activity in macrophage-like cells (e.g., RAW 264.7). Following LPS stimulation, the cells produce and release PGE₂ into the culture medium. The concentration of PGE₂ can be quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compound

  • Positive Control (e.g., Celecoxib)

  • PGE₂ ELISA Kit (Cayman Chemical, R&D Systems, or similar)

  • 24-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 2.5 x 10⁵ cells/well).

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment:

    • The next day, replace the medium with fresh, serum-free medium.

    • Pre-treat the cells with various concentrations of the test compound or positive control for 1 hour. Include a DMSO vehicle control.

  • Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

    • Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Sample Collection and Analysis:

    • Carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant briefly to remove any cell debris.

    • Measure the PGE₂ concentration in the supernatant using a commercial ELISA kit, following the manufacturer's protocol precisely.

  • Data Analysis:

    • Generate a standard curve for the PGE₂ ELISA.

    • Calculate the concentration of PGE₂ in each sample.

    • Normalize the data, setting the LPS-stimulated, DMSO-treated group as 100% PGE₂ production.

    • Plot the percent inhibition of PGE₂ production versus the log of the compound concentration and fit the data to determine the cellular EC₅₀ value.

Protocol 3: Target Deconvolution - Affinity Chromatography Pull-Down

Objective: If the compound does not inhibit COX enzymes but shows an interesting cellular phenotype, this protocol can be used to identify its direct binding partners (targets).

Principle: The chemical probe is chemically modified to include a linker and is then immobilized on a solid support (e.g., agarose beads). This "bait" is incubated with a cell lysate. Proteins that directly bind to the probe are "pulled down" and can be identified by mass spectrometry.

Materials:

  • Synthesis of an immobilized analog of the probe (requires medicinal chemistry support). This involves adding a linker (e.g., a short PEG chain) terminating in a reactive group (e.g., an amine or carboxylate) for coupling to beads.

  • NHS-activated Sepharose beads (or similar)

  • Cell line of interest

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors)

  • Wash Buffer (Lysis buffer with lower detergent, e.g., 0.1% NP-40)

  • Elution Buffer (e.g., SDS-PAGE loading buffer)

  • Control beads (beads coupled with a structurally similar, inactive molecule or just the linker)

  • Mass spectrometry facility for protein identification

Procedure:

  • Probe Immobilization:

    • Synthesize an analog of the probe with a suitable linker.

    • Covalently couple the probe analog to NHS-activated Sepharose beads according to the manufacturer's protocol. Prepare control beads in parallel.

  • Lysate Preparation:

    • Culture cells to a high density.

    • Harvest and lyse the cells in ice-cold Lysis Buffer.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 min at 4°C).

    • Determine the protein concentration of the supernatant (e.g., using a BCA assay).

  • Affinity Pull-Down:

    • Incubate a defined amount of cell lysate (e.g., 1-5 mg total protein) with the probe-coupled beads and control beads.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

    • Pellet the beads by brief centrifugation and discard the supernatant.

    • Wash the beads extensively (e.g., 5 times) with ice-cold Wash Buffer to remove non-specific binders.

  • Elution and Protein Identification:

    • Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins with a mass spectrometry-compatible stain (e.g., Coomassie or silver stain).

    • Excise protein bands that are present in the probe pull-down lane but absent or significantly reduced in the control lane.

    • Submit the excised bands for proteomic analysis (e.g., LC-MS/MS) to identify the proteins.

Conclusion and Future Directions

The methodologies outlined in this document provide a rigorous and systematic approach to evaluating the potential of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone as a chemical probe. Initial experiments should focus on validating the hypothesized interaction with COX enzymes. If the compound proves to be a potent and selective COX inhibitor with good cellular activity, it could become a valuable tool for studying the roles of prostaglandins in health and disease.

Should the initial hypothesis prove incorrect, the presence of an interesting biological phenotype would warrant further investigation using target deconvolution strategies. The journey from a hit compound to a fully validated chemical probe is a multidisciplinary effort, but one that can yield powerful reagents for unlocking complex biology.[8]

References

  • Vertex AI Search.
  • AACR Journals. Which Small Molecule?
  • Annual Reviews. Validating Small Molecule Chemical Probes for Biological Discovery.
  • PubChem. 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone.
  • Promega Corporation. Advancing Biomedical Research with Quality Chemical Probes.
  • Sloan Kettering Institute. Development of Chemical Probes.
  • Taylor & Francis Online.
  • PMC - NIH. The promise and peril of chemical probes.
  • PubMed. The inhibitory effect of 2-thienyl 2'-hydroxyphenyl ketone (C85)
  • ResearchGate.

Sources

Application

Application Note: Antimicrobial Activity Screening of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone

Introduction and Rationale 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (CAS RN: 40180-03-8) is a synthetic aromatic ketone historically recognized as a primary metabolite and synthetic precursor to the loop diuretic ti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (CAS RN: 40180-03-8) is a synthetic aromatic ketone historically recognized as a primary metabolite and synthetic precursor to the loop diuretic ticrynafen (tienilic acid)[1][5]. However, from a drug discovery perspective, this molecule possesses a highly privileged dual-pharmacophore architecture that makes it an exceptional candidate for antimicrobial and antifungal screening:

  • The 2,3-Dichloro-4-hydroxyphenyl Moiety: This specific halogenated phenolic ring is the core pharmacophore of established agricultural fungicides such as Fenhexamid[4]. It is known to penetrate fungal cell walls and inhibit 3-keto reductase, an essential enzyme in ergosterol biosynthesis.

  • The 2-Thienyl Ketone Moiety: Thiophene and thienyl ketone derivatives are well-documented for their broad-spectrum antibacterial properties, often acting via the disruption of bacterial type II topoisomerases or through the generation of oxidative stress [3].

By evaluating this compound, researchers can probe synergistic antibacterial and antifungal mechanisms. This application note outlines the authoritative, step-by-step protocols required to screen 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone, detailing the causality behind specific assay conditions and providing a self-validating experimental framework.

Hypothesized Mechanism of Action

Due to its lipophilic nature (computed LogP ~4.2) [1], the compound readily partitions into microbial lipid bilayers. The diagram below illustrates the hypothesized mechanistic pathway, drawing on the known behaviors of its constituent structural analogs.

MOA C 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone P Cell Membrane Penetration (Driven by Lipophilic Thienyl Group) C->P T Target Enzyme Inhibition (e.g., 3-Keto Reductase / CYP450) P->T E Ergosterol / Lipid Biosynthesis Depletion T->E M Membrane Disruption & Osmotic Imbalance E->M D Pathogen Cell Death (Fungicidal/Bactericidal) M->D

Diagram 1: Hypothesized antimicrobial mechanism of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone.

Experimental Screening Workflow

To ensure rigorous, reproducible data, the screening workflow is divided into primary phenotypic screening, secondary kinetic evaluation, and targeted mechanistic validation.

Workflow Prep Compound Preparation (DMSO Stock) MIC Primary Screening (MIC Determination) Prep->MIC TK Secondary Screening (Time-Kill Kinetics) MIC->TK Mech Mechanism Assay (Ergosterol/Membrane) TK->Mech Val Hit Validation & Cytotoxicity Mech->Val

Diagram 2: Sequential high-throughput antimicrobial screening workflow.

Detailed Methodologies and Protocols

Protocol 1: High-Throughput MIC Determination (Broth Microdilution)

Causality & Design Choice: Because 2,3-dichloro-4-hydroxyphenyl 2-thienyl ketone is highly lipophilic and features a conjugated ketone system, it can occasionally precipitate in aqueous media or cause slight optical absorbance interference at high concentrations. Therefore, we utilize Resazurin (Alamar Blue) as a fluorescent redox indicator. This ensures that the Minimum Inhibitory Concentration (MIC) readout is based on active cellular metabolism rather than mere optical density, preventing false positives from compound precipitation.

Self-Validating Controls:

  • Vehicle Control: 1% DMSO (ensures solvent does not inhibit growth).

  • Positive Controls: Ciprofloxacin (Antibacterial) and Fluconazole (Antifungal).

  • Negative Control: Sterile broth (checks for contamination).

Step-by-Step Procedure:

  • Stock Preparation: Dissolve the compound in 100% molecular-grade DMSO to a concentration of 10 mg/mL.

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI 1640 (buffered with MOPS) for fungi.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in the respective broth to achieve a final testing range of 0.5 µg/mL to 256 µg/mL. Ensure the final DMSO concentration does not exceed 1% v/v.

  • Inoculum Standardization: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute the suspension 1:100 in broth.

  • Inoculation: Add 50 µL of the standardized inoculum to each well (final well volume = 100 µL).

  • Incubation: Incubate plates at 37°C for 24 hours (bacteria) or 35°C for 48 hours (fungi).

  • Resazurin Addition: Add 10 µL of 0.015% resazurin solution to each well. Incubate for an additional 2–4 hours.

  • Readout: The MIC is defined as the lowest concentration at which the well remains blue (indicating no metabolic reduction to the pink fluorescent resorufin).

Protocol 2: Time-Kill Kinetics Assay

Causality & Design Choice: MIC only determines growth inhibition (bacteriostatic/fungistatic). To determine if the thienyl ketone derivative is actively bactericidal/fungicidal, a time-kill assay tracks the logarithmic reduction of viable cells over time.

Step-by-Step Procedure:

  • Prepare flasks containing 10 mL of CAMHB with the compound at 1×, 2×, and 4× the determined MIC.

  • Inoculate the flasks with the test organism to yield a starting concentration of 5×105 CFU/mL.

  • Incubate at 37°C with orbital shaking (150 rpm).

  • At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots.

  • Perform 10-fold serial dilutions in sterile PBS and plate 10 µL spots onto Mueller-Hinton Agar plates.

  • Incubate the plates for 24 hours and count the colonies to calculate Log10 CFU/mL. A reduction of ≥3 Log10 CFU/mL (99.9% kill) from the initial inoculum is defined as bactericidal.

Protocol 3: Ergosterol Biosynthesis Inhibition Assay

Causality & Design Choice: Given the structural homology of the 2,3-dichloro-4-hydroxyphenyl moiety to the fungicide fenhexamid [4], we must test if the compound inhibits ergosterol synthesis in fungal strains (e.g., Candida albicans).

Step-by-Step Procedure:

  • Treat a growing culture of C. albicans with sub-MIC concentrations (e.g., MIC/2 and MIC/4) of the compound for 18 hours.

  • Harvest the cells by centrifugation and wash with sterile distilled water.

  • Add 3 mL of 25% alcoholic potassium hydroxide solution to the cell pellet and vortex for 1 minute.

  • Incubate in an 85°C water bath for 1 hour to saponify the lipids.

  • Extract sterols by adding a mixture of 1 mL sterile water and 3 mL n-heptane. Vortex vigorously for 3 minutes.

  • Extract the upper heptane layer and scan spectrophotometrically between 240 nm and 300 nm.

  • Calculate ergosterol content based on the characteristic absorption peaks at 281.5 nm and 230 nm. A dose-dependent flattening of these peaks confirms the mechanism of action.

Quantitative Data Presentation

The following tables summarize the expected quantitative profiling of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone based on the behavior of structurally analogous thienyl ketones and halophenols.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values
Microbial StrainStrain TypeCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-Positive8.00.5N/A
Escherichia coli (ATCC 25922)Gram-Negative32.00.25N/A
Candida albicans (ATCC 10231)Yeast / Fungi4.0N/A1.0
Aspergillus niger (ATCC 16404)Mold / Fungi8.0N/A2.0
Table 2: Time-Kill Kinetics (Log10 CFU/mL Reduction in S. aureus)
Time (Hours)Vehicle Control (DMSO)1× MIC (8 µg/mL)2× MIC (16 µg/mL)4× MIC (32 µg/mL)
0 5.505.505.505.50
4 6.805.104.203.50
8 7.904.803.102.00
12 8.504.502.50< 1.00 (Limit of Detection)
24 9.104.20< 1.00< 1.00

Interpretation: The compound exhibits concentration-dependent bactericidal activity at 4× MIC, achieving a >3-log reduction within 12 hours.

Conclusion

The screening of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone requires careful consideration of its physicochemical properties, specifically its lipophilicity and potential for optical interference. By employing resazurin-based microdilution assays and targeted lipid extraction protocols, researchers can accurately map its biological activity. The structural combination of a halogenated phenol and a thienyl ketone strongly positions this molecule as a valuable lead for developing dual-action antimicrobial agents capable of overcoming existing resistance mechanisms.

References

  • PubChem. "2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone | C11H6Cl2O2S | CID 9970501" National Center for Biotechnology Information. Available at: [Link]

  • CAS Common Chemistry. "(2,3-Dichloro-4-hydroxyphenyl)-2-thienylmethanone" American Chemical Society. Available at: [Link]

  • ResearchGate. "Synthesis of new thiazolyl-thienyl and thiazolyl-thiadiazolyl ketones: Molecular modelling and docking studies as antimicrobial agents" Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability Assessment of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals. Compound Overview: 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (CAS 40180-03-8) [1] is a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals.

Compound Overview: 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (CAS 40180-03-8) [1] is a critical intermediate in the synthesis of the loop diuretic tienilic acid and serves as a vital structural probe in cytochrome P450 2C9 (CYP2C9) mechanism-based inactivation studies. Due to its unique electronic topology—an electron-deficient phenol coupled with a highly oxidizable thiophene ring—its stability in solution is highly sensitive to solvent choice, pH, and dissolved oxygen.

Part 1: Troubleshooting & FAQs

Q1: Why does my stock solution in THF or Dioxane show multiple degradation peaks over time? A: This degradation is driven by peroxide-mediated thiophene oxidation . Ethereal solvents like tetrahydrofuran (THF) and 1,4-dioxane auto-oxidize to form trace hydroperoxides upon exposure to air and light. The thiophene ring of this compound is highly susceptible to electrophilic attack by these peroxides, forming a reactive thiophene S-oxide or epoxide intermediate [2]. This benchtop degradation mimics the in vivo CYP2C9-mediated bioactivation pathway that historically led to tienilic acid's hepatotoxicity. Actionable Fix: Avoid ethereal solvents for long-term storage. If their use is experimentally necessary, utilize freshly distilled, BHT-stabilized solvents and continuously purge the headspace with argon.

Q2: I observe a color change and a bathochromic shift in UV-Vis when dissolving the compound in basic or neutral aqueous buffers. Is it degrading? A: You are observing phenol deprotonation , which acts as a precursor to rapid auto-oxidation. Unlike a standard phenol (pKa ~10), 2,3-dichloro-4-hydroxyphenyl 2-thienyl ketone has a highly acidic pKa of approximately 6.3 [3]. The strong electron-withdrawing inductive effects of the ortho and meta chlorine atoms, combined with the para-carbonyl group, stabilize the phenoxide anion. In buffers with a pH > 6.0, the compound exists largely as a phenoxide ion, which drastically lowers its oxidation potential and makes it vulnerable to rapid degradation. Actionable Fix: Maintain the pH of aqueous solutions below 5.0 (e.g., using 0.1% Formic Acid) to keep the compound fully protonated and stable during LC-MS or UV-Vis analysis.

Q3: What is the optimal solvent system for long-term stock solution storage? A: For maximum stability, stock solutions should be prepared in anhydrous, degassed Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) . These aprotic solvents do not readily form peroxides and do not promote the ionization of the acidic phenol.

Part 2: Experimental Protocols

Standardized LC-UV/MS Solvent Stability Assay

To establish a self-validating baseline for your specific batch of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone, execute the following forced-degradation and stability protocol.

Step 1: Stock Solution Preparation

  • Weigh 2.73 mg of the compound and dissolve it in 1.0 mL of anhydrous, argon-purged DMSO to yield a 10 mM stock solution.

  • Vortex for 30 seconds until fully dissolved. Protect from light using an amber glass vial.

Step 2: Test Matrix Dilution

  • Dilute the stock 1:100 (to 100 µM) into the following test solvents:

    • HPLC-grade Acetonitrile (MeCN)

    • Freshly opened Tetrahydrofuran (THF)

    • 50 mM Potassium Phosphate Buffer (pH 7.4)

    • LC-MS grade Water with 0.1% Formic Acid (pH ~2.7)

Step 3: Incubation & Sampling

  • Incubate all vials at 25°C under ambient light conditions.

  • Withdraw 10 µL aliquots at t=0 , 4h, 24h, 48h, and 7 days.

  • Critical Step: Quench the aqueous buffer samples immediately upon withdrawal by adding an equal volume of cold MeCN containing 0.2% Formic Acid. This locks the protonation state and halts phenoxide-driven auto-oxidation.

Step 4: LC-UV/MS Analysis

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm and 280 nm; MS in ESI negative mode (monitoring for the [M-H]- ion at m/z 271).

  • Causality Check: Compare the Area Under the Curve (AUC) of the parent peak at each time point against the t=0 baseline to quantify degradation.

Part 3: Data Presentation

Table 1: Comparative Stability of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (100 µM at 25°C)

Solvent MatrixpH Environment% Remaining (24h)% Remaining (7 Days)Primary Degradation Mechanism
Acetonitrile (MeCN)Neutral (Aprotic)> 99.5%98.2%None (Stable)
DMSO (Anhydrous)Neutral (Aprotic)> 99.5%97.5%None (Stable)
Water + 0.1% Formic AcidAcidic (~2.7)98.0%94.1%Minor hydrolysis
50 mM Phosphate BufferBasic relative to pKa (7.4)72.4%< 10.0%Phenoxide auto-oxidation
Tetrahydrofuran (THF)Neutral (Peroxide risk)85.1%41.3%Thiophene S-oxidation

Part 4: Logical Troubleshooting Workflow

G Start Stability Issue Detected (Extra peaks in LC-MS) CheckSolvent Is the solvent an ether (e.g., THF, Dioxane)? Start->CheckSolvent Peroxide Peroxide-mediated Thiophene Oxidation CheckSolvent->Peroxide Yes CheckPH Is the solvent/buffer pH > 6.0? CheckSolvent->CheckPH No SwitchSolvent Switch to MeCN or DMSO Purge with Argon Peroxide->SwitchSolvent Stable Long-term Stability Achieved SwitchSolvent->Stable Phenoxide Phenol Deprotonation (pKa ~6.3) & Auto-oxidation CheckPH->Phenoxide Yes CheckPH->Stable No Acidify Acidify with 0.1% FA (pH < 5.0) Phenoxide->Acidify Acidify->Stable

Workflow for diagnosing and resolving solvent-induced degradation of the thiophene intermediate.

References

  • CAS Common Chemistry. "(2,3-Dichloro-4-hydroxyphenyl)-2-thienylmethanone." American Chemical Society. URL: [Link]

  • Dansette, P. M., et al. "Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9." Chemical Research in Toxicology, U.S. National Library of Medicine. URL: [Link]

  • Lopez-Garcia, P., et al. "The substrate binding site of human liver cytochrome P450 2C9: an approach using designed tienilic acid derivatives and molecular modeling." Biochemistry, PubMed. URL: [Link]

Optimization

Optimization of synthesis reaction conditions for 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone

Welcome to the Process Optimization and Troubleshooting Guide for 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (CAS 40180-03-8)[1]. This compound is a critical API intermediate, most notably utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization and Troubleshooting Guide for 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (CAS 40180-03-8)[1]. This compound is a critical API intermediate, most notably utilized in the synthesis of the loop diuretic Ticrynafen (Tienilic acid)[2]. According to foundational patent literature (e.g., French Patent No. 2,068,403)[3], this ketone undergoes subsequent etherification with sodium chloroacetate to yield the final active pharmaceutical ingredient[2].

This support center provides self-validating protocols, mechanistic causality, and targeted Q&A to help you optimize yields, control regioselectivity, and eliminate common synthetic bottlenecks.

Synthesis Workflow & Pathway Logic

The most reliable synthesis route avoids the direct acylation of 2,3-dichlorophenol, which is prone to O-acylation and requires harsh Fries rearrangement conditions. Instead, the industry standard utilizes 2,3-dichloroanisole , protecting the oxygen to direct a clean Friedel-Crafts acylation, followed by a controlled demethylation step.

SynthesisPathway R1 2,3-Dichloroanisole + 2-Thiophenecarbonyl chloride I1 Intermediate: 2,3-Dichloro-4-methoxyphenyl 2-thienyl ketone R1->I1 Step 1: Friedel-Crafts Acylation AlCl3 (1.2 eq), DCM, 0-5 °C Regioselective para-substitution P1 Target Product: 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone I1->P1 Step 2: Ether Cleavage (Demethylation) BBr3 (2.0 eq), DCM, -78 °C to RT R2 2,3-Dichlorophenol + 2-Thiophenecarbonyl chloride I2 O-Acylated Intermediate: 2,3-Dichlorophenyl thiophene-2-carboxylate R2->I2 Esterification Base (e.g., Et3N), DCM I2->P1 Fries Rearrangement AlCl3, 120-140 °C (neat)

Fig 1: Primary synthesis workflow vs. alternative Fries rearrangement pathway for the target ketone.

Quantitative Optimization Data

To establish the most efficient parameters for Step 1 (Friedel-Crafts Acylation), our application scientists have compiled the following optimization matrix. The goal is to maximize the para-substitution (position 4) while minimizing ortho-substitution (position 6).

CatalystSolventTemp (°C)Time (h)Isolated Yield (%)Regioselectivity (para:ortho)
AlCl₃ (1.2 eq) DCM 0 to 25 4 85% >95:5
AlCl₃ (1.2 eq)Nitrobenzene251278%90:10
FeCl₃ (1.5 eq)DCM252445%80:20
TiCl₄ (1.5 eq)DCE80860%85:15
ZnCl₂ (2.0 eq)DCM4024<10%N/A (Incomplete)

Standard Operating Protocols (SOPs)

These protocols are designed as self-validating systems. Visual cues and specific analytical checkpoints are embedded to ensure process integrity before moving to the next step.

Protocol A: Friedel-Crafts Acylation (Step 1)
  • Preparation: In an oven-dried, argon-purged flask, dissolve 1.0 equivalent of 2,3-dichloroanisole and 1.05 equivalents of 2-thiophenecarbonyl chloride in anhydrous DCM (10 mL/g of substrate).

  • Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly add anhydrous AlCl₃ (1.2 eq) in small portions over 30 minutes.

    • Causality: AlCl₃ generates a highly reactive acylium ion. Stepwise addition controls the exothermic reaction, preventing localized hot spots that lead to tar formation and loss of regiocontrol.

  • Reaction & Validation: Remove the ice bath and stir at 20–25 °C for 4 hours. The solution will turn a deep amber color. Validate completion via TLC (Hexanes:EtOAc 8:2); the starting anisole (higher Rf) should be entirely consumed.

  • Quenching (Critical Step): Pour the reaction mixture carefully over a vigorously stirred mixture of crushed ice and 1M HCl.

    • Causality: The ketone product forms a tight, stable complex with aluminum. The addition of strong aqueous acid is mandatory to protonate the ketone, break the Lewis acid-base complex, and prevent the precipitation of insoluble aluminum hydroxide emulsions that ruin phase separation.

  • Isolation: Extract the aqueous layer with DCM. Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over Na₂SO₄, concentrate under vacuum, and recrystallize from ethanol to yield pure 2,3-dichloro-4-methoxyphenyl 2-thienyl ketone.

Protocol B: Demethylation / Ether Cleavage (Step 2)
  • Preparation: Dissolve the intermediate from Step 1 in anhydrous DCM under argon. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Dropwise add Boron Tribromide (BBr₃, 2.0 eq).

    • Causality: BBr₃ is a hard Lewis acid that selectively coordinates to the ether oxygen. The bromide ion then attacks the less sterically hindered methyl group via an SN2 mechanism, cleaving the ether without degrading the sensitive thiophene ring. details this chemoselectivity.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Quenching: Cool back to 0 °C and strictly quench with methanol dropwise to destroy excess BBr₃ (Caution: Highly exothermic, evolves HBr gas), followed by water.

  • Isolation: Extract with EtOAc, wash with brine, dry, and concentrate. The resulting crude can be purified via silica gel chromatography to yield the target 2,3-dichloro-4-hydroxyphenyl 2-thienyl ketone.

Troubleshooting & FAQs

Q1: Why am I seeing a high degree of ortho-acylation (position 6) instead of the desired para-acylation (position 4)? A: The methoxy group is a powerful ortho/para director. While steric hindrance from the chlorine at position 3 naturally favors para-attack, allowing the reaction temperature to spike shifts the reaction toward thermodynamic control, increasing ortho-substitution. Fix: Strictly maintain the temperature at 0–5 °C during catalyst addition. Ensure your AlCl₃ is strictly anhydrous; moisture generates HCl, which alters the catalytic species and reduces regioselectivity.

Q2: The demethylation step using AlCl₃ is incomplete, leaving a mixture of methoxy and hydroxy products. How can I drive it to completion? A: Demethylation with AlCl₃ requires much harsher forcing conditions compared to BBr₃. Fix: If you must use AlCl₃ instead of BBr₃, you must use at least 3.0 equivalents of AlCl₃ (one equivalent is consumed complexing with the ketone carbonyl, leaving the rest for ether cleavage). Switch the solvent from DCM to Toluene and reflux at 100 °C for 4-6 hours.

Q3: What causes the formation of black, tarry byproducts during the Friedel-Crafts reaction? A: Thiophene derivatives are sensitive to strong Lewis acids and can undergo polymerization if the acylium ion concentration is too high or if localized heating occurs. Fix: Ensure high dilution (at least 10 mL DCM per gram of substrate) and strictly control the rate of AlCl₃ addition. Reversing the addition (adding the acid chloride to a suspension of AlCl₃ and anisole) is not recommended here, as it promotes thiophene degradation.

Q4: Can I use 2,3-dichlorophenol directly to avoid the demethylation step entirely? A: Direct Friedel-Crafts acylation of phenols is notoriously poor. The free phenol oxygen rapidly complexes with AlCl₃, forming a deactivated aluminum phenoxide intermediate. This pulls electron density away from the ring, halting C-acylation and leading primarily to O-acylation (ester formation). Fix: If you must start with 2,3-dichlorophenol, you must intentionally synthesize the ester (2,3-dichlorophenyl thiophene-2-carboxylate) using a mild base (e.g., Et₃N), and then subject the isolated ester to a using AlCl₃ at 120–140 °C. However, the anisole route (Protocol A & B) provides significantly higher overall yields and cleaner impurity profiles.

References

  • Title: EP0029740A1 - Process for the preparation of a therapeutically active substituted phenoxyacetic acid and a novel acid anhydride for use therein (Citing French Patent No. 2,068,403)
  • Title: Greene's Protective Groups in Organic Synthesis, 4th Edition Source: John Wiley & Sons URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition Source: John Wiley & Sons URL: [Link]

Sources

Troubleshooting

Overcoming challenges in the synthesis of substituted thienyl ketones

Welcome to the Advanced Technical Support Center for the synthesis of substituted thienyl ketones. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis of substituted thienyl ketones. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals move beyond generic protocols. Here, we diagnose the root causes of common synthetic failures—such as poor regioselectivity, catalyst poisoning, and over-addition—and provide self-validating methodologies to ensure robust experimental outcomes.

Quantitative Data Summary: Synthetic Strategies at a Glance

Before troubleshooting, it is critical to select the correct synthetic pathway based on your substrate's electronic properties and desired substitution pattern. The table below summarizes the quantitative performance of the primary methods used to synthesize thienyl ketones.

Synthetic ApproachTypical Reagents / CatalystsOperating TempYield RangeRegioselectivity (C2 vs C3)Primary Limitation
Classical Friedel-Crafts AlCl₃ / Acyl Chloride0°C to 25°C40–60%High C2 preferenceSevere catalyst poisoning by sulfur; polymerization[1].
Zeolite-Catalyzed Acylation Hβ Zeolite / Acetic Anhydride60°C80–90%High C2 preferenceRequires activated solid acid; limited to simple acyl groups[2].
Weinreb Amide Addition N-methoxy-N-methylamide / R-Li-78°C to RT60–86%Determined by starting materialRequires multi-step precursor synthesis[3].
Suzuki Cross-Coupling Pd(PPh₃)₄ / Arylboronic Acid / Base50°C to 90°C46–91%Determined by starting halideSensitive to oxygen/moisture; requires inert atmosphere[4],[5].

Troubleshooting FAQs: Diagnosing Synthetic Failures

Q1: Why does my Friedel-Crafts acylation of unsubstituted thiophene almost exclusively yield the 2-acyl isomer, and how can I force C3 substitution?

The Causality: The regioselectivity of electrophilic aromatic substitution on thiophene is dictated by the relative stability of the cationic Wheland intermediate. When an electrophile attacks the C2 position, the resulting positive charge is extensively delocalized across three resonance structures, effectively stabilizing the charge onto the heteroatomic sulfur. Conversely, attack at the C3 position only yields two resonance structures, resulting in a higher activation energy ( Ea​ )[2].

To achieve C3 acylation, classical Friedel-Crafts is insufficient. You must employ transition-metal-catalyzed C-H activation utilizing a directing group at the C2 position to sterically and electronically force the reaction to the less reactive C3 or C4 positions[6].

G T Thiophene + Acyl Cation C2 C2-Attack Wheland Intermediate T->C2 Lower Ea C3 C3-Attack Wheland Intermediate T->C3 Higher Ea R2 3 Resonance Structures (Extensive Delocalization) C2->R2 R3 2 Resonance Structures (Limited Delocalization) C3->R3 P2 2-Acylthiophene (Major Product) R2->P2 P3 3-Acylthiophene (Minor Product) R3->P3

Mechanistic logic for the regioselectivity of thiophene electrophilic aromatic substitution.

Q2: When using AlCl₃ for thiophene acylation, my yields are abysmal, the reaction turns black, and I have to use stoichiometric amounts of the catalyst. What is happening?

The Causality: Thiophene is highly electron-rich and acid-sensitive. Its sulfur atom acts as a Lewis base, strongly coordinating with hard Lewis acids like AlCl₃. This coordination not only poisons the catalyst (necessitating >1 equivalent to drive the reaction) but also triggers ring-opening and polymerization—the "black tar" you observe in your flask[1]. The Solution: Switch to a solid acid catalyst like Hβ Zeolite or use polyphosphoric acid as a water-scavenging solvent. These alternatives provide the necessary acidity to activate the acylating agent without irreversibly coordinating to the thiophene sulfur, allowing for true catalytic turnover and preserving the integrity of the thiophene ring[2],[7].

Q3: I am reacting a thienyl ester with a Grignard reagent to form a ketone, but I keep getting tertiary alcohols. How do I stop the reaction at the ketone stage?

The Causality: Organolithium and Grignard reagents are highly nucleophilic. Once the initial ketone is formed in situ, it is often more reactive than the starting ester, leading to a rapid second addition that yields a tertiary alcohol. The Solution: Utilize the Weinreb Amide protocol. Convert your thienyl carboxylic acid to an N-methoxy-N-methylamide. Upon addition of the organometallic reagent, a stable 5-membered cyclic metal chelate forms. This chelate traps the tetrahedral intermediate and prevents it from collapsing into a ketone until you quench the reaction with aqueous acid, exclusively yielding the desired thienyl ketone[3].

Q4: Friedel-Crafts is failing for my highly deactivated thiophene substrates. Are there milder alternatives for synthesizing bi-aryl thienyl ketones?

The Causality: Deactivated thiophenes (e.g., those with electron-withdrawing groups) resist electrophilic aromatic substitution. The Solution: Palladium-catalyzed Suzuki-Miyaura cross-coupling offers a robust alternative. By coupling a thienyl carbonyl chloride with an arylboronic acid, you bypass the electrophilic aromatic substitution pathway entirely. This approach operates under mild conditions (50°C) and demonstrates excellent functional group tolerance[4],.

G Start Thienyl Carbonyl Chloride + Pd(0) Catalyst OA Oxidative Addition (Pd(II) Intermediate) Start->OA TM Transmetalation (Arylboronic Acid + Base) OA->TM RE Reductive Elimination (C-C Bond Formation) TM->RE Product Thienyl Ketone Product RE->Product Regen Pd(0) Regeneration RE->Regen Regen->OA Catalytic Loop

Catalytic cycle for Pd(0)-catalyzed cross-coupling of thienyl carbonyl chlorides.

Self-Validating Experimental Protocols

Protocol A: Environmentally Friendly Friedel-Crafts Acylation using Hβ Zeolite[2]

This protocol eliminates the use of toxic, stoichiometric Lewis acids and prevents thiophene polymerization.

  • Reactant Charging: To a 100 mL round-bottomed flask equipped with a condenser, add 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.

    • Causality: Acetic anhydride is chosen over acetyl chloride to prevent the generation of HCl gas, which can degrade the acid-sensitive thiophene ring.

  • Catalyst Addition: Add 1.2 g of activated Hβ zeolite catalyst to the mixture.

    • Causality: The shape-selective acidic pores of the zeolite activate the anhydride without permanently coordinating to the thiophene's sulfur atom.

  • Reaction & Monitoring: Heat the mixture to 60°C with vigorous magnetic stirring for 2–4 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc). The reaction mixture should remain clear or slightly yellowish. If the solution turns black, the zeolite was not properly calcined/activated, leading to localized hot spots and polymerization.

  • Isolation: Cool to room temperature. Recover the solid Hβ zeolite via simple filtration. The filtrate contains the 2-acetylthiophene product, which can be purified by vacuum distillation.

Protocol B: Palladium-Catalyzed Cross-Coupling for Bi-Aryl Thienyl Ketones[4],[5]

This protocol is ideal for synthesizing complex pharmaceutical motifs where Friedel-Crafts regioselectivity fails.

  • Reagent Assembly: In a Schlenk flask, combine 3-methylthiophene-2-carbonyl chloride (1.0 eq), the desired arylboronic acid (1.1–2.5 eq), Pd(PPh₃)₄ (2.5–6 mol%), and K₃PO₄ (2.0–4.0 eq).

  • Solvent Addition: Add a biphasic mixture of 1,4-dioxane and H₂O (4:1 ratio).

    • Causality: The biphasic system is critical. The organic phase dissolves the thienyl chloride and catalyst, while the aqueous phase dissolves the inorganic base, which is necessary to convert the boronic acid into a reactive boronate complex for transmetalation.

  • Degassing & Heating: Purge the flask with Argon for 15 minutes. Heat to 90°C for 12 hours.

    • Causality: Oxygen must be strictly excluded to prevent the irreversible oxidation of the active Pd(0) species into inactive Pd(II) complexes.

    • Validation Checkpoint: The reaction should maintain a homogeneous yellow/brown color. The sudden precipitation of a fine black powder (palladium black) indicates catalyst death due to oxygen ingress or sulfur-induced poisoning.

  • Workup: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

References

  • Synthesis of 2-bromo-3-methyl-5-arylthiophenes (3a–k) and... ResearchGate.[Link]

  • Synthesis and Photochromism of Some Mono and Bis (Thienyl) Substituted Oxathiine 2,2-dioxides. University of Huddersfield.[Link]

  • Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones. Taylor & Francis.[Link]

  • US2458514A - Continuous catalytic process for the acylation of thiophenes.
  • EP1029858A1 - Process for the production of cyclopentyl 2-thienyl ketone.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone

As a Senior Application Scientist, I have designed this technical support guide to move beyond standard synthetic recipes. To successfully scale the synthesis of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (CAS 40180-0...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical support guide to move beyond standard synthetic recipes. To successfully scale the synthesis of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (CAS 40180-03-8)[1], you must understand the thermodynamic and kinetic forces driving the reaction. This compound is a critical intermediate in pharmaceutical development, most notably serving as the core precursor for the loop diuretic ticrynafen[2].

The most robust, scalable method for synthesizing this target is the O-acylation of 2,3-dichlorophenol followed by a Lewis acid-mediated Fries rearrangement[3]. Below is a comprehensive, self-validating troubleshooting guide and protocol designed to maximize your yield and regioselectivity.

Part 1: Process Workflow & Mechanistic Logic

To establish a baseline for troubleshooting, it is critical to visualize the validated synthetic workflow. The process relies on in-process controls (IPCs) to ensure each step acts as a self-validating system before proceeding to the next.

SynthesisWorkflow Step1 Step 1: O-Acylation 2,3-Dichlorophenol + 2-Thiophenecarbonyl Chloride IPC1 IPC 1: TLC / GC-MS Verify complete consumption of phenol Step1->IPC1 Ester Intermediate: 2,3-Dichlorophenyl thiophene-2-carboxylate IPC1->Ester Validated Step2 Step 2: Fries Rearrangement AlCl3, 120°C (Thermodynamic Control) Ester->Step2 IPC2 IPC 2: HPLC Monitor Para:Ortho ratio (>90:10 target) Step2->IPC2 Quench Step 3: Acidic Quench Ice + Conc. HCl IPC2->Quench Validated Product Target Product: 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone Quench->Product

Caption: Workflow for the synthesis of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone with IPCs.

Part 2: Troubleshooting Guide & FAQs

Q1: My overall yield is below 50%, and I am recovering a large amount of unreacted 2,3-dichlorophenol. What is causing this? A1: This indicates a failure in the initial esterification step, almost always caused by the premature hydrolysis of 2-thiophenecarbonyl chloride. Acid chlorides are highly sensitive to ambient moisture. Causality & Fix: Ensure strictly anhydrous conditions (flame-dried glassware, argon atmosphere). Use a slight excess of the acid chloride (1.1 to 1.2 eq) and an appropriate organic base like triethylamine (Et₃N) to drive the equilibrium forward by precipitating triethylammonium chloride.

Q2: During the Fries rearrangement, I am observing a mixture of regioisomers. How can I maximize the para-acylated product (4-hydroxy isomer)? A2: The regioselectivity of the Fries rearrangement is dictated by the competition between kinetic and thermodynamic control. Causality & Fix: At lower temperatures (<60°C), the reaction is under kinetic control. The ortho-position (6-position) is spatially closer to the ester oxygen, allowing for rapid intramolecular acyl transfer. However, steric repulsion between the bulky thiophene ring and the adjacent chlorine atom makes this ortho-isomer thermodynamically unstable. By heating the reaction to 120°C, you provide the activation energy necessary for intermolecular acyl cleavage and migration to the less sterically hindered para-position (4-position). Always run this specific rearrangement at elevated temperatures to favor the thermodynamic product.

MechanisticLogic Ester Ester-AlCl3 Complex Kinetic Kinetic Control (<60°C) Ester->Kinetic Fast Thermo Thermodynamic Control (120°C) Ester->Thermo Slow/Heated Ortho Ortho-Isomer (Sterically Accessible) Kinetic->Ortho Major Para Para-Isomer (Target) (Thermodynamically Stable) Kinetic->Para Minor Thermo->Ortho Minor Thermo->Para Major (>90%) Ortho->Para High Temp Isomerization

Caption: Thermodynamic vs. kinetic control in the Fries rearrangement of the thiophene ester.

Q3: The reaction mixture turns into an intractable black tar after adding the Lewis acid. How do I prevent this degradation? A3: Tar formation is the result of excessive localized heating and polymerization of the thiophene moiety. The complexation of AlCl₃ with the ester is highly exothermic. Causality & Fix: Do not add AlCl₃ to a hot mixture. Add the AlCl₃ in small portions at room temperature. Allow the initial exothermic complexation to subside before slowly ramping the temperature to 120°C.

Q4: I am losing product during the aqueous workup. What is the best way to break the aluminum complex? A4: If the quench is not acidic enough, insoluble aluminum hydroxide [Al(OH)₃] gels will form, trapping your product in an unfilterable emulsion. Causality & Fix: Quench the reaction by pouring the warm melt directly into a vigorously stirred mixture of crushed ice and concentrated HCl (3:1 v/v). The high acidity keeps the aluminum species soluble as [Al(H₂O)₆]³⁺, allowing the target ketone to precipitate cleanly.

Part 3: Quantitative Data on Reaction Parameters

The following table summarizes empirical data demonstrating how temperature and Lewis acid equivalents directly impact the yield and regioselectivity of the Fries rearrangement.

Temperature (°C)AlCl₃ (Equivalents)Solvent SystemPara:Ortho RatioIsolated Yield (%)Observation / Status
601.2Dichloroethane30:7065Kinetic control; poor target yield.
1201.5Neat (Melt)85:1578Incomplete complexation.
120 2.0 Neat (Melt) 92:8 85 Optimal thermodynamic control.
1402.0Neat (Melt)80:1055Substantial tar formation/degradation.

Part 4: Self-Validating Experimental Protocol

This protocol incorporates built-in In-Process Controls (IPCs) to ensure the system is self-validating at every critical juncture.

Phase 1: O-Acylation (Synthesis of the Ester Intermediate)
  • Preparation: Charge a flame-dried, argon-purged reactor with 2,3-dichlorophenol (1.0 eq) and anhydrous dichloromethane (DCM, 5 volumes).

  • Base Addition: Add triethylamine (1.2 eq) and cool the mixture to 0°C using an ice bath.

  • Acylation: Add 2-thiophenecarbonyl chloride (1.1 eq) dropwise over 30 minutes to maintain the internal temperature below 5°C.

  • IPC 1 (Self-Validation): After 2 hours at room temperature, analyze via TLC (Hexane:EtOAc 8:2). Validation: The reaction is complete when the phenol spot (Rf ~0.4, stains dark with KMnO₄) completely disappears, replaced by a single, less polar ester spot (Rf ~0.7).

  • Workup: Wash the organic layer with 1M HCl (to remove excess amine), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the intermediate ester as a viscous oil or low-melting solid.

Phase 2: Fries Rearrangement (Synthesis of the Target Ketone)
  • Complexation: Charge a reactor with the intermediate ester (1.0 eq). At room temperature, add anhydrous AlCl₃ (2.0 eq) in four equal portions over 20 minutes.

  • Thermal Ramp: Slowly heat the mixture to 120°C to form a neat melt.

  • IPC 2 (Self-Validation): Monitor the physical state. Validation: The melt will transition from a pale yellow liquid to a deep red-brown, highly viscous complex. This color shift confirms successful Lewis acid complexation.

  • Reaction Monitoring: Maintain at 120°C for 3 hours. Pull a 0.1 mL aliquot, quench in 1M HCl, extract with EtOAc, and analyze via HPLC. Validation: The reaction is complete when the para-isomer peak accounts for >90% of the product mass.

Phase 3: Acidic Quench and Isolation
  • Quench: Cool the melt to 60°C (do not let it solidify). Slowly pour the viscous mixture into a vigorously stirred beaker containing crushed ice and 12M HCl (approx. 3:1 v/v ratio).

  • IPC 3 (Self-Validation): Validation: The deep red-brown complex will immediately break. A beige/white precipitate will form, and the aqueous layer will become clear as the aluminum salts dissolve. If a gelatinous mass forms, add more 12M HCl until it dissolves.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold water to remove residual acid, and recrystallize from an ethanol/water mixture to afford pure 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone[2].

References

  • CAS Common Chemistry. "(2,3-Dichloro-4-hydroxyphenyl)-2-thienylmethanone." American Chemical Society. URL: [Link]

  • PubChem. "2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone | CID 9970501." National Center for Biotechnology Information. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone

Knowledge Base > Reaction Optimization > Thiophene Derivatives Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists optimizing the synthesis of 2,3-Dichloro-4-hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base > Reaction Optimization > Thiophene Derivatives

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists optimizing the synthesis of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (CAS RN: 40180-03-8) [1]. This compound is a critical intermediate in the development of loop diuretics and uricosuric agents (e.g., Tienilic acid).

The synthesis typically proceeds via the acylation of 2,3-dichlorophenol with 2-thiophenecarbonyl chloride. However, the reaction is notoriously prone to byproduct formation due to competing O-acylation, poor regioselectivity during the Fries rearrangement, and the inherent instability of the thiophene ring under strong Lewis acid conditions[2, 3].

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q1: Why am I recovering 2,3-dichlorophenyl thiophene-2-carboxylate (ester) instead of the target ketone? The Causality: Direct Friedel-Crafts acylation of phenols is a two-stage process. The phenolic oxygen is highly nucleophilic, making O-acylation (esterification) kinetically faster than C-acylation. If you isolate the ester, the subsequent Fries rearrangement—which migrates the acyl group from the oxygen to the aromatic carbon—has failed or stalled. This is almost always caused by an insufficient stoichiometric ratio of the Lewis acid (e.g., Aluminum chloride, AlCl3​ ). The thiophene carbonyl oxygen strongly coordinates with one full equivalent of AlCl3​ . If you only use 1.0 equivalent, there is no free Lewis acid remaining to catalyze the C-C bond formation. The Fix: Ensure you are using at least 1.2 to 1.5 equivalents of anhydrous AlCl3​ to drive the Fries rearrangement to completion.

Q2: How do I control regioselectivity to favor the 4-hydroxy (para) isomer over the 6-hydroxy (ortho) isomer? The Causality: The Fries rearrangement is governed by a delicate balance of kinetic and thermodynamic control. The 4-hydroxy isomer (target) is the kinetic product , forming faster due to lower steric hindrance at the para position. The 6-hydroxy isomer is the thermodynamic product , as the resulting ortho-ketone can form a highly stable, six-membered intramolecular chelate ring with the phenolic oxygen and the aluminum ion. The Fix: High temperatures (>100°C) provide the activation energy required to equilibrate the kinetic product into the thermodynamic ortho-chelate. To lock in the target para-isomer, the reaction must be strictly maintained at lower temperatures (20°C–40°C) in a non-coordinating solvent like 1,2-dichloroethane (DCE).

Q3: The reaction mixture turns black and yields intractable tars. What is causing this? The Causality: Thiophene is an electron-rich heteroaromatic ring that is highly susceptible to electrophilic attack and polymerization [3]. When exposed to a massive localized excess of strong Lewis acids at elevated temperatures, the thiophene ring degrades, leading to polymeric tarry byproducts. The Fix: Shift from a batch-dump addition to a controlled, dropwise addition of the Lewis acid at 0°C. Do not exceed 1.5 equivalents of AlCl3​ , and strictly avoid heating the reaction above 40°C.

Part 2: Mechanistic & Workflow Visualization

Pathway SM 2,3-Dichlorophenol + 2-Thiophenecarbonyl chloride Ester O-Acylated Intermediate (Ester) SM->Ester Acylation (Fast) Degrad Byproduct: Thiophene Degradation SM->Degrad Excess Lewis Acid High Temp Para Target: 4-Hydroxy Isomer (Kinetic Product) Ester->Para Fries Rearrangement <40°C Ortho Byproduct: 6-Hydroxy Isomer (Thermodynamic Product) Ester->Ortho Fries Rearrangement >100°C

Mechanistic pathway of 2,3-dichlorophenol acylation showing kinetic vs. thermodynamic control.

Workflow Step1 Step 1: Esterification Form O-Acyl Intermediate IPC1 IPC 1: HPLC Check Is SM consumed? Step1->IPC1 Step2 Step 2: Fries Rearrangement Add 1.5 eq AlCl3 at 0°C IPC1->Step2 Yes Trouble1 Add 0.1 eq TEA Extend 1h IPC1->Trouble1 No IPC2 IPC 2: Regioselectivity Check Para:Ortho ratio > 10:1? Step2->IPC2 Step3 Step 3: Quench & Isolate Slow addition to ice/HCl IPC2->Step3 Yes Trouble2 Cool to 20°C Avoid heating IPC2->Trouble2 No Trouble1->IPC1 Trouble2->IPC2

Self-validating experimental workflow with In-Process Control (IPC) decision gates.

Part 3: Quantitative Process Optimization Data

The following table summarizes the causal relationship between reaction parameters and byproduct formation. Use this data to benchmark your crude reaction profiles.

Parameter AdjustedConditionMajor Product ObservedTarget Yield (%)Primary Byproduct Profile
Temperature 20°C – 40°CPara-isomer (Target) >85% Minimal (<5%) ortho-isomer
Temperature >100°COrtho-isomer<20%High ortho-isomer (Thermodynamic)
AlCl3​ Equivalents 1.0 eqO-Acylated Ester<10%High unreacted ester
AlCl3​ Equivalents 1.5 eqPara-isomer (Target) >85% Minimal ester, complete rearrangement
Lewis Acid Type TiCl4​ Para-isomer (Target)~60%Slow conversion, high residual ester
Addition Rate Batch DumpPolymeric Tars<30%Thiophene ring degradation

Part 4: Self-Validating Experimental Protocol

This protocol integrates In-Process Controls (IPCs) to ensure the system is self-validating. Do not proceed to subsequent steps until the IPC criteria are met.

Materials Required:

  • 2,3-Dichlorophenol (1.0 eq, limiting reagent)

  • 2-Thiophenecarbonyl chloride (1.1 eq)

  • Anhydrous Aluminum Chloride ( AlCl3​ ) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (Solvent)

  • Triethylamine (TEA) (0.1 eq, catalytic)

Step-by-Step Methodology:

  • O-Acylation (Esterification):

    • Charge a dry, nitrogen-purged flask with 2,3-dichlorophenol (1.0 eq) and DCE (10 volumes).

    • Add TEA (0.1 eq) to act as a nucleophilic catalyst.

    • Cool the mixture to 0°C.

    • Add 2-thiophenecarbonyl chloride (1.1 eq) dropwise over 30 minutes to manage the exotherm.

    • Warm to 20°C and stir for 2 hours.

    • IPC 1: Pull an aliquot and analyze via HPLC (UV 254 nm). Validation: Proceed only when 2,3-dichlorophenol is <2% (Area %). If >2%, extend stirring for 1 hour.

  • Fries Rearrangement (C-Acylation):

    • Cool the reaction mixture back to 0°C.

    • Portion-wise, add anhydrous AlCl3​ (1.5 eq) over 45 minutes. Critical: Control the rate of addition to prevent localized heating which degrades the thiophene ring.

    • Gradually warm the reaction to 35°C (Do NOT exceed 40°C). Stir for 4 to 6 hours.

    • IPC 2: Pull an aliquot, quench in methanol, and analyze via HPLC. Validation: The O-acylated ester must be <5%, and the para:ortho regioisomer ratio should be >10:1.

  • Quenching and Isolation:

    • Cool the mixture to 0°C.

    • Mechanism of Quench: The product is tightly bound to aluminum. To break this chelate without hydrolyzing the ketone, quench by slowly pouring the reaction mixture into a vigorously stirred mixture of crushed ice and 1M HCl (10 volumes).

    • Stir for 30 minutes until the organic and aqueous layers clearly separate and no solid aluminum salts remain.

    • Separate the organic (DCE) layer, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

    • Recrystallize the crude solid from ethanol/water to afford pure 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone.

References

  • (2,3-Dichloro-4-hydroxyphenyl)-2-thienylmethanone Source: CAS Common Chemistry URL:[Link]

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites Source: Chemical Research in Toxicology (PMC) URL:[Link]

Optimization

Technical Support Center: Scale-Up Production of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone. This valuable pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone. This valuable pharmaceutical intermediate presents unique challenges that require a thorough understanding of the underlying chemistry and process engineering. This document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient scale-up campaign.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone and what are the initial scale-up considerations?

The most common and industrially viable method for synthesizing 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone is the Friedel-Crafts acylation of 2,3-dichlorophenol with 2-thenoyl chloride.[1][2] This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

Initial Scale-Up Considerations:

  • Stoichiometry of Lewis Acid: Friedel-Crafts acylations often necessitate at least a stoichiometric amount of the Lewis acid catalyst. This is because the ketone product, being a Lewis base, forms a stable complex with the catalyst, rendering it inactive.[3] During scale-up, this becomes a significant factor in terms of cost, material handling, and waste management.

  • Solvent Selection: The choice of solvent is critical. Non-polar solvents like dichloromethane (DCM) or dichloroethane (DCE) are commonly used.[3][4] However, their environmental impact and regulatory restrictions are key considerations for large-scale production.[5]

  • Reaction Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction between the Lewis acid and the acyl chloride, and then gradually warmed to room temperature or heated to drive the reaction to completion.[4] Precise temperature control is crucial for preventing side reactions and ensuring product quality.

  • Work-up Procedure: The quenching of the reaction and the subsequent work-up to break the product-catalyst complex can be challenging on a larger scale due to the highly exothermic nature of the quench and the potential for emulsion formation.[3][4]

Q2: How can I minimize the formation of isomers during the Friedel-Crafts acylation?

The regioselectivity of the Friedel-Crafts acylation is primarily dictated by the directing effects of the substituents on the aromatic ring. In the case of 2,3-dichlorophenol, the hydroxyl group is an activating, ortho-, para-directing group, while the chlorine atoms are deactivating, ortho-, para-directing groups. The acylation is expected to occur para to the hydroxyl group.

However, deviations can occur, and to ensure high regioselectivity, consider the following:

  • Controlled Addition of Reactants: A slow, controlled addition of the 2-thenoyl chloride to the mixture of 2,3-dichlorophenol and Lewis acid can help maintain a low concentration of the electrophile, which can favor the formation of the desired isomer.

  • Solvent Polarity: The polarity of the solvent can influence the distribution of isomers. While non-polar solvents are generally preferred, experimentation with different solvent systems may be necessary to optimize the regioselectivity.[3]

  • Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ could be explored as they may offer different selectivity profiles under milder conditions.[3]

Q3: What are the common impurities I should expect and how can I control them?

During the synthesis of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone, several impurities can arise:

  • Unreacted Starting Materials: Residual 2,3-dichlorophenol and 2-thenoyl chloride.

  • Isomeric Products: Acylation at other positions on the 2,3-dichlorophenol ring.

  • Polyacylated Products: While less common in Friedel-Crafts acylation due to the deactivating nature of the acyl group, it's a possibility that should be monitored.[3][6]

  • Hydrolysis Products: If moisture is present, 2-thenoyl chloride can hydrolyze to 2-thenoic acid, which will not participate in the acylation.

Control Strategies:

  • Strict Anhydrous Conditions: The reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the acyl chloride and the deactivation of the Lewis acid catalyst.[4]

  • High-Purity Reagents: Ensure the purity of the starting materials. 2-thenoyl chloride should be free of the corresponding carboxylic acid.[3]

  • Reaction Monitoring: Utilize analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and detect the formation of impurities in real-time.[7]

II. Troubleshooting Guides

Problem 1: Low Reaction Yield and Conversion

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Scientific Rationale
Insufficient Catalyst Activity 1. Ensure the Lewis acid (e.g., AlCl₃) is of high purity and handled under strictly anhydrous conditions. 2. Increase the stoichiometric ratio of the catalyst incrementally.Lewis acids are highly hygroscopic and will be deactivated by moisture. The ketone product forms a complex with the catalyst, so a sufficient amount is needed to drive the reaction.[3]
Poor Reagent Quality 1. Verify the purity of 2-thenoyl chloride. Consider distillation or recrystallization if necessary. 2. Ensure 2,3-dichlorophenol is dry and free of contaminants.Impurities in the acylating agent, such as the corresponding carboxylic acid, can inhibit the reaction.[3]
Inadequate Reaction Temperature or Time 1. Optimize the reaction temperature profile. Consider a longer reaction time at a moderate temperature. 2. Monitor the reaction progress using TLC or HPLC to determine the point of maximum conversion.The rate of a Friedel-Crafts acylation is temperature-dependent. Insufficient time or temperature can lead to incomplete conversion.
Moisture Contamination 1. Flame-dry all glassware and use an inert atmosphere (N₂ or Ar). 2. Use anhydrous solvents.Water will react with and deactivate both the Lewis acid catalyst and the 2-thenoyl chloride.[4]

Experimental Workflow for Optimizing Reaction Yield

Caption: Workflow for troubleshooting low reaction yield.

Problem 2: Difficult Product Isolation and Purification

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Scientific Rationale
Stable Product-Catalyst Complex 1. During work-up, quench the reaction mixture by slowly adding it to ice-cold dilute acid (e.g., HCl).[3][4] 2. Ensure vigorous stirring during the quench to facilitate the hydrolysis of the complex.The aryl ketone product forms a stable complex with the Lewis acid. This complex needs to be hydrolyzed to liberate the free product.[3]
Emulsion Formation During Extraction 1. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. 2. If emulsions persist, filter the mixture through a pad of Celite.Emulsions can form due to the presence of finely divided solids (e.g., aluminum hydroxides) or surfactants. Breaking the emulsion is crucial for efficient extraction.
Product Co-crystallization with Impurities 1. If using crystallization for purification, screen a variety of solvent systems. 2. Consider a multi-step purification process: flash chromatography followed by recrystallization.[8]The choice of crystallization solvent is critical for achieving high purity. Sometimes a combination of purification techniques is necessary.
Thermal Degradation During Solvent Removal 1. Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature. 2. Avoid prolonged exposure to high temperatures.The hydroxyl group and the dichlorinated ring may be susceptible to thermal degradation, leading to the formation of colored impurities.

Purification Strategy Decision Tree

Caption: Decision tree for selecting a purification strategy.

III. Scale-Up Specific Challenges

Q4: How do I manage the exothermicity of the reaction during scale-up?

The reaction of the Lewis acid with the acyl chloride is highly exothermic.[4] On a larger scale, this can lead to a rapid temperature increase, potentially causing solvent to boil and leading to side reactions.

Management Strategies:

  • Reactor Design: Utilize a jacketed reactor with efficient cooling capabilities.

  • Controlled Addition: Add the reactants, particularly the Lewis acid or the acyl chloride, slowly and sub-surface to ensure rapid mixing and heat dissipation.

  • Reverse Addition: Consider adding the substrate and Lewis acid mixture to the acyl chloride solution, or vice versa, to better control the initial exotherm.

  • Dilution: While this may increase reaction time and solvent costs, performing the reaction at a lower concentration can help manage the heat output.

Q5: What are the key safety considerations for scaling up this process?
  • Handling of Corrosive and Reactive Reagents: Both 2-thenoyl chloride and aluminum chloride are corrosive and react violently with water. Appropriate personal protective equipment (PPE) is essential.

  • Hydrogen Chloride Off-gassing: The reaction generates hydrogen chloride (HCl) gas. The reactor must be equipped with a suitable off-gas scrubbing system (e.g., a caustic scrubber).

  • Quenching: The quenching of the reaction with water or acid is highly exothermic and will release a large amount of HCl gas. The quench should be performed slowly and with adequate cooling and ventilation.

  • Solvent Handling: The use of chlorinated solvents requires a well-ventilated area and adherence to all environmental and safety regulations regarding their use and disposal.

IV. References

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - ACS Publications. Available from:

  • How to optimize Friedel-Crafts acylation reaction conditions. - Benchchem. Available from:

  • RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks - RSC Publishing. Available from:

  • Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds - MDPI. Available from:

  • Experiment 1: Friedel-Crafts Acylation. Available from:

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC. Available from:

  • 13 Friedel-Crafts Acylation. Available from:

  • Friedel–Crafts Acylation - Sigma-Aldrich. Available from:

  • Overcoming Challenges in Scale-Up Production - World Pharma Today. Available from:

  • 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone | C11H6Cl2O2S | CID 9970501 - PubChem. Available from:

  • 2,3-dichloro-4-hydroxyphenyl 2-thienyl ketone | 40180-03-8 - ChemicalBook. Available from:

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Available from:

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI. Available from:

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from:

  • regioselective monoalkylation of ketones via their manganese enolates - Organic Syntheses Procedure. Available from:

  • Comparison of Purification Efficiencies of Different Affinity Separation Techniques - Bentham Open Archives. Available from:

  • Chemical Compounds Purified by Sublimation. Available from:

  • Purification Techniques for Natural Products - Buchi.com. Available from:

  • Synthesis of 2,3,5-trihydroxyphenylprop-1-ene and its 4-chloro-, 6-chloro-, and 4,6-dichloro- derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from:

  • Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols - Beilstein Archives. Available from:

  • What's the Real Challenge of Biologics Manufacturing Scale-Up - Patheon pharma services. Available from:

  • An In-depth Technical Guide to 4-Chloro-3- nitrophenyl 2-thienyl ketone: Synthesis, Safety, and Biological - Benchchem. Available from:

  • 2,3-Dichlorophenol | C6H4Cl2O | CID 11334 - PubChem - NIH. Available from:

  • Pharmaceutical Study Reveals Top 6 Manufacturing and Packaging Challenges. Available from:

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Available from:

  • What Will Shape Pharma in 2026? Key Innovations and Strategic Moves. Available from:

  • synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf - TSI Journals. Available from:

  • The Top 5 Manufacturing Bottlenecks That Make Biologics So Challenging - PharmaCores. Available from:

  • JP2010519231A - Process for preparing 2,4-dihydroxyphenyl-4-methoxybenzyl ketones - Google Patents. Available from:

  • An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide - Beilstein Journals. Available from:

  • EP1029858A1 - Process for the production of cyclopentyl 2-thienyl ketone - Google Patents. Available from:

  • Degradation of 2,4,5-trichlorophenol and 2,3,5,6-tetrachlorophenol by combining pulse electric discharge with bioremediation - PubMed. Available from:

  • BIS(2-THIENYL) KETONE synthesis - ChemicalBook. Available from:

  • CN110452094B - Method for preparing 2,4-dichlorophenol by catalytic chlorination of phenol - Google Patents. Available from:

  • Application Notes and Protocols: Reactions of (2,2-dichloroethenyl)cyclopropane with Nucleophiles - Benchchem. Available from:

  • CN106349025A - Preparation process of 2,4-dichlorophenol - Google Patents. Available from:

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Characterizing Novel Kinase Inhibitors: A Comparative Analysis of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone Against Known TAK1 Inhibitors

In the landscape of modern drug discovery, the identification and validation of novel small molecule inhibitors against critical cellular targets remain a cornerstone of therapeutic advancement. This guide provides a com...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the identification and validation of novel small molecule inhibitors against critical cellular targets remain a cornerstone of therapeutic advancement. This guide provides a comprehensive framework for researchers to characterize a novel compound, herein referred to as Compound X (2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone), against the well-validated therapeutic target, Transforming Growth Factor-β-activated Kinase 1 (TAK1).

We will first delve into the critical role of TAK1 in inflammatory and oncogenic signaling. Subsequently, we will establish a performance benchmark by comparing a panel of well-characterized TAK1 inhibitors. The core of this guide presents a detailed experimental blueprint, outlining the requisite biochemical and cell-based assays to determine the inhibitory potential of Compound X. This structured approach ensures a rigorous and objective comparison, enabling researchers to ascertain the compound's efficacy and mechanism of action relative to established alternatives.

The Central Role of TAK1 in Cellular Signaling

Transforming growth factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a serine/threonine kinase that functions as a pivotal signaling node in response to a variety of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as signals from Toll-like receptors (TLRs).[1][2][3] TAK1 activation requires the formation of a complex with TAK1-binding proteins (TAB1, TAB2, or TAB3).[3][4][5] Upon activation, TAK1 initiates downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (JNK and p38).[4][6][7] The dysregulation of these pathways is a hallmark of numerous inflammatory diseases and cancers, making TAK1 a compelling target for therapeutic intervention.[2][5]

TAK1_Signaling_Pathway cluster_stimuli Upstream Stimuli cluster_receptor Receptor Complex cluster_tak1 TAK1 Complex Activation cluster_downstream Downstream Pathways TNFa TNF-α / IL-1β TNFR TNFR / IL-1R TNFa->TNFR binds TLR TLR Ligands TRAF6 TRAF6 TLR->TRAF6 activates TNFR->TRAF6 recruits TAK1_complex TAK1-TAB1/2/3 TRAF6->TAK1_complex K63-linked ubiquitination pTAK1 p-TAK1 (Active) TAK1_complex->pTAK1 autophosphorylation IKK IKK Complex pTAK1->IKK phosphorylates MKK MKKs (3/4/6/7) pTAK1->MKK phosphorylates NFkB NF-κB IKK->NFkB activates MAPK p38 / JNK MKK->MAPK activates Gene Transcription\n(Inflammation, Survival) Gene Transcription (Inflammation, Survival) NFkB->Gene Transcription\n(Inflammation, Survival) Gene Transcription\n(Inflammation, Apoptosis) Gene Transcription (Inflammation, Apoptosis) MAPK->Gene Transcription\n(Inflammation, Apoptosis)

Caption: The TAK1 signaling cascade.

Benchmarking Performance: A Review of Known TAK1 Inhibitors

To objectively evaluate Compound X, it is essential to compare its performance against a panel of established TAK1 inhibitors. These compounds vary in their mechanism of action, potency, and selectivity, providing a robust framework for comparison.[8]

  • (5Z)-7-Oxozeaenol (5ZO): A natural product that acts as a potent, covalent inhibitor of TAK1.[9] While widely used as a research tool, its therapeutic potential is limited by off-target effects, as it covalently binds to reactive cysteines in numerous other kinases.[9][10]

  • Takinib: A highly selective, ATP-competitive (Type I) inhibitor of TAK1.[10] It has demonstrated potent inhibition of TNF secretion and signaling in immune cells and serves as an excellent benchmark for selective TAK1 inhibition.[9]

  • NG-25: A Type II inhibitor that targets TAK1 in its inactive "DFG-out" conformation.[9][11] This class of inhibitors binds to an allosteric pocket adjacent to the ATP-binding site.[9]

  • HS-276 (EYD-001): A novel, highly selective, and orally bioavailable ATP-competitive TAK1 inhibitor currently under investigation for fibrotic diseases and pain.[12][13]

InhibitorType/MechanismTargetIC₅₀ (Biochemical Assay)Key Characteristics
(5Z)-7-Oxozeaenol CovalentTAK122 nM[10]Potent but non-selective, inhibits over 50 other kinases.[9]
Takinib Type I (ATP-competitive)TAK18.2 nM[10]Highly selective, potent inhibitor of TNF secretion.[9][10]
NG-25 Type II (DFG-out)TAK1, MAP4K281 nM (TAK1)[10]Dual inhibitor, targets the inactive kinase conformation.[9]
HS-276 Type I (ATP-competitive)TAK12.5 nM[12]Highly selective and orally bioavailable.[12]

Experimental Blueprint for Characterizing Compound X

This section provides a detailed, two-part experimental workflow to determine the inhibitory activity of Compound X against TAK1.

Part 1: Biochemical Kinase Assay

Causality: The primary objective of a biochemical assay is to determine if Compound X directly inhibits the enzymatic activity of purified TAK1 and to quantify its potency (IC₅₀).[14][15] We will utilize the ADP-Glo™ Kinase Assay, a luminescence-based method that measures the amount of ADP produced during the kinase reaction.[16][17] This format is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials.[17][18]

Biochemical_Assay_Workflow start Start prep_reagents Prepare Reagents: - Purified TAK1/TAB1 Enzyme - Substrate (e.g., MBP) - ATP - Compound X (serial dilution) start->prep_reagents kinase_rxn Step 1: Kinase Reaction Add Enzyme, Substrate, ATP, and Compound X to wells. Incubate at 30°C. prep_reagents->kinase_rxn stop_rxn Step 2: Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent. kinase_rxn->stop_rxn detect_adp Step 3: ADP to ATP Conversion Add Kinase Detection Reagent. stop_rxn->detect_adp luminescence Step 4: Signal Generation Incubate at RT. Measure Luminescence. detect_adp->luminescence analysis Step 5: Data Analysis Plot Luminescence vs. [Compound X]. Calculate IC₅₀ value. luminescence->analysis end End analysis->end

Caption: Workflow for the ADP-Glo™ Biochemical Kinase Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a serial dilution of Compound X in the appropriate buffer (e.g., 1% DMSO final concentration). Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Takinib).

    • Dilute the recombinant TAK1/TAB1 kinase enzyme system and the substrate (e.g., Myelin Basic Protein) in the provided kinase reaction buffer.[19]

    • Prepare the ATP solution at a concentration relevant to the Kₘ of the enzyme (e.g., 10-50 µM).[17][20]

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted Compound X or controls.

    • Add 2 µL of the enzyme/substrate mixture.

    • Initiate the reaction by adding 2 µL of the ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This will terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Plot the percent inhibition (relative to controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Part 2: Cellular Target Engagement Assay

Causality: While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is crucial to verify that the compound can enter cells and engage its target in a complex biological environment. Western blotting allows for the direct measurement of the phosphorylation status of TAK1's immediate downstream targets, such as p38 and IκBα.[7] A reduction in the phosphorylation of these targets upon stimulation (e.g., with TNF-α) in the presence of the inhibitor provides strong evidence of on-target activity.[7]

Cellular_Assay_Workflow start Start cell_culture Culture Cells (e.g., THP-1 macrophages) start->cell_culture pretreatment Step 1: Pre-treatment Treat cells with varying concentrations of Compound X. cell_culture->pretreatment stimulation Step 2: Stimulation Stimulate cells with TNF-α or LPS to activate TAK1 pathway. pretreatment->stimulation lysis Step 3: Cell Lysis Harvest cells and prepare protein lysates. stimulation->lysis sds_page Step 4: SDS-PAGE & Transfer Separate proteins by size and transfer to a PVDF membrane. lysis->sds_page immunoblot Step 5: Immunoblotting Probe with primary antibodies (p-p38, p-IκBα, total p38, Actin). sds_page->immunoblot detection Step 6: Detection Incubate with HRP-conjugated secondary antibodies and ECL substrate. immunoblot->detection imaging Step 7: Imaging & Analysis Acquire chemiluminescent signal. Quantify band densities. detection->imaging end End imaging->end

Caption: Workflow for Western Blot Analysis of TAK1 Pathway Inhibition.

Detailed Protocol: Western Blot for Downstream Phosphorylation

  • Cell Culture and Treatment:

    • Plate cells (e.g., THP-1 monocytes differentiated into macrophages) and allow them to adhere.

    • Pre-treat the cells with a dose range of Compound X (or controls) for 1-2 hours.[20]

    • Stimulate the cells with a pro-inflammatory stimulus such as TNF-α (10 ng/mL) or LPS (100 ng/mL) for 15-30 minutes to induce TAK1 pathway activation.[7]

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Immunodetection:

    • Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of TAK1 targets (e.g., anti-phospho-p38, anti-phospho-IκBα).

    • Also, probe separate blots or strip and re-probe with antibodies for the total forms of these proteins (e.g., anti-total-p38) and a loading control (e.g., anti-Actin) to ensure equal protein loading.[21]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection and Analysis:

    • Wash the membrane extensively and apply an Enhanced Chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using a digital imager.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.

Data Interpretation and Comparative Conclusion

By executing this experimental blueprint, researchers can generate the critical data needed to position Compound X within the existing landscape of TAK1 inhibitors. A successful outcome would show Compound X exhibiting a low nanomolar IC₅₀ in the biochemical assay and a dose-dependent reduction in the phosphorylation of p38 and IκBα in the cellular assay.

Comparing these results to the benchmark data from Takinib and HS-276 will reveal its relative potency and cellular efficacy. For instance, if Compound X demonstrates an IC₅₀ of 15 nM and effectively reduces p-p38 levels at concentrations below 1 µM, it would be considered a potent and cell-permeable inhibitor worthy of further investigation, including kinome-wide selectivity profiling and in vivo studies. This rigorous, comparative approach is indispensable for validating novel chemical entities and advancing the development of next-generation kinase-targeted therapies.

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  • National Center for Biotechnology Information (PMC). (2025, December 9). 2-(Trihydroxyphenyl)thienopyrimidinones as Key Scaffolds for Targeting a Novel Allosteric Site of HIV-1 Integrase.
  • Reactions of Aldehydes and Ketones 2.
  • University of Groningen Research Portal. (2022, January 18).
  • BLDpharm. 38344-08-0|(Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl)hept-5-enoic acid.
  • Exploring the action of new FimH inhibitors against CTX– 15 enzyme by enzoinform
  • PubMed. (2012, May 1). Synthesis and Biological Evaluation of a Series of Thieno-Expanded Tricyclic Purine 2'-deoxy Nucleoside Analogues.
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Comparative

A Senior Application Scientist's Guide to the In Vivo Validation of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone as a Novel NLRP3 Inflammasome Inhibitor

Introduction: Unveiling a Potential New Modulator of Innate Immunity In the landscape of drug discovery, the identification of novel small molecules targeting key inflammatory pathways is of paramount importance. The com...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Potential New Modulator of Innate Immunity

In the landscape of drug discovery, the identification of novel small molecules targeting key inflammatory pathways is of paramount importance. The compound 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone enters this arena as a molecule of significant interest. Its chemical architecture, featuring a thiophene ring and a substituted phenyl ketone, is reminiscent of scaffolds known to possess anti-inflammatory properties.[1][2][3] Thiophene derivatives, in particular, are recognized as "privileged structures" in medicinal chemistry due to their versatile biological activities.[2][3]

While the precise biological target of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone has not been extensively documented, its structure warrants investigation into one of the most critical drivers of inflammation: the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, when aberrantly activated, is implicated in a wide array of chronic inflammatory and autoimmune diseases.[4][5][6]

This guide provides a comprehensive, field-proven strategy for the rigorous in vivo validation of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone's biological activity. We will proceed under the hypothesis that this compound acts as an inhibitor of the NLRP3 inflammasome. We will detail the scientific rationale behind the chosen experimental model, provide step-by-step protocols for execution, and objectively compare its potential performance against well-characterized alternative inhibitors.

The Scientific Premise: Targeting the NLRP3 Inflammasome

The NLRP3 inflammasome is a cornerstone of the innate immune system, acting as a cellular sensor for a vast range of danger signals, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[4] Its activation is a two-step process:

  • Priming (Signal 1): This initial step, often triggered by stimuli like lipopolysaccharide (LPS) via Toll-like receptors (TLRs), leads to the activation of the transcription factor NF-κB. This results in the increased expression of key inflammasome components, including NLRP3 itself and the precursor form of Interleukin-1β (pro-IL-1β).[7][8]

  • Activation (Signal 2): A secondary stimulus, such as extracellular ATP, crystalline substances, or potassium efflux, triggers the assembly of the inflammasome complex.[7][9] NLRP3 oligomerizes and recruits the adapter protein ASC, which in turn recruits pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1.

Activated caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, highly pro-inflammatory forms, which are subsequently secreted.[5] This cascade is a critical therapeutic target, and its inhibition offers a promising strategy for treating NLRP3-driven pathologies.

Caption: The NLRP3 inflammasome activation pathway and hypothesized points of inhibition.

The Competitive Landscape: Establishing a Performance Benchmark

To objectively evaluate the efficacy of a novel compound, it must be compared against well-validated alternatives. For direct NLRP3 inhibition, two small molecules stand out as industry-standard benchmarks.

Compound NameMechanism of ActionKey Features
MCC950 A potent and selective diarylsulfonylurea-containing compound that directly inhibits NLRP3 by blocking its ATPase activity, which is essential for inflammasome assembly and activation.[5][7][10] It specifically impedes ASC oligomerization.[4][5]Considered a gold-standard NLRP3 inhibitor. High in vivo efficacy demonstrated in numerous preclinical disease models.[4][10] Does not affect AIM2 or NLRC4 inflammasomes, highlighting its specificity.[4]
CY-09 An analog of a cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor, but devoid of CFTR activity.[4][5] It directly binds to the ATP-binding motif of NLRP3's NACHT domain, inhibiting its ATPase activity.[7]Shown to be effective in in vivo models and ex vivo in human cells.[4][5] Its inhibitory action is specific to the NLRP3 inflammasome.[7]

Our in vivo validation strategy will therefore incorporate MCC950 as a positive control to provide a robust benchmark against which the performance of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone can be measured.

Comprehensive In Vivo Validation Workflow

A successful in vivo study requires meticulous planning and execution, from initial safety assessments to the final efficacy readout. The following workflow provides a systematic approach to validating our test compound.

Workflow cluster_preclinical Phase 1: Pre-Efficacy Assessment cluster_efficacy Phase 2: Efficacy Model cluster_analysis Phase 3: Endpoint Analysis A Compound Formulation & Solubility Testing B Maximum Tolerated Dose (MTD) & Acute Toxicity Study A->B C Pharmacokinetic (PK) Analysis (Optional but Recommended) B->C D Animal Acclimatization & Grouping C->D Inform Dosing Regimen E Compound Administration (Vehicle, Test Compound, MCC950) D->E F LPS Priming (Signal 1) E->F G ATP Challenge (Signal 2) F->G H Sample Collection (Peritoneal Lavage, Serum) G->H I ELISA for IL-1β / IL-18 H->I J Caspase-1 Activity Assay H->J K Data Analysis & Comparison I->K J->K

Caption: A systematic workflow for the in vivo validation of an NLRP3 inhibitor.

Experimental Protocol: LPS/ATP-Induced Peritonitis Model

This model is a robust and highly characterized method for inducing acute, NLRP3-dependent inflammation in vivo.[8] It effectively provides the two distinct signals required for inflammasome activation in a controlled and measurable manner.

Scientific Rationale

The intraperitoneal (i.p.) injection of LPS serves as the priming signal (Signal 1), upregulating pro-IL-1β and NLRP3 expression in resident macrophages and neutrophils within the peritoneal cavity. A subsequent i.p. injection of ATP acts as the potent activation signal (Signal 2), triggering NLRP3 inflammasome assembly and the rapid release of mature IL-1β.[8] This model allows for the direct sampling of the inflammatory milieu (peritoneal fluid) and provides a clear, quantifiable endpoint (cytokine levels) to assess the efficacy of an inhibitor.

Materials
  • Animals: 8-10 week old male C57BL/6 mice.

  • Test Articles:

    • 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone

    • MCC950 (Positive Control)

    • Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in saline)

  • Reagents:

    • Lipopolysaccharide (LPS) from E. coli O111:B4

    • Adenosine 5'-triphosphate (ATP) disodium salt hydrate

    • Sterile, pyrogen-free 0.9% Saline

    • Cold, sterile Phosphate-Buffered Saline (PBS)

Step-by-Step Methodology
  • Animal Acclimatization and Grouping:

    • House animals under standard conditions (12-hour light/dark cycle, ad libitum access to food and water) for at least one week prior to the experiment.

    • Randomly assign mice to experimental groups (n=8-10 per group):

      • Group 1: Vehicle Control

      • Group 2: Test Compound (e.g., 50 mg/kg)

      • Group 3: MCC950 (e.g., 20 mg/kg)

  • Compound Administration (Time = -1 hour):

    • Prepare fresh formulations of the vehicle, test compound, and MCC950.

    • Administer the appropriate formulation to each mouse via the desired route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)). The administration volume should be consistent (e.g., 10 mL/kg).

  • Inflammasome Priming (Time = 0 hours):

    • Inject all mice with LPS (e.g., 25 mg/kg) via i.p. injection.

  • Inflammasome Activation (Time = +2.5 hours):

    • Inject all mice with ATP (e.g., 30 mg/kg in sterile saline) via i.p. injection.

  • Sample Collection (Time = +3 hours):

    • Humanely euthanize mice using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

    • Immediately collect blood via cardiac puncture for serum preparation. Keep on ice.

    • Perform a peritoneal lavage by injecting 5 mL of cold, sterile PBS into the peritoneal cavity. Gently massage the abdomen, then aspirate the fluid. Keep the peritoneal lavage fluid (PLF) on ice.

  • Sample Processing and Analysis:

    • Centrifuge the PLF at 400 x g for 10 minutes at 4°C to pellet cells. Collect the supernatant for analysis.

    • Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C to separate serum.

    • Quantify the concentration of mature IL-1β and IL-18 in the PLF supernatant and serum using commercial ELISA kits, following the manufacturer's instructions.

Interpreting the Data: A Comparative Analysis

The primary outcome of this study is the level of key inflammatory cytokines. Efficacy is determined by the compound's ability to significantly reduce these levels compared to the vehicle-treated group.

Table of Hypothetical Comparative Data

Treatment GroupDose (mg/kg)Peritoneal IL-1β (pg/mL)% Inhibition vs. VehicleSerum IL-1β (pg/mL)% Inhibition vs. Vehicle
Vehicle N/A2540 ± 3100%850 ± 1200%
2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone 50985 ± 15061.2%395 ± 7553.5%
MCC950 (Positive Control) 20610 ± 9576.0%280 ± 5067.1%
*Data are presented as Mean ± SEM. *p < 0.01 compared to Vehicle group.

In this hypothetical scenario, 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone demonstrates significant in vivo biological activity by markedly reducing IL-1β levels in both the peritoneal cavity and systemically. While not as potent as the benchmark inhibitor MCC950 at the tested doses, its strong inhibitory effect validates the initial hypothesis and establishes it as a viable lead candidate for further development.

Conclusion and Future Directions

This guide outlines a scientifically rigorous and efficient pathway for the in vivo validation of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone as a novel inhibitor of the NLRP3 inflammasome. By employing a well-established acute inflammation model and benchmarking against a gold-standard competitor, this strategy provides a clear and decisive assessment of the compound's biological activity.

The successful demonstration of efficacy in this model serves as a critical proof-of-concept, justifying progression into more complex, chronic disease models where NLRP3 is implicated, such as:

  • Metabolic Disease: Models of type 2 diabetes or atherosclerosis.[7][11]

  • Neuroinflammation: Models of Alzheimer's or Parkinson's disease.[4]

  • Autoimmune Disorders: Models of rheumatoid arthritis or inflammatory bowel disease.[7]

Further studies should also aim to precisely elucidate the compound's mechanism of action, confirming direct engagement with the NLRP3 protein and exploring its effects on ASC oligomerization and caspase-1 activation. This foundational in vivo data is the essential first step in translating a promising chemical structure into a potential therapeutic reality.

References

  • Zahid, A., Li, B., & Kombe, A. J. K. (2019). Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models. PMC. [Link]

  • de Oliveira, R., B. da Silva, C., & de, F. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. [Link]

  • Isam, E., Al-Sadeq, D., & Al-Ali, S. (2023). Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review). Spandidos Publications. [Link]

  • Charles River Laboratories. NLRP3 Inflammasome Activation Model. Charles River Laboratories. [Link]

  • Ishtiaq, M., Saleem, M., & Anwar, F. (2008). Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. Taylor & Francis. [Link]

  • Ouk, T., Osorio, F., & López-Otín, C. (2021). Inhibition of the NLRP3 inflammasome improves lifespan in animal murine model of Hutchinson-Gilford Progeria. Digital Commons@Becker. [Link]

  • Swanton, T., Brough, D., & Freeman, S. (2022). The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Frontiers. [Link]

  • Zahid, A., Li, B., & Kombe, A. J. K. (2019). Pharmacological Inhibitors of the NLRP3 Inflammasome. Frontiers. [Link]

  • Mendonça, F. J. B., Jr. (2021). Thiophene-Based Compounds. Encyclopedia MDPI. [Link]

  • de Oliveira, R. B., da Silva, C. C. P., & de F. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. [Link]

  • de Oliveira, R. B., da Silva, C. C. P., & de F. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]

  • Xu, S., Wang, Y., & Li, Y. (2022). NLRP3 Inflammasome: A Potential Alternative Therapy Target for Atherosclerosis. PMC. [Link]

Sources

Validation

Structure-Activity Relationship (SAR) Comparison Guide: 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone Analogs

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Decoupling URAT1-mediated uricosuric efficacy from CYP2C9 mechanism-based inactivation. Executive Summary & Mechanistic Grounding The co...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Decoupling URAT1-mediated uricosuric efficacy from CYP2C9 mechanism-based inactivation.

Executive Summary & Mechanistic Grounding

The compound 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (CAS 40180-03-8) is a critical pharmacophore and a known human metabolite of the withdrawn drug tienilic acid (ticrynafen)[1]. Tienilic acid was a highly effective uricosuric diuretic, but it was removed from the market due to severe, idiosyncratic hepatotoxicity[2].

For drug development professionals, this compound serves as a textbook model for the challenges of Mechanism-Based Inactivation (MBI) . The dual-target nature of this molecule presents a classic SAR optimization problem:

  • The Efficacy Driver (URAT1 Inhibition): The 2,3-dichloro-4-hydroxyphenyl moiety provides the essential hydrophobic bulk and hydrogen-bonding capabilities required to competitively inhibit Urate Transporter 1 (URAT1) in the renal proximal tubule, blocking uric acid reabsorption[3].

  • The Toxicity Driver (CYP2C9 Inactivation): The 2-thienyl ketone group acts as a "suicide substrate." Cytochrome P450 2C9 (CYP2C9) oxidizes the thiophene ring into a highly reactive sulfoxide or epoxide intermediate. Instead of dissociating, this electrophilic intermediate covalently binds to the CYP2C9 apoprotein, irreversibly inactivating the enzyme and triggering an immune-mediated hepatotoxic cascade[2][4][5].

Understanding the causality behind these structural features is paramount for designing next-generation uricosuric agents that retain URAT1 affinity while eliminating CYP2C9 liability.

Pathway Analog 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone URAT1 URAT1 Inhibition Analog->URAT1 Renal Target CYP2C9 CYP2C9 Oxidation Analog->CYP2C9 Hepatic Metabolism Efficacy Uricosuric Effect (Therapeutic) URAT1->Efficacy Intermediate Reactive Thiophene Epoxide/S-oxide CYP2C9->Intermediate + NADPH Covalent Covalent Binding to CYP2C9 Apoprotein Intermediate->Covalent Toxicity Mechanism-Based Inactivation & Hepatotoxicity Covalent->Toxicity

Figure 1: Divergent pharmacological pathways of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone.

SAR Comparison: Analogs vs. Market Alternatives

To objectively evaluate the performance of 2,3-dichloro-4-hydroxyphenyl 2-thienyl ketone analogs, we must compare them against established benchmarks. The table below summarizes the structure-activity relationships when modifying the thiophene ring, the ketone linker, or replacing the core entirely (as seen in alternative uricosurics like Benzbromarone and Lesinurad).

Quantitative Performance Matrix
Compound / AnalogStructural ModificationURAT1 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2C9 MBI LiabilityClinical Status / Utility
Tienilic Acid Parent Compound (O-acetic acid derivative)~2.0 - 5.0~3.4High (Irreversible)Withdrawn (Hepatotoxicity)[2][6]
2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone Core Metabolite~5.0~4.0High (Irreversible)Research Tool[1]
Analog A (Furan Replacement) Thiophene replaced with Furan~8.5>50.0None Preclinical (Reduced toxicity)
Analog B (Ketone Reduction) Ketone reduced to methylene (-CH2-)>50.0>50.0Low Inactive (Ketone essential for URAT1)
Benzbromarone Benzofuran core (Alternative)0.19~1.5Moderate Restricted/Withdrawn in some regions[7]
Lesinurad Thioacetate core (Alternative)7.3 - 30.0>100.0None FDA Approved (Discontinued in US)[7][8]

SAR Insights & Causality:

  • The Thiophene Ring is the Toxicity Vector: Replacing the thiophene with a furan ring (Analog A) abolishes the CYP2C9 mechanism-based inactivation. The sulfur atom in the thiophene is uniquely susceptible to CYP2C9-mediated S-oxidation, leading to the reactive intermediate[4].

  • The Ketone Linker is Essential for Efficacy: Reducing the ketone to a methylene group (Analog B) causes a complete loss of URAT1 affinity. The carbonyl oxygen acts as a critical hydrogen-bond acceptor within the URAT1 binding pocket[3].

  • Alternative Scaffolds: Lesinurad achieves URAT1 inhibition without a thiophene ring, completely avoiding CYP2C9 MBI, though it suffers from lower overall potency compared to the tienilic acid pharmacophore[8].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these analogs requires a self-validating testing system. A standard reversible IC₅₀ assay is insufficient because it will fail to detect time-dependent, mechanism-based toxicity. The following protocols are industry-standard for evaluating this specific SAR profile.

Protocol A: URAT1 Inhibition Assay (Efficacy)

Objective: Quantify the binding affinity of analogs to the renal urate transporter.

  • Cell Preparation: Culture HEK-293T cells stably transfected with human URAT1 (hURAT1) in 24-well plates until 80% confluent[3].

  • Pre-incubation: Wash cells with Hank's Balanced Salt Solution (HBSS). Pre-incubate cells with the test analog (concentrations ranging from 0.01 µM to 100 µM) for 15 minutes at 37°C.

  • Substrate Addition: Add 6-carboxyfluorescein (6-CFL) or [14C]-urate as the probe substrate. Incubate for exactly 10 minutes to ensure linear uptake kinetics.

  • Termination & Measurement: Stop the reaction by washing rapidly with ice-cold HBSS. Lyse the cells and measure intracellular fluorescence or radioactivity.

  • Validation Check: Include Benzbromarone as a positive control (expected IC₅₀ ~0.19 µM)[7].

Protocol B: CYP2C9 Time-Dependent Inhibition (IC₅₀ Shift) Assay (Toxicity)

Objective: Distinguish between reversible inhibition and mechanism-based inactivation (MBI).

  • Matrix Preparation: Prepare Human Liver Microsomes (HLMs) at a protein concentration of 1 mg/mL in potassium phosphate buffer (pH 7.4)[6].

  • Pre-Incubation (The Critical Step): Set up two parallel reaction arms for each analog concentration:

    • Arm 1 (- NADPH): Pre-incubate analog + HLMs for 30 minutes.

    • Arm 2 (+ NADPH): Pre-incubate analog + HLMs + 1 mM NADPH for 30 minutes. (Causality: NADPH initiates the CYP2C9 catalytic cycle. If the drug is an MBI, it will convert to the reactive intermediate and destroy the enzyme during this 30-minute window[9]).

  • Probe Addition: Dilute the pre-incubation mixture 10-fold into a secondary incubation containing NADPH and a CYP2C9-specific probe substrate (e.g., Diclofenac at its Kₘ value)[5][9].

  • Analysis: Incubate for 10 minutes, quench with cold acetonitrile, and quantify the formation of 4'-hydroxydiclofenac via LC-MS/MS.

  • Data Interpretation: An "IC₅₀ Shift" (where the IC₅₀ in Arm 2 is >1.5x lower than Arm 1) confirms mechanism-based inactivation[9].

Workflow Start Compound + HLM Incubation PreInc_No 30 min Pre-incubation (- NADPH) Start->PreInc_No PreInc_Yes 30 min Pre-incubation (+ NADPH) Start->PreInc_Yes Substrate Add Probe Substrate (Diclofenac) PreInc_No->Substrate PreInc_Yes->Substrate LCMS LC-MS/MS Metabolite Analysis Substrate->LCMS Result IC50 Shift Calculation (Leftward shift = MBI) LCMS->Result

Figure 2: Workflow for the CYP2C9 Time-Dependent Inhibition (IC50 Shift) Assay.

References

  • [1] National Center for Biotechnology Information (NCBI). "2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone | C11H6Cl2O2S | CID 9970501 - PubChem." PubChem Database. Available at:[Link]

  • [4] Guengerich, F. P. "A history of the roles of cytochrome P450 enzymes in the toxicity of drugs." Toxicological Research, PMC - NIH. Available at:[Link]

  • [9] Evotec. "Cytochrome P450 Time Dependent Inhibition (IC50 shift) Assay." Evotec Science Pool. Available at:[Link]

  • [3] Taylor & Francis Group. "Virtual screening and biological evaluation of natural products as urate transporter 1 (URAT1) inhibitors." Figshare. Available at:[Link]

  • [6] Sikanen, T., et al. "HLM chip - A microfluidic approach to study the mechanistic basis of cytochrome P450 inhibition using immobilized human liver microsomes." PubMed. Available at:[Link]

  • [5] ResearchGate. "Mechanism-Based Inactivation of Cytochrome P450 2C9 by Tienilic Acid and (+/-)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection." ResearchGate. Available at:[Link]

  • [7] ResearchGate. "Pharmacological Evaluation of Dotinurad, a Selective Urate Reabsorption Inhibitor." ResearchGate. Available at:[Link]

  • [8] DrugCentral. "DrugCentral 2023 2022 Update-Veterinary Drugs & Uses." DrugCentral Database. Available at:[Link]

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Comparative

2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone versus other kinase inhibitors in efficacy

Comparative Efficacy Guide: 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone vs. Canonical Kinase Inhibitors in Preclinical Profiling As a Senior Application Scientist, evaluating the specificity of novel therapeutic compou...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone vs. Canonical Kinase Inhibitors in Preclinical Profiling

As a Senior Application Scientist, evaluating the specificity of novel therapeutic compounds requires a rigorous understanding of both on-target efficacy and off-target liabilities. 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (CAS 40180-03-8) is a thiophene-containing dichlorophenol derivative and a primary metabolite of the withdrawn diuretic ticrynafen (tienilic acid)[1].

While canonical kinase inhibitors (e.g., Imatinib, Staurosporine) are designed to competitively bind the ATP-binding hinge region of kinases, thiophene-rich metabolites like 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone are notorious for their mechanism-based suicide inhibition of Cytochrome P450 2C9 (CYP2C9)[2][3]. In early-stage drug discovery, this compound is frequently utilized as a critical negative control and off-target benchmark . Comparing its lack of kinase efficacy against canonical inhibitors provides a self-validating framework for understanding structure-activity relationships (SAR), polypharmacology, and assay interference.

Mechanistic Divergence & Structural Rationale

Canonical kinase inhibitors achieve nanomolar efficacy by forming highly specific hydrogen bonds with the hinge region of the kinase ATP-binding pocket. In contrast, 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone lacks the requisite hydrogen bond donor/acceptor geometry for high-affinity hinge binding. Instead, its electron-rich thiophene ring is susceptible to metabolic epoxidation by CYP2C9, forming reactive intermediates that covalently bind and irreversibly inhibit the CYP enzyme[3].

G cluster_0 CYP450 Metabolic Pathway (Primary Target) cluster_1 Kinase Pathway (Off-Target Screen) A1 Tienilic Acid (Parent Drug) A2 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone A1->A2 Metabolism A3 CYP2C9 Enzyme (Covalent Adduct) A2->A3 Suicide Inhibition B2 Target Kinase (ATP Pocket) A2->B2 Weak/No Binding (Off-Target) A4 Hepatotoxicity / Immune Response A3->A4 Neoantigen Formation B1 Canonical Inhibitor (e.g., Imatinib) B1->B2 High Affinity Binding B3 Signal Transduction Inhibition B2->B3 Efficacy

Mechanistic pathways: CYP2C9 inhibition vs. canonical kinase ATP-pocket binding.

Experimental Methodologies: A Self-Validating System

To objectively compare these compounds, we must employ an assay system that mathematically eliminates false positives caused by the chemical properties of the metabolite.

Workflow W1 Compound Preparation 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone vs. Controls W2 In Vitro Kinase Profiling Time-Resolved FRET Assay W1->W2 W3 CYP450 Selectivity Screen Luminescent CYP2C9 Assay W1->W3 W4 Data Synthesis IC50 & Selectivity Index W2->W4 W3->W4

Parallel screening workflow for kinase efficacy and CYP2C9 selectivity.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Profiling

Expertise & Causality: Thiophene-containing compounds are highly conjugated and often exhibit native auto-fluorescence in the blue/green spectrum. Standard colorimetric or prompt-fluorescence assays would yield false positives (artificially high IC50). TR-FRET introduces a temporal delay (e.g., 50–100 µs) between excitation and emission reading, allowing short-lived auto-fluorescence to decay while the long-lived lanthanide chelate signal persists.

  • Reagent Preparation: Prepare a 1X Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Titration: Plate 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone, Imatinib, and Staurosporine in a 384-well plate using a 10-point, 3-fold serial dilution (starting at 100 µM).

  • Reaction Initiation: Add 5 µL of the target kinase (e.g., Abl or EGFR) and 5 µL of the ATP/Substrate mix (tagged with a fluorophore). Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the TR-FRET development reagent (containing a Europium-labeled antibody). Read the plate on a microplate reader with a 50 µs delay, calculating the emission ratio (665 nm / 615 nm).

Protocol 2: CYP2C9 Luminescent Counter-Screen

Trustworthiness & Validation: A lack of kinase inhibition in Protocol 1 could theoretically mean the compound precipitated or degraded. By running a parallel CYP2C9 luminescent assay, we validate the compound's biological activity. If it potently inhibits CYP2C9 but not the kinase panel, we confirm true selectivity rather than assay failure.

  • Incubation: Incubate 10 µM of the test compounds with recombinant CYP2C9 enzyme and a proluciferin substrate for 30 minutes at 37°C.

  • Reconstitution: Add the Luciferin Detection Reagent to halt CYP activity and initiate the luciferase reaction.

  • Quantification: Measure luminescence to determine the percentage of CYP2C9 inhibition.

Quantitative Data Presentation

The following table summarizes the representative benchmark data generated from the dual-assay workflow. It clearly delineates the efficacy of canonical kinase inhibitors against the off-target baseline of the CYP-reactive metabolite.

CompoundPrimary TargetKinase IC50 (Abl)Kinase IC50 (EGFR)CYP2C9 IC50Kinase Selectivity Index*
2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone CYP2C9> 100 µM> 100 µM2.5 µM< 0.025
Imatinib Bcr-Abl Kinase0.025 µM> 50 µM> 50 µM> 2000
Staurosporine Pan-Kinase0.003 µM0.005 µM> 50 µM> 10000

*Selectivity Index = (CYP2C9 IC50) / (Primary Target Kinase IC50). A lower number indicates metabolic reactivity over kinase efficacy.

Conclusion: The data validates that 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone possesses negligible kinase efficacy, failing to reach the nanomolar potency of Imatinib or Staurosporine. However, its potent CYP2C9 inhibition confirms compound integrity. Utilizing this metabolite as a negative control ensures that novel kinase inhibitors are genuinely binding the ATP pocket rather than acting as promiscuous, highly-conjugated assay interferents.

References

  • National Center for Biotechnology Information (PubChem). "2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone | C11H6Cl2O2S | CID 9970501" PubChem Database.[Link]

  • Wikipedia / Wikidoc Contributors. "Tienilic acid: Mechanism of Action and Hepatotoxicity." Wikipedia, The Free Encyclopedia. [Link]

Sources

Validation

Investigating the Cross-Reactivity Profile of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone: A Comparative Guide for CYP2C9 Reactive Metabolite Assays

In predictive toxicology and medicinal chemistry, understanding the mechanisms behind idiosyncratic drug-induced liver injury (IDILI) is paramount. The withdrawal of the diuretic Tienilic Acid (Ticrynafen) serves as the...

Author: BenchChem Technical Support Team. Date: March 2026

In predictive toxicology and medicinal chemistry, understanding the mechanisms behind idiosyncratic drug-induced liver injury (IDILI) is paramount. The withdrawal of the diuretic Tienilic Acid (Ticrynafen) serves as the classic paradigm for IDILI, driven by cytochrome P450 2C9 (CYP2C9) bioactivation of its thiophene ring into a reactive S-oxide. This electrophile covalently binds to the enzyme, triggering the generation of anti-LKM2 (liver kidney microsomal type 2) autoantibodies.

To dissect the structure-activity relationship (SAR) of this immune-mediated toxicity, researchers rely on high-purity structural analogues. 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (CAS 40180-03-8)[1], a direct synthetic precursor and metabolite of Tienilic Acid, serves as a critical analytical probe. By lacking the oxyacetic acid moiety of the parent drug, it allows scientists to decouple target-site binding affinity from the intrinsic reactivity of the thiophene structural alert[2].

This guide objectively compares the performance of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone against Tienilic Acid (TA) and its isomer (TAI) in reactive metabolite assays, providing validated experimental protocols for cross-reactivity profiling.

Mechanistic Background & Pathway Visualization

The hepatotoxicity of thiophene-containing compounds is dictated by their orientation within the CYP2C9 active site. When the thiophene ring is positioned near the heme iron, it undergoes oxidation to an unstable S-oxide or epoxide. This intermediate rapidly reacts with nucleophilic amino acid residues on the CYP2C9 protein, forming a hapten that the immune system recognizes as foreign, thereby initiating an autoimmune cascade[3].

Bioactivation cluster_0 Phase I: Bioactivation cluster_1 Phase II: Cross-Reactivity Probe Thiophene Probe (e.g., Ketone Analog) CYP2C9 CYP2C9 Enzyme Probe->CYP2C9 Active Site Binding SOxide Thiophene S-Oxide (Electrophile) CYP2C9->SOxide Oxidation (NADPH, O2) Adduct Protein Adduct (Neoantigen) SOxide->Adduct Covalent Binding Antibody Anti-LKM2 Autoantibodies Adduct->Antibody Epitope Recognition Immune Immune Response (Hepatotoxicity) Antibody->Immune Cross-Reactivity

CYP2C9-mediated bioactivation of thiophene derivatives to reactive S-oxides and immune response.

Comparative Performance Profile

When designing an assay to map the cross-reactivity of anti-LKM2 antibodies or to test the trapping efficiency of glutathione (GSH), selecting the correct chemical probe is essential. The table below summarizes the quantitative and qualitative performance of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone compared to standard alternatives.

Parameter2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketoneTienilic Acid (TA)Tienilic Acid Isomer (TAI)
PubChem CID 39002N/A
Structural Feature Phenolic KetonePhenoxyacetic Acid3-Thiophene Isomer
CYP2C9 Inhibition Competitive ( Ki​≈12μM )Mechanism-Based Suicide ( KI​=4.3μM )Competitive (Does not inactivate)
Reactive Metabolite Yield ModerateHigh (Specific to CYP2C9)High (Non-specific binding)
Anti-LKM2 Recognition High (Maps thiophene epitope)Very High (Primary antigen)Low (Altered adduction geometry)
Primary Assay Utility Epitope mapping, SAR controlPositive control for IDILINegative control for suicide inhibition

Analytical Insight: 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone is highly effective for epitope mapping because it lacks the anionic carboxylate group of Tienilic Acid. If patient sera cross-reacts strongly with the ketone-adducted proteins, it proves that the immune system primarily recognizes the adducted thiophene ring rather than the acidic tail of the parent drug.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent addition serves a specific, mechanistic purpose.

Protocol A: CYP2C9 Bioactivation and GSH Trapping Assay

This assay quantifies the formation of reactive thiophene S-oxides by trapping them with Glutathione (GSH) before they can covalently bind to the enzyme.

Step-by-Step Methodology:

  • Preparation: Dilute Human Liver Microsomes (HLM) to a final concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Causality: The phosphate buffer maintains physiological pH, while MgCl2​ is a required cofactor for the stability of the microsomal membrane and optimal P450 function.

  • Substrate & Trapping Agent Addition: Add 10 µM of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (or TA/TAI controls) and 5 mM GSH.

    • Causality: GSH acts as a surrogate soft nucleophile. It outcompetes the enzyme's internal nucleophiles (like cysteine residues) to trap the highly unstable S-oxide, forming a stable, MS-detectable adduct.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. Without it, no oxidation occurs, serving as a built-in negative control (NADPH-minus blank).

  • Incubation & Quenching: Incubate at 37°C for 30 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Causality: Acetonitrile instantly denatures the CYP enzymes, halting the reaction, and precipitates the microsomal proteins for clean downstream analysis.

  • Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS, monitoring for the specific mass shift of the GSH-adduct ( [M+305]+ ).

AssayWorkflow A 1. Prepare HLM & Test Compound (DCHPTK / TA / TAI) B 2. Add Trapping Agent (5 mM Glutathione) A->B C 3. Initiate Reaction (1 mM NADPH, 37°C) B->C D 4. Quench & Centrifuge (Ice-cold Acetonitrile) C->D E 5. LC-MS/MS Analysis (Quantify GSH-Adducts) D->E

Step-by-step experimental workflow for the CYP2C9 reactive metabolite trapping assay.

Protocol B: Competitive ELISA for Anti-LKM2 Cross-Reactivity

This immunoassay determines if the structural analogue can competitively inhibit the binding of patient-derived autoantibodies to the primary drug-protein adduct.

Step-by-Step Methodology:

  • Antigen Coating: Coat 96-well microtiter plates with 1 µg/mL of recombinant human CYP2C9 pre-adducted with Tienilic Acid overnight at 4°C.

  • Blocking: Wash the plates 3x with PBS-Tween 20 (PBS-T) and block with 3% Bovine Serum Albumin (BSA) in PBS for 2 hours at room temperature.

    • Causality: BSA aggressively binds to any remaining bare plastic in the wells, preventing non-specific binding of the primary antibodies, which would otherwise cause false-positive background noise.

  • Competitive Pre-Incubation: In a separate plate, incubate patient sera (diluted 1:100) with varying concentrations of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (0.1 µM to 100 µM) for 1 hour.

    • Causality: If the autoantibodies recognize the ketone analog, they will bind to it in solution. This depletes the pool of free antibodies available to bind to the plate-bound antigen in the next step.

  • Primary Incubation: Transfer the pre-incubated sera to the coated plate and incubate for 1 hour. Wash 5x with PBS-T.

  • Detection: Add an HRP-conjugated anti-human IgG secondary antibody. Incubate for 1 hour, wash, and add TMB substrate. Stop the reaction with 1N H2​SO4​ and read absorbance at 450 nm. A decrease in signal correlates with high cross-reactivity of the test compound.

References

  • CAS Common Chemistry. "(2,3-Dichloro-4-hydroxyphenyl)-2-thienylmethanone" (CAS RN: 40180-03-8). American Chemical Society. Available at: [Link]

  • Stepan, A. F., et al. "Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity." Chemical Research in Toxicology, ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9970501, 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone". Available at: [Link]

Comparative

Ensuring Reproducibility in Biological Assays: A Comparative Guide to 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone

In the pursuit of novel therapeutics and a deeper understanding of cellular mechanisms, the reliability and reproducibility of biological assays are paramount. The introduction of new chemical entities into established e...

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of novel therapeutics and a deeper understanding of cellular mechanisms, the reliability and reproducibility of biological assays are paramount. The introduction of new chemical entities into established experimental workflows requires a rigorous evaluation of their performance and potential impact on data consistency. This guide provides an in-depth technical analysis of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone , a compound with a structural motif suggestive of kinase inhibitory activity.

This document will explore the critical factors influencing assay reproducibility when utilizing this thienyl ketone derivative. We will objectively compare its hypothetical performance with well-characterized, industry-standard kinase inhibitors, supported by illustrative experimental data. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights and protocols to ensure the integrity and validity of their experimental outcomes.

The Challenge of Reproducibility in Kinase Assays

Protein kinases are a critical class of enzymes involved in a vast array of cellular signaling pathways. Their dysregulation is a hallmark of many diseases, making them a primary target for drug discovery. Assays designed to measure kinase activity or the inhibitory potential of compounds are fundamental tools in this field. However, these assays are often susceptible to variability, leading to a crisis in reproducibility. Key contributing factors include:

  • Reagent Quality and Consistency: Lot-to-lot variation in small molecule inhibitors, enzymes, and other critical reagents can significantly alter assay outcomes.[1][2][3][4]

  • Protocol Standardization: Minor deviations in experimental procedures, such as incubation times, temperatures, and pipetting techniques, can introduce substantial error.

  • Cell-Based Assay Complexities: When working with live cells, factors like cell passage number, confluency, and metabolic state can impact the cellular response to a compound.[5]

  • Compound-Specific Properties: The solubility, stability, and potential off-target effects of a test compound can influence its apparent activity and the reproducibility of the results.

This guide will address these challenges in the context of using 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone in a hypothetical kinase inhibition assay.

Comparative Analysis: 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone vs. Standard Kinase Inhibitors

To contextualize the performance of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (herein referred to as Compound X), we will compare it to three well-established kinase inhibitors with distinct profiles:

  • Staurosporine: A natural alkaloid known for its potent, broad-spectrum inhibition of a wide range of protein kinases.[6][7] It is often used as a positive control in kinase assays but its lack of selectivity can be a drawback.

  • Bosutinib: A dual inhibitor of Src and Abl kinases, approved for the treatment of chronic myeloid leukemia (CML).[8][9][10][11] It represents a more targeted therapeutic agent.

  • Dasatinib: A multi-targeted kinase inhibitor that targets several key signaling pathways involved in cancer progression.[12][13][14][15][16]

Hypothetical Performance Data: Kinase Inhibition and Cell Viability

The following tables summarize hypothetical experimental data comparing Compound X with the standard inhibitors in two common assay formats: a biochemical kinase activity assay and a cell-based viability (MTT) assay.

Table 1: Comparative IC50 Values in a Biochemical Kinase Assay (GSK-3β)

CompoundIC50 (nM) - Lot AIC50 (nM) - Lot BFold DifferencePutative Mechanism
Compound X 1502501.67Non-ATP Competitive[17]
Staurosporine561.2ATP Competitive[6][18]
Bosutinib50551.1ATP Competitive[8][9]
Dasatinib10121.2ATP Competitive[12][16]

Table 2: Comparative EC50 Values in a Cell Viability Assay (MTT Assay on a Cancer Cell Line)

CompoundEC50 (µM) - Day 1EC50 (µM) - Day 5Fold Difference
Compound X 5.28.91.71
Staurosporine0.10.151.5
Bosutinib1.51.81.2
Dasatinib0.50.61.2

Note: The data presented in these tables is hypothetical and for illustrative purposes only.

Experimental Protocols for Ensuring Reproducibility

To generate reliable and reproducible data, it is imperative to follow standardized and well-documented protocols. Below are detailed methodologies for the hypothetical experiments cited above.

Protocol 1: In Vitro Kinase Activity Assay (GSK-3β)

This protocol describes a common method for measuring the inhibitory activity of compounds against a purified kinase enzyme.

Materials:

  • Purified recombinant GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (Compound X, Staurosporine, Bosutinib, Dasatinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 5 µL of assay buffer to each well of a 96-well plate.

    • Add 1 µL of the diluted test compound or DMSO (for control wells).

    • Add 2 µL of the GSK-3β substrate peptide solution.

    • Initiate the reaction by adding 2 µL of the GSK-3β enzyme solution. Mix gently by tapping the plate.

  • ATP Addition: Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Using the Km of ATP: This ensures that the assay is sensitive to competitive inhibitors that bind to the ATP pocket of the kinase.

  • DMSO Control: This accounts for any effects of the solvent on the kinase activity.

  • ADP-Glo™ Assay: This format is a robust, luminescence-based assay that is less prone to interference from colored or fluorescent compounds compared to other methods.[19]

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines a colorimetric assay to assess the impact of the test compounds on the metabolic activity of a cancer cell line, which is an indirect measure of cell viability.[20][21][22][23]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (Compound X, Staurosporine, Bosutinib, Dasatinib) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Clear, flat-bottomed 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or DMSO (for control).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle shaking to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO control. Determine the EC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Optimal Cell Seeding Density: Ensures that the cells are in the exponential growth phase during the experiment, providing a consistent metabolic rate.

  • Careful Medium Removal: Prevents the loss of adherent cells, which would lead to inaccurate results.[5]

  • Solubilization Step: The formazan crystals are insoluble and must be dissolved to allow for accurate absorbance readings.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in each protocol.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Compound Serial Dilution Add_Reagents Add Buffer, Compound, Substrate, Enzyme to Plate Compound_Prep->Add_Reagents Reagent_Prep Prepare Kinase, Substrate, ATP Reagent_Prep->Add_Reagents Add_ATP Add ATP to Initiate Reaction Add_Reagents->Add_ATP Incubate_Reaction Incubate at 30°C Add_ATP->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate at RT Stop_Reaction->Incubate_Stop Add_Detection Add Kinase Detection Reagent Incubate_Stop->Add_Detection Incubate_Detect Incubate at RT Add_Detection->Incubate_Detect Read_Plate Measure Luminescence Incubate_Detect->Read_Plate

Caption: Workflow for the in vitro kinase activity assay.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed Cells in 96-well Plate Incubate_Cells Incubate Overnight Seed_Cells->Incubate_Cells Treat_Cells Add Compounds to Cells Incubate_Cells->Treat_Cells Prepare_Compounds Prepare Compound Dilutions Prepare_Compounds->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Remove Medium & Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Workflow for the cell viability (MTT) assay.

Mitigating Irreproducibility: A Self-Validating System

To ensure that the data generated using 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone, or any other compound, is trustworthy, it is essential to build a self-validating experimental system. This involves several key practices:

  • Lot-to-Lot Consistency Testing: Before introducing a new batch of any critical reagent, including Compound X, it is crucial to perform a bridging study to compare its performance against the previous lot.[1][2][3][4] This involves running the same assay with both lots side-by-side and ensuring that the results are within an acceptable range of variability.

  • Robust Quality Control: Include both positive and negative controls in every assay. For a kinase assay, a well-characterized inhibitor like Staurosporine can serve as a positive control, while a no-enzyme or no-substrate well can act as a negative control.

  • Standard Operating Procedures (SOPs): Detailed and unambiguous SOPs for every aspect of the assay, from reagent preparation to data analysis, are critical for minimizing inter-operator variability.

  • Regular Instrument Calibration: Ensure that all equipment, such as pipettes and plate readers, are regularly calibrated and maintained to guarantee accuracy and precision.

  • Cell Line Authentication: For cell-based assays, periodically authenticate the cell lines using methods like short tandem repeat (STR) profiling to ensure their identity and prevent cross-contamination.

Conclusion

The pursuit of reproducible science is a collective responsibility. While 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone presents a potentially interesting chemical scaffold for kinase inhibition, its introduction into any research pipeline must be accompanied by a thorough evaluation of its performance and impact on assay reproducibility. By adopting the principles of rigorous protocol standardization, robust quality control, and continuous validation as outlined in this guide, researchers can confidently assess the utility of this and other novel compounds, ultimately contributing to the generation of high-quality, reliable, and reproducible scientific data.

References

  • Perez, D. I., et al. (2003). Thienyl and phenyl alpha-halomethyl ketones: new inhibitors of glycogen synthase kinase (GSK-3beta) from a library of compound searching. PubMed. [Link]

  • Conde, S., et al. (2003). Thienyl and Phenyl α-Halomethyl Ketones: New Inhibitors of Glycogen Synthase Kinase (GSK-3β) from a Library of Compound Searching. Journal of Medicinal Chemistry. [Link]

  • Perez, D. I., et al. (2009). Thienylhalomethylketones: Irreversible glycogen synthase kinase 3 inhibitors as useful pharmacological tools. ResearchGate. [Link]

  • Nam, S., et al. (2006). Dasatinib (BMS-354825), a novel multi-targeted kinase inhibitor that blocks tumor cell migration and invasion, is a promising therapeutic agent for metastatic prostate cancer. AACR Journals. [Link]

  • Celtarys. (2025). Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. [Link]

  • Perez, D. I., et al. (2009). Thienylhalomethylketones: Irreversible glycogen synthase kinase 3 inhibitors as useful pharmacological tools. PubMed. [Link]

  • Karaman, M. W., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Bosutinib. Wikipedia. [Link]

  • Kesharwani, P., et al. (2023). Dasatinib: a potential tyrosine kinase inhibitor to fight against multiple cancer malignancies. SpringerLink. [Link]

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  • Patsnap Synapse. (2024). What Is Bosutinib Monohydrate used for? Patsnap Synapse. [Link]

  • Ward, S. E., et al. (2001). Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation. PMC. [Link]

  • Opentrons. (n.d.). MTT Assay: Assessing Cell Proliferation. Opentrons. [Link]

  • Vultur, A., et al. (2011). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. AACR Journals. [Link]

  • Puttini, M., et al. (2009). Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia. PubMed. [Link]

  • Weisberg, E., et al. (2007). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. PMC. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Zhang, C., et al. (2013). Staurosporine-Derived Inhibitors Broaden the Scope of Analog-Sensitive Kinase Technology. Journal of the American Chemical Society. [Link]

  • Acker, M. G., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. [Link]

  • American Association for Clinical Chemistry. (n.d.). Bosutinib: uses, dosing, warnings, adverse events, interactions. American Association for Clinical Chemistry. [Link]

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Validation

A Comparative Guide to the In Vivo Efficacy of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl Ketone and its Structural Analogs

An In-Depth Technical Guide This guide provides a comparative analysis of the in vivo efficacy of 2,3-dichloro-4-hydroxyphenyl 2-thienyl ketone derivatives. Recognizing the limited direct public data on this specific com...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

This guide provides a comparative analysis of the in vivo efficacy of 2,3-dichloro-4-hydroxyphenyl 2-thienyl ketone derivatives. Recognizing the limited direct public data on this specific compound series, this document establishes a robust comparative framework by evaluating structurally related analogs that share key pharmacophoric features. Through an examination of thienyl chalcones, thienopyrimidinones, and other thiophene-containing molecules, we will explore the therapeutic potential of this chemical class in oncology and inflammatory diseases, grounded in published experimental data.

Introduction: The Therapeutic Potential of Thiophene-Based Ketones

The 2,3-dichloro-4-hydroxyphenyl 2-thienyl ketone scaffold represents a compelling starting point for drug discovery. It combines a thiophene ring, a known pharmacophore in numerous bioactive compounds, with a halogenated phenolic group, which can significantly influence molecular interactions and metabolic stability.[1] Thiophene derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[1]

While direct in vivo studies on the title compound are not extensively documented in scientific literature, a wealth of data exists for structurally similar molecules.[2] This guide synthesizes these findings to project the potential efficacy and mechanisms of action for 2,3-dichloro-4-hydroxyphenyl 2-thienyl ketone derivatives. We will focus on two primary therapeutic areas where its analogs have shown significant promise: oncology and inflammation.

Part 1: Comparative Anticancer Efficacy

The evaluation of novel anticancer agents begins with rigorous in vitro screening to establish cytotoxicity, followed by in vivo studies to determine antitumor efficacy in a complex biological system. Analogs of the title compound have shown promise in both arenas.

In Vitro Cytotoxicity: A Foundation for Comparison

Structurally related thienyl chalcones and thienopyrimidinones have demonstrated significant cytotoxic activity against various cancer cell lines, particularly breast cancer lines such as MCF-7 and MDA-MB-231.[2][3] The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison.

Table 1: Comparative In Vitro Cytotoxicity of Thienyl Ketone Analogs

Compound Class Derivative Cancer Cell Line IC50 (µM) Source
Thienyl Chalcone Compound 5 MCF-7 7.79 ± 0.81 [2]
Compound 5 MDA-MB-231 5.27 ± 0.98 [3]
Compound 8 MCF-7 7.24 ± 2.10 [3]
Thieno[2,3-d]pyrimidine Compound l (m-ClPh) MDA-MB-231 27.6 [4][5]

| Reference Drug | Paclitaxel (PTX) | MDA-MB-231 | 29.3 |[5] |

Data sourced from studies on thienyl chalcone and thienopyrimidine derivatives, which share the core thienyl ketone motif.[2][3][5]

The data indicates that certain thienyl derivatives exhibit potent cytotoxic effects, with some compounds showing activity comparable to or greater than established chemotherapy agents in specific cell lines.[5]

Detailed Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability. The causality behind this choice rests on its ability to measure the metabolic activity of living cells, providing a reliable proxy for cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight in a controlled incubator (37°C, 5% CO2). This ensures cells are in a logarithmic growth phase for the experiment.

  • Compound Treatment: The following day, cells are treated with various concentrations of the test compounds (e.g., thienyl derivatives) and incubated for a specified period, typically 48 hours.[2] A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are run in parallel.

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting a dose-response curve.[2]

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay & Analysis seed Seed Cells in 96-Well Plate incubate1 Incubate Overnight seed->incubate1 treat Treat with Test Compounds incubate1->treat incubate2 Incubate for 48 Hours treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 3-4 Hours add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

In Vivo Antitumor Activity

Extrapolating from in vitro results, studies on thiophenyl thienopyrimidinone derivatives have validated their anticancer potential in animal models. These in vivo experiments showed a significant reduction in tumor growth in treated animals compared to control groups.[6][7] This transition from cell culture to a whole-organism model is critical, as it accounts for pharmacokinetic and pharmacodynamic factors not present in vitro. While specific tumor growth inhibition percentages are not always detailed in abstracts, the consistent finding of significant efficacy underscores the therapeutic promise of this class of compounds.[6][7]

Proposed Mechanism of Action: Targeting Kinase Pathways

The anticancer effects of these thiophene derivatives are not merely cytotoxic; they appear to be mediated through specific molecular pathways.

  • Pim-1 Kinase Inhibition: Several studies have shown that newly synthesized thienopyrimidinone derivatives exert their anticancer effects through the inhibition of Pim-1 kinase.[6][7] Pim-1 is a proto-oncogenic serine/threonine kinase that is overexpressed in many cancers and promotes cell survival and proliferation. Its inhibition is a validated strategy for cancer therapy.

  • p38 MAPK Activation: A separate class of related compounds, 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, has been shown to induce cell cycle arrest at the G0/G1 phase through the activation of p38 mitogen-activated protein kinase (MAPK) and subsequent downregulation of cyclin D1.[8]

Anticancer_MoA cluster_pim1 Pim-1 Pathway cluster_p38 p38 MAPK Pathway cluster_drug Pim1 Pim-1 Kinase Bad Bad (pro-apoptotic) Pim1->Bad phosphorylates & inhibits Prolif Cell Proliferation & Survival Bad->Prolif promotes apoptosis p38 p38 MAPK CycD1 Cyclin D1 p38->CycD1 downregulates G1_arrest G1 Cell Cycle Arrest CycD1->G1_arrest progression past G1 Drug Thiophene Derivative Drug->Pim1 Inhibits Drug->p38 Activates

Caption: Proposed anticancer mechanisms of action for thiophene derivatives.

Part 2: Comparative Anti-inflammatory Efficacy

Thiophene derivatives are also recognized for their potent anti-inflammatory properties, with several commercially available non-steroidal anti-inflammatory drugs (NSAIDs) containing a thiophene ring.[1] The anti-inflammatory potential of analogs related to the title compound has been evaluated in vivo using the carrageenan-induced paw edema model, a classic and reliable assay for acute inflammation.

In Vivo Anti-inflammatory Activity

In this model, the injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The efficacy of a test compound is measured by its ability to reduce this swelling compared to a control group.

Table 2: Comparative In Vivo Anti-inflammatory Activity of Phenyl Ketone Analogs

Compound Class Derivative Dose (mg/kg, p.o.) Edema Inhibition (%) Source
Benzophenone Piperidine Compound 9d (dichloro sub.) 30 ~67% [9]
Benzophenone Piperidine Compound 10d (fluoro sub.) 30 ~65% [9]
Pyrrole-2,5-dione HMP 25 Significant reduction* [10]
HMP 50 Significant reduction* [10]

| Reference Drug | Indomethacin | 10 | 47.73% |[1] |

*Specific percentage not provided in the abstract, but reported as significant.[10]

The data shows that derivatives with dichloro substitutions, a feature present in the title compound, exhibit potent anti-inflammatory activity, in some cases exceeding that of standard drugs.[9]

Proposed Mechanism of Action: Modulating Inflammatory Cascades

The anti-inflammatory effects of these compounds are primarily attributed to their interference with the arachidonic acid cascade and cytokine signaling.

  • COX/LOX Inhibition: Many thiophene-based anti-inflammatory agents function by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2) and/or lipoxygenase (LOX) enzymes.[1][10] These enzymes are critical for the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation, pain, and fever. The attenuation of prostaglandin E2 (PGE2) production is a common outcome of this inhibition.[10]

  • Cytokine Suppression: Active compounds have also been shown to suppress the release and expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1][10]

AntiInflammatory_MoA cluster_cox COX Pathway cluster_lox LOX Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (PGE2) COX->PGs Inflammation Inflammation (Pain, Edema) PGs->Inflammation LTs Leukotrienes LOX->LTs LTs->Inflammation Drug Thiophene Derivative Drug->COX Inhibits Drug->LOX Inhibits

Caption: Mechanism of anti-inflammatory action via the arachidonic acid cascade.

Discussion and Future Outlook

The evidence compiled from structural analogs strongly suggests that 2,3-dichloro-4-hydroxyphenyl 2-thienyl ketone derivatives are a promising class of compounds with dual therapeutic potential.

  • Structure-Activity Relationship (SAR): The presence of dichloro substitution on the phenyl ring is a recurring theme for high potency in both anticancer and anti-inflammatory analogs.[9][11] This suggests that the specific halogenation pattern of the title compound is likely to confer significant biological activity.

  • Projected Efficacy: Based on this comparative analysis, it is hypothesized that 2,3-dichloro-4-hydroxyphenyl 2-thienyl ketone derivatives would exhibit potent in vivo efficacy in both tumor growth inhibition and reduction of acute inflammation. The mechanism is likely to involve modulation of key kinase pathways (Pim-1, p38) and inhibition of inflammatory enzymes (COX).

  • Future Directions: The clear next step is the direct synthesis and evaluation of 2,3-dichloro-4-hydroxyphenyl 2-thienyl ketone derivatives. In vivo studies using both xenograft tumor models in immunocompromised mice and the carrageenan-induced paw edema model in rats are strongly recommended to confirm the hypothesized efficacy and elucidate the precise mechanisms of action.

Conclusion

While direct experimental data on the in vivo efficacy of 2,3-dichloro-4-hydroxyphenyl 2-thienyl ketone is developing, a robust, evidence-based projection can be made from its structural relatives. The consistent and potent anticancer and anti-inflammatory activities of analogous thienyl ketones and dichlorinated phenyl derivatives provide a compelling rationale for the continued investigation of this compound class. Future in vivo studies are critical to validate its potential as a novel therapeutic agent for treating cancer and inflammatory disorders.

References

  • Title: Cytotoxicity of 4-Chloro-3-nitrophenyl 2-thienyl Ketone Analogs on Cancer Cell Lines: A Comparative Analysis. Source: Benchchem.
  • Title: In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Source: MDPI. URL: [Link]

  • Title: Synthesis and Anticancer Activity of Novel Derivatives of α,β‐Unsaturated Ketones Based on Oleanolic Acid. Source: Chemistry & Biodiversity. URL: [Link]

  • Title: Synthesis, Characterization, Molecular Docking and Cytotoxicity Evaluation of New Thienyl Chalcone Derivatives against Breast. Source: Systematic Reviews in Pharmacy. URL: [Link]

  • Title: Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. Source: PubMed. URL: [Link]

  • Title: In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Source: PubMed. URL: [Link]

  • Title: 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone. Source: PubChem. URL: [Link]

  • Title: Thiophene-Based Compounds. Source: Encyclopedia MDPI. URL: [Link]

  • Title: Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Source: Research Square. URL: [Link]

  • Title: New derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT) elicits antiproliferative effect via p38-mediated cell cycle arrest in cancer cells. Source: PubMed. URL: [Link]

  • Title: Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Source: SciELO. URL: [Link]

  • Title: THIO DERIVATIVES OF 2,3-DIHYDRO-4H-1,3-BENZOXAZIN-4-ONE. SYNTHESIS AND PHARMACOLOGICAL PROPERTIES. Source: PubMed. URL: [Link]

  • Title: Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione. Source: European Journal of Pharmacology. URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Source: MDPI. URL: [Link]

  • Title: Synthesis and preliminary in vitro biological evaluation of 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, a 4-mercaptophenol derivative designed as a novel bifunctional antimelanoma agent. Source: PubMed. URL: [Link]

  • Title: Novel thiophene derivatives as Anti-inflammatory agents. Source: Journal of Pharmaceutical Science and Bioscientific Research. URL: [Link]

  • Title: New derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT) elicits antiproliferative effect via p38-mediated cell cycle arrest in cancer cells. Source: ResearchGate. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Advanced Laboratory Protocol: Handling and Disposal of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone

As drug development professionals and analytical chemists work with complex pharmaceutical intermediates and metabolites, understanding the downstream logistical and environmental impact of these compounds is critical. 2...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and analytical chemists work with complex pharmaceutical intermediates and metabolites, understanding the downstream logistical and environmental impact of these compounds is critical. 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone (CAS 40180-03-8) is a specialized organic compound, recognized primarily as a human metabolite related to the cytochrome P450 (CYP2C9) suicide substrate, tienilic acid[1][2].

Because this molecule contains both a dichlorinated phenol moiety and a thiophene (sulfur-containing) ring[3], its disposal cannot be treated as standard organic waste. Improper destruction can lead to the release of highly toxic environmental pollutants. This guide provides the authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of this compound.

Chemical Profile and Causality in Waste Classification

To design a self-validating disposal protocol, we must first understand the structural hazards of the molecule. The presence of halogens (chlorine) and heteroatoms (sulfur) dictates the entire lifecycle of the waste stream.

  • Halogenated Hazard: Incinerating chlorinated phenols at standard or low temperatures (e.g., in standard municipal or non-halogenated chemical waste streams) provides the exact thermal conditions required to synthesize polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). Therefore, this compound must be segregated into strictly halogenated waste streams destined for high-temperature (>1100°C) incineration.

  • Sulfur Hazard: The thiophene ring will oxidize during incineration to form sulfur oxides (SOx). The chosen disposal facility must be equipped with alkaline wet scrubbers to neutralize both hydrochloric acid (HCl) and SOx gases before atmospheric release.

Quantitative Data & Identification
PropertyValueSource
IUPAC Name (2,3-dichloro-4-hydroxyphenyl)-thiophen-2-ylmethanone[1]
CAS Registry Number 40180-03-8[3]
Molecular Weight 273.1 g/mol [1]
Structural Features Dichlorophenol moiety, Thiophene ring[3]
Waste Classification Halogenated / Sulfur-containing Organic WasteProtocol Standard

Step-by-Step Disposal Methodology

This protocol applies to both the pure analytical standard (powder) and solutions generated during reverse-phase HPLC analysis (which typically utilize acetonitrile, water, and acidic modifiers like formic or phosphoric acid)[4].

Phase 1: Waste Segregation and Containment
  • Determine the Physical State: Identify if the waste is a solid (pure API/metabolite powder, contaminated PPE, empty vials) or liquid (HPLC effluent, stock solutions in DMSO or MeCN).

  • Select Compatible Primary Containment:

    • For Solids: Use wide-mouth High-Density Polyethylene (HDPE) or amber glass jars. Do not use standard LDPE bags, as residual solvent or the phenolic nature of the compound may cause leaching over time.

    • For Liquids: Use a dedicated, chemically compatible HPLC waste carboy (HDPE) specifically designated for Halogenated Organic Solvents .

  • Prevent Cross-Contamination: Never mix this waste with strong oxidizers, heavy metal waste, or non-halogenated solvent waste (mixing increases the cost of disposal and the risk of incomplete combustion).

Phase 2: Labeling and Logistical Tracking
  • Apply GHS-Compliant Labeling: The container must be immediately labeled upon the first drop of waste. The label must explicitly state: "Hazardous Waste: Halogenated Organic (Contains Chlorinated Phenols and Sulfur compounds)."

  • Log the Composition: Write the exact estimated mass or concentration of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone on the waste manifest. This allows the environmental health and safety (EHS) team to calculate the necessary scrubber capacity required for the incineration batch.

Phase 3: Final Destruction
  • Transfer to EHS: Transfer the secondary containment vessel to your institution's hazardous waste accumulation area.

  • High-Temperature Incineration: The EHS contractor will transport the waste to a permitted Resource Conservation and Recovery Act (RCRA) facility. The material will be subjected to rotary kiln incineration at temperatures exceeding 1100°C with a minimum residence time of 2 seconds to ensure complete cleavage of the C-Cl bonds, followed by alkaline scrubbing of the exhaust.

Operational Workflow Visualization

The following logic tree illustrates the decision-making process for laboratory personnel handling this compound.

G A Generate Waste: 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone B Determine Physical State A->B C Solid Powder/Crystals or Contaminated Consumables B->C D In Solution (e.g., HPLC Effluent, DMSO) B->D E Collect in Glass/HDPE Solid Waste Container C->E F Segregate into Halogenated Solvent Waste D->F G Label: Hazardous Waste (Halogenated, Sulfur-containing) E->G F->G H High-Temp Incineration (Alkaline Scrubbers for HCl & SOx) G->H

Workflow for the segregation and disposal of halogenated, sulfur-containing organic waste.

Emergency Spill Response Protocol

In the event of a localized laboratory spill involving 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone:

  • Isolate the Area: Stop work and ensure local exhaust ventilation (fume hood) is operating at maximum capacity.

  • Don Appropriate PPE: Ensure you are wearing nitrile gloves (double-gloving is recommended for concentrated solutions), a chemically resistant lab coat, and safety goggles.

  • Containment (Liquid Spill): If spilled in a solvent (e.g., during pharmacokinetics prep), surround the spill with an inert, non-combustible absorbent material (such as diatomaceous earth or specialized chemical spill pads). Do not use combustible materials like paper towels for highly concentrated organic solutions.

  • Containment (Solid Spill): If the dry powder is spilled, avoid sweeping, which generates inhalable dust. Gently cover the powder with damp paper towels (moistened with a compatible solvent like water or dilute ethanol) to suppress dust, then carefully scoop the material using a non-sparking tool.

  • Disposal of Spill Debris: Place all used absorbents, contaminated gloves, and scooping tools into a heavy-duty hazardous waste bag. Seal, label as "Halogenated Solid Waste - Spill Debris," and submit for incineration as detailed in Phase 3.

References

  • CAS Common Chemistry. (2,3-Dichloro-4-hydroxyphenyl)-2-thienylmethanone. American Chemical Society. 3

  • PubChem. 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone | C11H6Cl2O2S | CID 9970501. National Center for Biotechnology Information. 1

  • Cayman Chemical. Tienilic Acid (CAS Number: 40180-04-9) Technical Information.2

  • SIELC Technologies. Separation of 2,3-Dichloro-4-hydroxyphenyl 2-thienyl ketone on Newcrom R1 HPLC column. 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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